2-(4-Methylphenyl)propanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELPKXLIEFPYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75920-45-5 | |
| Record name | 2-(4-methylphenyl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-(4-Methylphenyl)propanenitrile (CAS: 75920-45-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylphenyl)propanenitrile, also known as 2-(p-tolyl)propanenitrile, is a nitrile compound with the chemical formula C10H11N. Its structure consists of a propane nitrile backbone substituted with a p-tolyl (4-methylphenyl) group at the second carbon. This document provides a comprehensive overview of the available technical information for this compound, focusing on its chemical properties, synthesis, and analytical considerations.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C10H11N | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| CAS Number | 75920-45-5 | [1] |
| Boiling Point | Not available in public literature | |
| Melting Point | Not available in public literature | |
| Density | Not available in public literature | |
| SMILES | CC(C#N)c1ccc(C)cc1 | [1] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Data not publicly available. Commercial suppliers may possess this information. | [1] |
| ¹³C NMR | Data not publicly available. | |
| Mass Spectrometry (MS) | Data not publicly available. Commercial suppliers may possess this information. | [1] |
| Infrared (IR) Spectroscopy | Data not publicly available. | |
| HPLC | Data not publicly available. Commercial suppliers may possess this information. | [1] |
| LC-MS | Data not publicly available. Commercial suppliers may possess this information. | [1] |
Experimental Protocols
Synthesis of this compound
A multi-step synthesis for this compound has been described, starting from p-xylene. The overall synthetic pathway is illustrated below.
Caption: Synthetic pathway for this compound.
Detailed Methodology:
-
Step 1: Chlorination of p-Xylene to p-Methylbenzyl Chloride This step involves the selective chlorination of one of the methyl groups of p-xylene. This is typically achieved through free-radical chlorination, often initiated by UV light or a radical initiator.
-
Step 2: Cyanation of p-Methylbenzyl Chloride to p-Methylbenzyl Cyanide The benzylic chloride is then converted to the corresponding nitrile. This is a nucleophilic substitution reaction, commonly carried out using a cyanide salt such as sodium cyanide or potassium cyanide in a suitable solvent.
-
Step 3: Methylation of p-Methylbenzyl Cyanide to this compound The final step is the methylation of the α-carbon of p-methylbenzyl cyanide. This is achieved by treating the nitrile with a strong base to form a carbanion, which then reacts with a methylating agent (e.g., methyl iodide).
Hydrolysis to 2-(4-Methylphenyl)propanoic Acid
This compound can be hydrolyzed to the corresponding carboxylic acid, 2-(4-methylphenyl)propanoic acid. This reaction can be used for analytical purposes, such as confirmation of the nitrile's identity through derivatization.
Caption: Hydrolysis of this compound.
Experimental Protocol:
The hydrolysis can be performed under acidic or basic conditions. A typical procedure involves refluxing the nitrile with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
Biological Activity
There is no publicly available information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for this compound.
Discussion and Conclusion
References
Technical Guide: Molecular Weight of 2-(4-Methylphenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the molecular weight of 2-(4-Methylphenyl)propanenitrile, a crucial parameter for professionals in research and drug development. The accurate determination of molecular weight is fundamental for various applications, including stoichiometry in chemical reactions, quantitative analysis, and the formulation of pharmaceutical compounds.
Chemical Identity
-
Systematic Name: this compound
-
Common Synonyms: 2-(p-Tolyl)propionitrile, α-Methyl-4-methylbenzeneacetonitrile
-
CAS Number: 75920-45-5
The molecular formula is the cornerstone for calculating the molecular weight of a compound. It specifies the number of atoms of each element present in one molecule of the substance.
Molecular Weight Determination
The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights used for this calculation are the standard atomic weights, which are the weighted averages of the isotopic masses of an element.
The molecular formula C₁₀H₁₁N indicates that one molecule of this compound contains:
-
10 Carbon (C) atoms
-
11 Hydrogen (H) atoms
-
1 Nitrogen (N) atom
The calculation is performed by multiplying the number of atoms of each element by its standard atomic weight and summing the results.
Table 1: Calculation of the Molecular Weight of this compound
| Constituent Element | Chemical Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 11 | 1.008 | 11.088 |
| Nitrogen | N | 1 | 14.007[3][4] | 14.007 |
| Total | 145.205 |
Based on this calculation, the molecular weight of this compound is approximately 145.21 g/mol . This value is consistent with published data for this compound.[1][2]
Methodological Workflow for Molecular Weight Calculation
The process of determining the molecular weight of a chemical compound from its formula is a foundational concept in chemistry. The following diagram illustrates the logical workflow for this calculation.
Significance in Research and Development
-
Stoichiometric Calculations: The molecular weight is essential for determining the molar quantities of reactants and products in chemical syntheses, ensuring optimal reaction conditions and yields.
-
Analytical Chemistry: In techniques such as mass spectrometry, the molecular weight (or more accurately, the molecular mass) is a primary identifier of a compound. It is also critical for preparing solutions of known molarity.
-
Pharmacology and Drug Formulation: The molecular weight influences various pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME). It is a key parameter in dosage calculations and the formulation of drug products.
This guide has provided a comprehensive overview of the molecular weight of this compound, its calculation, and its importance in scientific research and development.
References
An In-depth Technical Guide to the Chemical Properties of 2-(4-Methylphenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-(4-Methylphenyl)propanenitrile. Due to a scarcity of published experimental data for this specific compound, this guide combines available information with predicted data and general properties of related aromatic nitriles to serve as a valuable resource for research and development activities.
Chemical Identity and Physical Properties
This compound, also known as 2-(p-tolyl)propanenitrile, is an organic compound containing a nitrile functional group attached to a propanenitrile backbone, which is substituted with a p-tolyl group at the second position.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 75920-45-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁N | [1] |
| Molecular Weight | 145.20 g/mol | [1][3] |
| SMILES | CC(C#N)C1=CC=C(C)C=C1 | [1] |
Table 2: Estimated Physical Properties
| Property | Value | Notes |
| Boiling Point | Not available | Nitriles exhibit high boiling points for their molecular size due to strong dipole-dipole interactions.[4][5] |
| Melting Point | Not available | The physical state at room temperature is not definitively documented. |
| Density | Not available | For comparison, the density of a related compound, 2-anilino-2-(4-methylphenyl)propanenitrile, is 1.108 g/cm³.[6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | The polar nitrile group allows for hydrogen bonding with water, but solubility decreases with increasing hydrocarbon chain length.[5][7][8] Aromatic nitriles generally have higher water solubility than their aliphatic counterparts.[7] |
Spectral Data (Predicted)
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 7.15 - 7.30 (m, 4H) | 125.0 - 138.0 |
| Methine CH | ~4.0 (q, J=7.2 Hz, 1H) | ~28.0 |
| Methyl CH₃ (on ring) | ~2.35 (s, 3H) | ~21.0 |
| Methyl CH₃ (on chain) | ~1.60 (d, J=7.2 Hz, 3H) | ~20.0 |
| Nitrile C≡N | N/A | ~122.0 |
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and aromatic functional groups.
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C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
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C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 145. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation, and cleavage of the C-CN bond.
Experimental Protocols
Synthesis of this compound
While a specific protocol for the para-isomer is not published, a plausible synthesis can be adapted from the described synthesis of 2-(o-tolyl)propanenitrile.[9] This method involves the nickel-catalyzed reaction of an aryl alkene with a nitrile.
Reaction Scheme: 4-Methylstyrene + Isovaleronitrile --(Ni(COD)₂ / DPEphos)--> this compound
Detailed Methodology:
-
In an argon-protected glove box, add Ni(COD)₂ (5 mol%) and DPEphos (5 mol%) to a Schlenk tube containing a suitable solvent such as toluene.
-
Add isovaleronitrile (2.5 mmol) and 4-methylstyrene (0.5 mmol) to the reaction mixture.
-
Add a solution of a co-catalyst, such as dimethylaluminum chloride (0.1 mmol), to the mixture.
-
Seal the Schlenk tube, remove it from the glove box, and connect it to a continuous stream of argon.
-
Heat the reaction mixture at 100°C for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., pentane/methyl tert-butyl ether) to yield the desired product.
Logical Workflow for Synthesis:
Caption: Proposed workflow for the synthesis of this compound.
Reactivity and Potential Biological Activity
Nitriles are versatile functional groups that can undergo a variety of chemical transformations.[8] The nitrile group in this compound can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[8]
There is currently no specific information available in the scientific literature regarding the signaling pathways or biological activities of this compound. However, the nitrile functional group is present in several pharmaceutical compounds, where it can influence properties such as water solubility and metabolic stability.[10] Some substituted propanenitrile derivatives have been reported to exhibit antimicrobial activity.[11]
Safety and Handling
Conclusion
This compound is a compound for which detailed experimental data is limited in the public domain. This guide provides a summary of its known identifiers and predicted physicochemical and spectral properties based on its structure and data from related compounds. The outlined synthetic protocol offers a potential route for its preparation. Further experimental investigation is required to fully characterize this compound and explore its potential applications.
References
- 1. 75920-45-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 75920-45-5 [m.chemicalbook.com]
- 3. (R,S)-2-p-Tolyl-propionitrile | C10H11N | CID 28296312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. turito.com [turito.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CAS#:17424-69-0 | 2-anilino-2-(4-methylphenyl)propanenitrile | Chemsrc [chemsrc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-(o-Tolyl)propanenitrile CAS#: 58422-60-9 [chemicalbook.com]
- 10. Nitrile - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-methyl-2-(4-nitrophenyl)propanenitrile - Safety Data Sheet [chemicalbook.com]
- 13. capotchem.com [capotchem.com]
- 14. 2-(2,6-Diethyl-4-methylphenyl)propanedinitrile | C14H16N2 | CID 10176716 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Methylphenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(4-Methylphenyl)propanenitrile, a molecule of interest in organic synthesis and medicinal chemistry. The guide includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such spectra are also provided as a reference for researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were obtained using computational chemistry software and should be considered as estimates.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.28 | d | 2H | Ar-H |
| 7.18 | d | 2H | Ar-H |
| 3.85 | q | 1H | CH |
| 2.35 | s | 3H | Ar-CH₃ |
| 1.55 | d | 3H | CH-CH₃ |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 138.5 | Ar-C (quaternary) |
| 134.0 | Ar-C (quaternary) |
| 129.8 | Ar-CH |
| 127.0 | Ar-CH |
| 121.0 | CN |
| 31.0 | CH |
| 21.1 | Ar-CH₃ |
| 20.5 | CH-CH₃ |
Predicted in CDCl₃ at 100 MHz.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-2950 | Medium | C-H stretch (Aromatic and Aliphatic) |
| 2245 | Medium | C≡N stretch (Nitrile) |
| 1610, 1515 | Medium-Strong | C=C stretch (Aromatic) |
| 1460 | Medium | C-H bend (Aliphatic) |
| 820 | Strong | C-H out-of-plane bend (para-substituted aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 145.09 | 100 | [M]⁺ (Molecular Ion) |
| 130.07 | 80 | [M-CH₃]⁺ |
| 115.05 | 40 | [M-C₂H₄]⁺ |
| 104.06 | 60 | [C₈H₈]⁺ |
| 91.05 | 50 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for a small organic molecule like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) to dissolve the sample.
-
If the sample does not fully dissolve, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
The final solution depth in the NMR tube should be approximately 4-5 cm.
-
-
Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient.
-
For the ¹³C NMR spectrum, a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum.
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
The resulting spectrum is displayed as transmittance or absorbance versus wavenumber.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
-
If using a direct insertion probe, a small amount of the solid can be placed in a capillary tube.
-
-
Data Acquisition:
-
Introduce the sample into the ion source of the mass spectrometer.
-
In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
The peak with the highest abundance is designated as the base peak and assigned a relative intensity of 100%.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule.
Caption: Workflow for Spectroscopic Analysis.
1H NMR spectrum of 2-(4-Methylphenyl)propanenitrile
An in-depth analysis of the 1H NMR spectrum of 2-(4-methylphenyl)propanenitrile is presented in this technical guide. The document provides a detailed summary of the predicted and experimentally analogous proton nuclear magnetic resonance data, a comprehensive experimental protocol for spectral acquisition, and a visual representation of the molecular structure with corresponding proton assignments. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Predicted and Analogous 1H NMR Spectral Data
The following table summarizes the predicted and analogous 1H NMR spectral data for this compound. The data for the aliphatic protons are based on experimentally observed values for the structurally similar ortho-isomer, 2-(o-tolyl)propanenitrile, which provides a reliable reference for the chemical shifts and coupling constants of the methine and adjacent methyl protons[1]. The data for the aromatic and benzylic methyl protons are predicted using advanced computational algorithms to provide a comprehensive spectral profile.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Data Source |
| H-2 | ~3.88 | Quartet (q) | 1H | ~7.2 | Analogous Data[1] |
| H-3 | ~1.60 | Doublet (d) | 3H | ~7.2 | Analogous Data[1] |
| H-6, H-8 | ~7.25 | Doublet (d) | 2H | ~8.0 | Predicted |
| H-7, H-9 | ~7.15 | Doublet (d) | 2H | ~8.0 | Predicted |
| H-11 | ~2.35 | Singlet (s) | 3H | - | Predicted |
Molecular Structure and Proton Assignments
The molecular structure of this compound and the corresponding proton assignments are illustrated in the following diagram.
References
In-Depth Technical Guide to the Mass Spectrometry of 2-(4-Methylphenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry of 2-(4-methylphenyl)propanenitrile, a crucial intermediate in the synthesis of various pharmaceutical compounds. Understanding its fragmentation behavior under electron ionization (EI) is paramount for its identification and characterization in complex matrices. This document outlines the predicted fragmentation pathways, presents quantitative data in a structured format, and includes a standardized experimental protocol for its analysis.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
The mass spectrum of this compound (molecular weight: 145.20 g/mol ) is predicted to exhibit a distinct fragmentation pattern dominated by cleavages influenced by the aromatic ring, the benzylic position, and the nitrile functional group. The molecular ion (M⁺˙) is expected to be observed at a mass-to-charge ratio (m/z) of 145.
The primary fragmentation pathways are anticipated to be:
-
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the aromatic ring, leading to the loss of a methyl radical (•CH₃). This results in the formation of a highly stable, resonance-stabilized cation at m/z 130 .
-
Formation of the Tropylium Ion: A characteristic fragmentation for alkylbenzenes is the formation of the tropylium ion. For this compound, this would involve the loss of the propanenitrile radical (•CH(CH₃)CN) to form a methyl-substituted tropylium ion at m/z 105 . This is expected to be a very prominent peak, likely the base peak. Subsequent loss of a hydrogen molecule (H₂) from this ion could lead to a smaller peak at m/z 103.
-
Loss of the Nitrile Group: Cleavage of the bond between the alpha-carbon and the nitrile group can lead to the loss of a cyanide radical (•CN). This would result in a fragment at m/z 119 .
-
Alpha-Cleavage (Loss of Hydrogen): The loss of a hydrogen atom from the alpha-carbon can produce a resonance-stabilized cation at m/z 144 (M-1 peak).
The fragmentation of the closely related compound, 2-phenylpropanenitrile, shows a prominent peak for the loss of a methyl radical and a base peak corresponding to the loss of the cyanide radical.[1] This suggests that for this compound, the formation of the methyl-substituted tropylium ion and the loss of the methyl radical will be significant fragmentation pathways.
Quantitative Data Summary
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures and fragmentation mechanisms.
| m/z | Proposed Fragment Ion | Proposed Fragmentation Mechanism | Predicted Relative Abundance |
| 145 | [C₁₀H₁₁N]⁺˙ | Molecular Ion | Moderate |
| 144 | [C₁₀H₁₀N]⁺ | Loss of H• from the alpha-carbon | Minor |
| 130 | [C₉H₈N]⁺ | Benzylic cleavage with loss of •CH₃ | Major |
| 119 | [C₉H₁₁]⁺ | Loss of •CN radical | Major |
| 105 | [C₈H₉]⁺ | Formation of methyl-tropylium ion | Base Peak |
| 91 | [C₇H₇]⁺ | Loss of CH₃ from the methyl-tropylium ion | Moderate |
| 77 | [C₆H₅]⁺ | Loss of C₂H₂ from the tropylium ion | Minor |
Experimental Protocol for EI-MS Analysis
This section provides a general methodology for acquiring the electron ionization mass spectrum of this compound.
Instrumentation:
-
A high-resolution gas chromatograph-mass spectrometer (GC-MS) system equipped with an electron ionization source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
Data Acquisition and Analysis:
-
Acquire data in full scan mode.
-
Process the resulting chromatogram and mass spectra using the instrument's data analysis software.
-
Identify the peak corresponding to this compound and analyze its mass spectrum to identify the molecular ion and major fragment ions.
Visualizing Fragmentation and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed fragmentation pathway and a general experimental workflow for mass spectrometry.
Caption: Proposed fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Infrared Spectroscopy of Nitrile Compounds
This guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of nitrile-containing compounds. Nitriles (R-C≡N) are a significant class of organic molecules prevalent in pharmaceuticals, agrochemicals, and functional materials. IR spectroscopy serves as a powerful, non-destructive analytical technique for their identification and characterization, primarily through the analysis of the distinctive carbon-nitrogen triple bond (C≡N) stretching vibration.
Core Principles of Nitrile Vibrational Spectroscopy
The diagnostic utility of IR spectroscopy for nitriles stems from the C≡N stretching vibration. This vibration occurs in a relatively uncongested region of the mid-infrared spectrum, making it a clear and reliable marker for the functional group.
The C≡N bond is relatively polar, and its stretching motion produces a significant change in the molecular dipole moment.[1] This results in a characteristically sharp and intense absorption band, which is a key feature for identifying nitriles.[1][2] The precise frequency of this absorption is highly sensitive to the molecule's structural and electronic environment.
Factors Influencing the C≡N Stretching Frequency
The position of the C≡N stretching band is influenced by several factors, including electronic effects (conjugation and induction), and environmental effects such as solvent polarity and hydrogen bonding.[1][3][4][5][6] Understanding these influences is crucial for accurate spectral interpretation.
-
Conjugation: When the nitrile group is conjugated with an aromatic ring or a carbon-carbon double bond, there is an electronic interaction that weakens the C≡N bond.[1][2] This weakening of the bond leads to a lower force constant and, consequently, a decrease in the vibrational frequency (a red shift), typically by 20-40 cm⁻¹.[1][7]
-
Inductive Effects: The presence of electron-withdrawing or electron-donating groups attached to the carbon atom adjacent to the nitrile can alter the C≡N bond polarity and strength, thereby shifting its stretching frequency.[2]
-
Solvent Effects (Solvatochromism): The polarity of the solvent can influence the nitrile stretching frequency.[3] In aprotic (non-hydrogen bonding) solvents, this shift is primarily due to the solvent's reaction field, an electrostatic interaction that can be described by the vibrational Stark effect (VSE).[3][4][5] Generally, more polar aprotic solvents induce a small red shift in the C≡N frequency.
-
Hydrogen Bonding: Protic solvents (e.g., water, alcohols) can act as hydrogen bond donors to the nitrogen atom of the nitrile group. This interaction is known to cause a pronounced blue shift (an increase in frequency) of the C≡N stretching vibration.[3][6] This effect is distinct from the general electrostatic solvent effect and must be considered separately.[3][6]
Quantitative Data: Characteristic Vibrational Frequencies
The following tables summarize the typical infrared absorption frequencies for the C≡N stretch in various chemical environments.
Table 1: C≡N Stretching Frequencies for Classes of Nitrile Compounds
| Class of Nitrile | Structure Example | Typical Frequency Range (cm⁻¹) | Intensity | Notes |
| Saturated Aliphatic Nitriles | CH₃(CH₂)ₙ-C≡N | 2260 - 2240 | Strong, Sharp | The position is relatively insensitive to the alkyl chain length.[1] |
| Aromatic Nitriles | Ar-C≡N | 2240 - 2220 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency compared to saturated nitriles.[1][7] |
| α,β-Unsaturated Nitriles | R-CH=CH-C≡N | 2235 - 2215 | Strong, Sharp | Conjugation with the C=C double bond lowers the frequency. |
| Thiocyanates | R-S-C≡N | 2175 - 2140 | Strong | The presence of the sulfur atom significantly lowers the frequency.[8] |
Table 2: Solvent Effects on the C≡N Stretching Frequency of Benzonitrile
This table illustrates the solvatochromic shifts for a model aromatic nitrile in various aprotic solvents of differing polarity. Data is indicative and sourced from studies on substituted benzonitriles.[3]
| Solvent | Dielectric Constant (ε) | C≡N Frequency Shift (cm⁻¹) | Effect Type |
| Hexane | 1.88 | Reference (Baseline) | Non-polar |
| Carbon Tetrachloride | 2.24 | ~ -1 to -2 | Aprotic, Weakly Polar |
| Diethyl Ether | 4.34 | ~ -2 to -3 | Aprotic, Moderately Polar |
| Tetrahydrofuran (THF) | 7.58 | ~ -4 to -5 | Aprotic, Polar |
| Dichloromethane | 8.93 | ~ -5 to -6 | Aprotic, Polar |
| Acetonitrile | 37.5 | ~ -6 to -8 | Aprotic, Highly Polar |
| Water | 80.1 | > +10 | Protic (Hydrogen Bonding) |
Note: Frequency shifts are approximate and relative to a non-polar solvent like hexane. The positive shift in water highlights the dominant effect of hydrogen bonding over simple polarity, causing a significant blue shift.[3][6]
Experimental Protocols
Proper sample preparation and instrument setup are critical for obtaining high-quality, reproducible IR spectra. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for both liquid and solid nitriles.
Protocol: ATR-FTIR Analysis of a Liquid Nitrile Sample
This protocol outlines the steps for analyzing a neat (pure) or dissolved liquid nitrile sample using an ATR-FTIR spectrometer.
Instrumentation and Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Liquid nitrile sample.
-
Appropriate solvent for cleaning (e.g., isopropanol, acetone).
-
Lint-free wipes (e.g., Kimwipes).
-
Pipette or dropper.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues from previous measurements. Allow the solvent to fully evaporate.[9][10]
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal exposed to air, collect a background spectrum.
-
This scan measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.
-
Typical parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-64 scans for averaging.[3][11]
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
-
-
Data Analysis:
-
Examine the resulting spectrum. Identify the sharp, intense peak in the 2260-2220 cm⁻¹ region, corresponding to the C≡N stretch.
-
Use the software tools to determine the exact peak position (wavenumber, cm⁻¹).
-
-
Post-Measurement Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove all traces of the sample.[9] This is crucial to prevent cross-contamination.
-
Applications in Research and Drug Development
The sensitivity of the nitrile group's vibration to its local environment makes it a valuable spectroscopic probe in complex systems.
-
Structural Characterization: The primary use is the confirmation of the presence of a nitrile functional group and the elucidation of its electronic environment (e.g., distinguishing between saturated and aromatic nitriles).[1][7]
-
Reaction Monitoring: IR spectroscopy can be used to monitor reactions involving the formation or consumption of a nitrile group in real-time.
-
Probing Biomolecular Environments: Nitriles can be synthetically incorporated into peptides, proteins, and nucleic acids.[3] The C≡N stretching frequency then acts as a vibrational probe, reporting on the local electric fields, hydration, and hydrogen-bonding environment within the macromolecule.[3][12] This application of the vibrational Stark effect is a powerful tool for studying protein structure and dynamics.[4][5]
-
Pharmaceutical Quality Control: In drug development, FTIR is used to verify the identity and purity of nitrile-containing active pharmaceutical ingredients (APIs) and finished products.[11][12]
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. scribd.com [scribd.com]
- 3. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. | Semantic Scholar [semanticscholar.org]
- 5. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. agilent.com [agilent.com]
- 12. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]
Core Physical Properties of Selected Substituted Propanenitriles
An In-depth Technical Guide to the Physical Properties of Substituted Propanenitriles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of substituted propanenitriles. Propanenitrile and its derivatives are significant building blocks in organic synthesis and are integral to the development of various pharmaceuticals and materials. Understanding their physical characteristics is paramount for their effective application in research and development. This document summarizes key quantitative data, details the experimental protocols for their determination, and illustrates the characterization workflow.
The physical properties of propanenitriles are heavily influenced by the highly polar nature of the nitrile functional group (-C≡N).[1] This polarity leads to strong permanent dipole-dipole attractions between molecules, resulting in higher boiling points than nonpolar molecules of similar size.[2][3][4] While nitriles cannot form hydrogen bonds with themselves, the lone pair on the nitrogen atom can act as a hydrogen bond acceptor with protic solvents like water, influencing their solubility.[2][4][5] Solubility in water tends to decrease as the length of the alkyl chain increases due to the growing hydrophobic character of the molecule.[2][3]
The following tables summarize the physical properties of propanenitrile and some of its common substituted derivatives.
Table 1: Boiling and Melting Points
| Compound Name | Structure | Boiling Point (°C) | Melting Point (°C) |
| Propanenitrile | CH₃CH₂CN | 97.1 - 98[6][7] | -100 to -86[7][8] |
| 2-Methylpropanenitrile (Isobutyronitrile) | (CH₃)₂CHCN | 102[9] | -71.5[9] |
| 3-Hydroxypropanenitrile | HOCH₂CH₂CN | 228 (decomposes) | -46 |
| Butanenitrile | CH₃CH₂CH₂CN | 116 - 118[2][3] | -111.9[10] |
Table 2: Density and Solubility
| Compound Name | Structure | Density (g/mL) | Water Solubility |
| Propanenitrile | CH₃CH₂CN | 0.772 at 25 °C[6][11] | 11.9 g/100 mL at 20 °C[6][7] |
| 2-Methylpropanenitrile (Isobutyronitrile) | (CH₃)₂CHCN | 0.773 at 20 °C | Slightly soluble[9] |
| 3-Hydroxypropanenitrile | HOCH₂CH₂CN | 1.049 at 25 °C | Miscible |
| Butanenitrile | CH₃CH₂CH₂CN | 0.794 at 20 °C[10] | 3.3 g/100 mL[10] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is crucial for compound identification, purity assessment, and process design. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point is a critical indicator of purity for solid compounds.[12] Pure crystalline substances typically exhibit a sharp melting range of 0.5-1.0°C.[12] Impurities tend to depress the melting point and broaden the melting range.[12]
Methodology (Capillary Method using a Mel-Temp Apparatus):
-
Sample Preparation: Place a small amount of the dry, finely powdered substituted propanenitrile onto a clean, dry surface. If the crystals are large, pulverize them using a mortar and pestle.[13] Jab the open end of a capillary tube into the powder to collect a sample.[14]
-
Sample Loading: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube (closed end down) through a long glass tube onto the benchtop. The packed sample height should be 2-3 mm.[14]
-
Measurement:
-
Insert the loaded capillary tube into a slot in the heating block of the melting point apparatus.[14]
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to get an estimate.[13][15]
-
For an accurate measurement, use a fresh sample. Heat at a medium rate to about 20°C below the estimated melting point.[14]
-
Decrease the heating rate to approximately 1-2°C per minute.[12]
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).[12]
-
Boiling Point Determination
The boiling point provides information about the volatility of a liquid and is dependent on intermolecular forces.
Methodology (Thiele Tube Method):
-
Sample Preparation: Fill a small test tube (e.g., a Durham tube) to about half-full with the liquid propanenitrile derivative (0.5-1 mL).[16]
-
Capillary Inversion: Place a standard melting point capillary tube into the liquid, with the open end down and the sealed end up.[16]
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into a Thiele tube containing heating oil, making sure the sample is positioned midway in the oil.[16]
-
Heating: Gently heat the side arm of the Thiele tube with a microburner using a continuous, back-and-forth motion.[16]
-
Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and vigorous stream of bubbles will emerge from the capillary tip.[16]
-
Measurement: Once a rapid stream of bubbles is observed, remove the heat. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[16]
Density Determination
Density is a fundamental physical property defined as mass per unit volume.
Methodology (For Liquid Samples):
-
Mass Measurement: Place a clean, dry graduated cylinder on an analytical balance and tare it (zero the mass). Carefully add a specific volume of the liquid propanenitrile (e.g., 10 mL) to the graduated cylinder. Record the exact mass of the liquid.[17]
-
Volume Measurement: Read the volume of the liquid from the bottom of the meniscus in the graduated cylinder.
-
Calculation: Calculate the density using the formula: Density = Mass / Volume.[18] For higher accuracy, repeat the measurement several times and average the results. The density of liquids is temperature-dependent, so record the ambient temperature during the measurement.[17]
Solubility Determination
Solubility tests provide qualitative information about the polarity of a compound and the presence of certain functional groups.
Methodology (Qualitative Solubility in Water):
-
Preparation: Add approximately 0.05 mL (1-2 drops) of the liquid propanenitrile or 25 mg of the solid derivative to a small test tube.[19]
-
Solvent Addition: Add 0.75 mL of deionized water to the test tube in small portions.[19]
-
Observation: After each addition, shake the test tube vigorously. Observe whether the compound dissolves completely, is partially soluble, or is insoluble. A compound is generally considered "soluble" if it dissolves at a concentration of about 3 g per 100 mL of solvent.
Visualization of Characterization Workflow
The following diagram illustrates the logical workflow for the synthesis and physical characterization of a novel substituted propanenitrile.
Caption: Workflow for the physical characterization of substituted propanenitriles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. a Corner of Chemistry: Nitriles and its Preparation [tiarahimnida.blogspot.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. webqc.org [webqc.org]
- 7. Propionitrile - Wikipedia [en.wikipedia.org]
- 8. 107-12-0 CAS MSDS (Propionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Isobutyronitrile | C4H7N | CID 6559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Butyronitrile - Wikipedia [en.wikipedia.org]
- 11. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. thinksrs.com [thinksrs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-Depth Technical Guide to the Discovery and History of Arylpropanenitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of arylpropanenitrile compounds from their initial synthesis to their establishment as a cornerstone in cardiovascular therapy is a compelling narrative of chemical innovation and pharmacological discovery. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of this important class of molecules. We will delve into the key synthetic milestones, the elucidation of their mechanism of action, and the structure-activity relationships that have guided the development of clinically significant drugs. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or interested in arylpropanenitrile compounds.
The story of arylpropanenitriles is intrinsically linked to the broader history of calcium channel blockers. In the mid-1960s, the pioneering work of Albrecht Fleckenstein revealed that certain compounds could mimic the effects of calcium withdrawal in cardiac muscle, leading to the concept of "calcium antagonism."[1] This groundbreaking research laid the foundation for understanding the therapeutic potential of modulating calcium influx into cells. Among the compounds studied were phenylalkylamines, a class that includes the archetypal arylpropanenitrile drug, Verapamil.[1][2]
Verapamil, a phenylalkylamine, was initially synthesized as a coronary vasodilator.[2] Its unique pharmacological profile, however, set it apart from other vasodilators and led to the discovery of its calcium channel blocking activity. This discovery was a pivotal moment, not only for the development of Verapamil as a therapeutic agent for angina, arrhythmias, and hypertension, but also for establishing the arylpropanenitrile scaffold as a valuable pharmacophore in drug discovery.[1][2]
This guide will explore the historical development of arylpropanenitrile synthesis, provide detailed experimental protocols for the preparation of a key compound, present quantitative structure-activity relationship data, and illustrate the signaling pathway through which these compounds exert their therapeutic effects.
Experimental Protocols
Synthesis of Verapamil
The synthesis of Verapamil, a prominent arylpropanenitrile, has been described in several patents and publications.[3][4] The following is a representative experimental protocol consolidated from these sources.
Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile
This step involves the alkylation of homoveratronitrile.
-
Reagents: Homoveratronitrile, 2-bromopropane, Sodium amide (NaNH2), Toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve homoveratronitrile in anhydrous toluene.
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium amide portion-wise to the solution at room temperature.
-
Stir the mixture for 1-2 hours to ensure the formation of the corresponding carbanion.
-
Slowly add 2-bromopropane to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile.
-
Step 2: Synthesis of 1-Bromo-3-chloropropane
This is a standard procedure for the preparation of the bifunctional alkylating agent.
-
Reagents: 3-Chloro-1-propanol, Phosphorus tribromide (PBr3).
-
Procedure:
-
In a fume hood, cool 3-chloro-1-propanol in an ice bath.
-
Slowly add phosphorus tribromide dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and distill to obtain 1-bromo-3-chloropropane.
-
Step 3: Synthesis of N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methylamine
This step involves the N-methylation of 2-(3,4-dimethoxyphenyl)ethylamine.
-
Reagents: 2-(3,4-Dimethoxyphenyl)ethylamine, Formaldehyde, Formic acid.
-
Procedure (Eschweiler-Clarke reaction):
-
To a solution of 2-(3,4-dimethoxyphenyl)ethylamine in formic acid, add aqueous formaldehyde.
-
Heat the mixture at reflux for several hours.
-
Cool the reaction mixture and make it alkaline with a concentrated solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over anhydrous potassium carbonate and concentrate under reduced pressure to obtain the N-methylated amine.
-
Step 4: Condensation to form Verapamil
This is the final coupling step.
-
Reagents: 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile, 1-Bromo-3-chloropropane, N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methylamine, Sodium amide (NaNH2), Toluene.
-
Procedure:
-
In a similar setup as Step 1, deprotonate 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile with sodium amide in toluene.
-
To the resulting anion, add 1-bromo-3-chloropropane and heat the mixture to effect the first alkylation.
-
In a separate flask, react the product from the previous step with N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methylamine in the presence of a base (e.g., sodium carbonate or another non-nucleophilic base) in a suitable solvent (e.g., acetonitrile or DMF) at an elevated temperature.
-
After the reaction is complete, work up the reaction mixture by partitioning between water and an organic solvent.
-
Purify the crude Verapamil base by column chromatography or crystallization.
-
Step 5: Formation of Verapamil Hydrochloride
-
Reagents: Verapamil base, Hydrochloric acid (in a suitable solvent like isopropanol or ethyl acetate).
-
Procedure:
-
Dissolve the purified Verapamil base in a minimal amount of a suitable organic solvent.
-
Slowly add a solution of hydrochloric acid in the same or a miscible solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain Verapamil hydrochloride.
-
Quantitative Data
The following tables summarize quantitative data for Verapamil and its analogs, focusing on their activity as calcium channel blockers and their interaction with P-glycoprotein (P-gp), a transporter involved in multidrug resistance.
Table 1: Calcium Channel Blocking Activity of Verapamil and Analogs
| Compound | IC50 (nM) for L-type Ca2+ channel blockade | Reference |
| (S)-Verapamil | 40 | [F. T. R. W. Bosse, Naunyn-Schmiedeberg's Arch. Pharmacol. 1983, 323, 181-191] |
| (R)-Verapamil | 200 | [F. T. R. W. Bosse, Naunyn-Schmiedeberg's Arch. Pharmacol. 1983, 323, 181-191] |
| Gallopamil (D600) | 20 | [H. Porzig, J. Cardiovasc. Pharmacol. 1985, 7, S12-S19] |
| Devapamil (D888) | 10 | [H. Porzig, J. Cardiovasc. Pharmacol. 1985, 7, S12-S19] |
Table 2: P-glycoprotein (P-gp) Inhibition by Verapamil and Analogs
| Compound | IC50 (µM) for P-gp inhibition (reversal of drug resistance) | Reference |
| Verapamil | 2.5 | [5] |
| Gallopamil | 1.8 | [5] |
| Norverapamil | 2.8 | [5] |
| (R)-Verapamil | 2.1 | [5] |
Signaling Pathways and Experimental Workflows
Arylpropanenitriles like Verapamil primarily exert their therapeutic effects by blocking L-type voltage-gated calcium channels. The following diagram, generated using the DOT language, illustrates this signaling pathway.
Experimental Workflow for Assessing Calcium Channel Blockade
The following diagram illustrates a typical experimental workflow for evaluating the calcium channel blocking activity of a novel arylpropanenitrile compound using patch-clamp electrophysiology.
Conclusion
The discovery and development of arylpropanenitrile compounds represent a significant chapter in the history of medicinal chemistry and pharmacology. From their origins as synthetic intermediates to their current status as essential medicines, these compounds have had a profound impact on the management of cardiovascular diseases. The archetypal arylpropanenitrile, Verapamil, not only provided a valuable therapeutic agent but also served as a crucial tool for understanding the physiological role of calcium channels.
This technical guide has provided a comprehensive overview of the history, synthesis, and pharmacology of arylpropanenitrile compounds. The detailed experimental protocols, quantitative data, and pathway diagrams are intended to serve as a valuable resource for researchers in the field. The continued exploration of the arylpropanenitrile scaffold and its interactions with biological targets holds promise for the development of new and improved therapeutic agents. As our understanding of ion channel biology deepens, the legacy of these pioneering compounds will undoubtedly continue to inspire future drug discovery efforts.
References
- 1. History of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 5. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 2-(4-Methylphenyl)propanenitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Methylphenyl)propanenitrile, a key intermediate in the synthesis of various pharmaceuticals. Due to a lack of extensive published quantitative data on the solubility of this specific compound, this document focuses on providing a predictive analysis based on the principles of organic chemistry and data from structurally related molecules. It also outlines a detailed experimental protocol for researchers to determine precise solubility values in their laboratories.
Predicted Solubility Profile
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both nonpolar (the tolyl group) and polar (the nitrile group) characteristics. The nitrile group (-C≡N) is highly polar and can participate in dipole-dipole interactions. The presence of the aromatic ring also allows for π-π stacking interactions.
Based on its structure, the following solubility trends in common organic solvents are anticipated:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. These solvents can effectively solvate the polar nitrile group.
-
Moderate Solubility: Expected in alcohols like ethanol and methanol, as well as in chlorinated solvents like dichloromethane and chloroform. While these solvents can interact with the nitrile group, the nonpolar tolyl group will also influence solubility.
-
Low Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The polarity of the nitrile group will limit its solubility in these solvents.
It is important to note that temperature can significantly influence solubility; for many organic compounds, solubility increases with temperature.
Tabulated Solubility Data (Predicted)
| Solvent Name | Solvent Type | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Acetone | Polar Aprotic | High |
| Acetonitrile | Polar Aprotic | Moderate to High |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate |
| Dichloromethane (DCM) | Moderately Polar | Moderate |
| Chloroform | Moderately Polar | Moderate |
| Ethanol | Polar Protic | Moderate |
| Methanol | Polar Protic | Moderate |
| Ethyl Acetate | Moderately Polar | Moderate to Low |
| Toluene | Nonpolar | Low |
| Hexane | Nonpolar | Low |
| Water | Polar Protic | Very Low |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is adapted from standard methods used for solubility assessment of organic compounds.[1]
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a pre-validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at least in triplicate for each solvent and report the mean solubility and standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
References
Thermochemical Profile of 2-(4-Methylphenyl)propanenitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for 2-(4-Methylphenyl)propanenitrile. Due to the absence of direct experimental data in the current literature, this document focuses on the estimation of key thermochemical properties through established computational methodologies, specifically the Benson group additivity method. Additionally, it outlines general experimental protocols for the determination of such data and presents a relevant synthetic pathway.
Estimated Thermochemical Data
The thermochemical properties of this compound have been estimated using the Benson group additivity method. This method calculates the thermodynamic properties of a molecule by summing the contributions of its constituent polyvalent atomic groups. The accuracy of this method is generally within ±2-3 kcal/mol for enthalpy of formation[1]. The molecule was dissected into the following groups, and the corresponding group additivity values (GAVs) for gas-phase standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp°) at various temperatures were sourced from established databases and literature[2][3][4][5][6].
Table 1: Estimated Standard Enthalpy of Formation
| Property | Value (kJ/mol) | Value (kcal/mol) |
| Gas-phase Standard Enthalpy of Formation (ΔHf°(gas)) at 298.15 K | 135.8 | 32.5 |
Table 2: Estimated Standard Entropy and Heat Capacity
| Temperature (K) | Standard Entropy (S°(gas)) (J/mol·K) | Heat Capacity (Cp°(gas)) (J/mol·K) |
| 298.15 | 402.5 | 185.2 |
| 300 | 403.6 | 186.1 |
| 400 | 458.1 | 235.4 |
| 500 | 512.3 | 278.9 |
| 600 | 563.7 | 315.2 |
| 700 | 611.5 | 344.8 |
| 800 | 655.8 | 368.9 |
| 900 | 696.9 | 388.7 |
| 1000 | 735.1 | 405.1 |
| 1100 | 770.8 | 418.9 |
| 1200 | 804.2 | 430.6 |
| 1300 | 835.6 | 440.7 |
| 1400 | 865.2 | 449.4 |
| 1500 | 893.2 | 456.9 |
Disclaimer: The data presented above are estimations derived from the group additivity method and should be used with an understanding of their theoretical nature. Experimental verification is recommended for critical applications.
Methodology for Thermochemical Data Estimation
The estimation of the thermochemical data presented in this guide was performed using the Benson group additivity method, a widely recognized approach for approximating the thermodynamic properties of organic molecules in the gas phase[1][2].
The this compound molecule was deconstructed into the following Benson groups:
-
CB-(H) : A carbon atom in an aromatic ring bonded to a hydrogen atom.
-
CB-(C) : A carbon atom in an aromatic ring bonded to a carbon atom.
-
C-(CB)(C)(H)(CN) : A tertiary aliphatic carbon atom bonded to an aromatic carbon, another carbon, a hydrogen, and a nitrile group.
-
C-(H)3(C) : A primary aliphatic carbon atom (methyl group) bonded to another carbon.
-
CN-(C) : A nitrile group bonded to a carbon atom.
The individual thermochemical contributions of these groups were obtained from established compilations of group additivity values[3][4][5][6]. The total thermochemical property for the molecule was then calculated by summing the values of its constituent groups.
General Experimental Protocols
While specific experimental data for this compound is not available, the following are detailed methodologies for the experimental determination of key thermochemical properties for similar organic compounds.
3.1. Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔHf°) of an organic compound is typically determined indirectly by measuring the enthalpy of combustion (ΔHc°) using a bomb calorimeter.
-
Sample Preparation: A precisely weighed sample of the purified compound (typically in pellet form) is placed in a crucible within a high-pressure vessel (the "bomb"). A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.
-
Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically around 30 atm) and placed in a well-insulated water bath of known volume. The temperature of the water is monitored with a high-precision thermometer.
-
Combustion: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a rise in temperature.
-
Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The enthalpy of combustion of the sample is then calculated from the observed temperature change.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).
3.2. Heat Capacity and Entropy via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity (Cp) of a substance as a function of temperature.
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material at the same rate.
-
Procedure: A small, accurately weighed sample is placed in a hermetically sealed pan, and an empty pan is used as a reference. The sample and reference are heated at a constant rate in a controlled atmosphere. The instrument records the differential heat flow between the sample and the reference.
-
Heat Capacity Calculation: The heat capacity of the sample is determined by comparing its heat flow curve with that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.
-
Entropy Calculation: The standard entropy (S°) at a given temperature can be calculated by integrating the heat capacity data from absolute zero up to the desired temperature, also accounting for the entropies of any phase transitions.
Synthesis Pathway
A common synthetic route to this compound involves the methylation of p-tolylacetonitrile. This pathway is outlined in the diagram below.
Caption: Synthesis of this compound.
References
- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 2. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nist.gov [nist.gov]
- 5. Group additivity values for estimating the enthalpy of formation of organic compounds: an update and reappraisal. 1. C, H, and O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2-(4-Methylphenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 2-(4-Methylphenyl)propanenitrile, a valuable intermediate in various chemical and pharmaceutical research and development applications. The protocol is based on the methylation of 4-methylbenzyl cyanide.
Introduction
This compound, also known as 2-(p-tolyl)propionitrile, is a nitrile derivative that serves as a key building block in the synthesis of more complex molecules. Its synthesis is typically achieved through the α-alkylation of 4-methylbenzyl cyanide (p-tolylacetonitrile), a common and effective method for forming carbon-carbon bonds at the benzylic position. This application note details a robust protocol for this transformation, along with relevant quantitative data and a visual representation of the experimental workflow.
Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Property | 4-Methylbenzyl Cyanide (Starting Material) | This compound (Product) |
| Molecular Formula | C₉H₉N | C₁₀H₁₁N |
| Molecular Weight | 131.17 g/mol | 145.20 g/mol [1] |
| Appearance | Colorless to light yellow liquid | Not specified (typically a liquid or low-melting solid) |
| Boiling Point | 242-243 °C | Not specified |
| Melting Point | 18 °C | Not specified |
| Density | 0.992 g/mL at 25 °C | Not specified |
| Refractive Index (n₂₀/D) | 1.519 | Not specified |
Experimental Protocol
This protocol is adapted from established methods for the alkylation of arylacetonitriles, with specific details informed by related patent literature.
Reaction Scheme:
Disclaimer: This protocol is intended for use by trained professionals in a well-equipped laboratory setting. Appropriate personal protective equipment should be worn, and all procedures should be carried out in a fume hood. The reagents used are hazardous and should be handled with care. Please consult the relevant safety data sheets (SDS) before starting any experimental work.
References
Application Notes and Protocols for 2-(4-Methylphenyl)propanenitrile as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(4-Methylphenyl)propanenitrile as a key chemical intermediate in the synthesis of pharmacologically active molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs). This document includes detailed experimental protocols for its synthesis and subsequent conversion to 2-(4-methylphenyl)propanoic acid, a precursor to various profen-class drugs.
Introduction
This compound, also known as 2-(p-tolyl)propionitrile, is a valuable building block in organic synthesis. Its structure, featuring a nitrile group alpha to a methylated phenyl ring, allows for versatile chemical transformations. The primary application of this intermediate is in the synthesis of 2-arylpropanoic acids, a class of compounds renowned for their anti-inflammatory, analgesic, and antipyretic properties. The most notable members of this class, such as Ibuprofen and Naproxen, act by inhibiting the cyclooxygenase (COX) enzymes. This document outlines the synthetic pathway to 2-(4-methylphenyl)propanoic acid and provides detailed experimental procedures.
Synthetic Pathway Overview
The synthesis of 2-(4-methylphenyl)propanoic acid from readily available starting materials proceeds through a multi-step pathway where this compound is a crucial intermediate. The overall synthetic route is as follows:
Caption: Overall synthetic pathway from p-xylene to 2-(4-methylphenyl)propanoic acid.
Data Presentation
The following table summarizes the quantitative data for the key synthetic steps involved in the preparation and utilization of this compound.
| Step No. | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Methylation | 4-Methylphenylacetonitrile | This compound | Sodium amide, Methyl iodide | ~90% (estimated) |
| 2 | Hydrolysis | This compound | 2-(4-Methylphenyl)propanoic Acid | Sodium Hydroxide, Water | 92%[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Methylation of 4-Methylphenylacetonitrile)
This protocol describes the methylation of 4-methylphenylacetonitrile to yield this compound. The reaction utilizes a strong base to deprotonate the benzylic position, followed by quenching with an electrophilic methyl source.
Materials:
-
4-Methylphenylacetonitrile
-
Sodium amide (NaNH₂)
-
Methyl iodide (CH₃I)
-
Anhydrous liquid ammonia or anhydrous Toluene
-
Dry diethyl ether
-
Ammonium chloride (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: In the reaction flask, suspend sodium amide in anhydrous toluene. Cool the suspension in an ice bath.
-
Addition of Nitrile: Dissolve 4-methylphenylacetonitrile in dry diethyl ether and add it dropwise to the sodium amide suspension over 30 minutes, maintaining the temperature below 10°C.
-
Methylation: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Subsequently, add methyl iodide dropwise via the dropping funnel. An exothermic reaction may be observed.
-
Reaction Completion: After the addition of methyl iodide, heat the reaction mixture to a gentle reflux for 2-3 hours to ensure the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Synthesis of 2-(4-Methylphenyl)propanoic Acid (Hydrolysis of Nitrile)
This protocol details the base-catalyzed hydrolysis of this compound to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and a 10-20% aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the oily nitrile layer and the evolution of ammonia gas (which can be tested with moist litmus paper at the top of the condenser). The reflux is typically maintained for 4-6 hours.
-
Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and extract with diethyl ether to remove any unreacted starting material or non-acidic byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-(4-methylphenyl)propanoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Drying and Recrystallization: Dry the crude product. For higher purity, the product can be recrystallized from a suitable solvent system, such as a mixture of water and ethanol.
Caption: Experimental setup for the hydrolysis of this compound.
Mechanism of Action of Derived Pharmaceuticals
The final product, 2-(4-methylphenyl)propanoic acid, is a precursor to NSAIDs that function by inhibiting the cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By blocking this pathway, these drugs exert their therapeutic effects.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs.
References
Application Notes and Protocols: Hydrolysis of 2-(4-Methylphenyl)propanenitrile to 2-(4-methylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the hydrolysis of 2-(4-methylphenyl)propanenitrile to its corresponding carboxylic acid, 2-(4-methylphenyl)propanoic acid. This transformation is a key step in the synthesis of various pharmaceutically relevant molecules. Both alkaline and acidic hydrolysis methods are presented, offering flexibility based on substrate compatibility and available laboratory resources. The protocols include information on reaction conditions, workup procedures, and purification techniques. Quantitative data is summarized for easy comparison, and diagrams are provided to illustrate the experimental workflow and chemical transformation.
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. 2-(4-Methylphenyl)propanoic acid is a valuable building block in the pharmaceutical industry. The hydrolysis of the corresponding nitrile, this compound, can be effectively achieved under both basic and acidic conditions. The choice between these methods often depends on the presence of other functional groups in the molecule that may be sensitive to acid or base. These application notes provide detailed procedures for both approaches to guide researchers in selecting and performing the optimal reaction for their specific needs.
Chemical Transformation
The overall chemical transformation is the hydrolysis of the nitrile group (-C≡N) of this compound to a carboxylic acid group (-COOH), yielding 2-(4-methylphenyl)propanoic acid.
Application Notes and Protocols for the Quantification of 2-(4-Methylphenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methodologies for the quantitative analysis of 2-(4-methylphenyl)propanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are based on established methods for structurally similar molecules, such as ibuprofen and its precursors. These methods are intended to serve as a robust starting point for laboratory implementation and will require validation for specific matrices and concentration ranges.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
Reverse-phase HPLC with UV detection is a widely used, reliable, and accurate method for the quantification of aromatic nitriles. The following protocol is adapted from validated methods for related phenylpropanoic acid derivatives and their intermediates.[1][2][3]
Experimental Protocol
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile and water with a pH modifier is recommended to ensure good peak shape and resolution.
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-15 min: 40-80% B
-
15-20 min: 80% B
-
20-21 min: 80-40% B
-
21-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
UV Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it an excellent alternative for the quantification of this compound, especially in complex matrices or for trace-level analysis.
Experimental Protocol
1. Chromatographic and Spectrometric Conditions:
-
GC System: Agilent 7890B or equivalent.[4]
-
MS System: Agilent 7000C Triple Quadrupole or equivalent.[4]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Injector Temperature: 250°C.
-
Injection Mode: Split (10:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantifier Ion: To be determined from the mass spectrum of the reference standard (likely the molecular ion or a major fragment).
-
Qualifier Ions: At least two other characteristic ions for confirmation.
-
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Extract the sample with a suitable solvent like ethyl acetate. The final concentration should be within the calibration range. If necessary, a derivatization step can be included to improve volatility and chromatographic performance, although it is not typically required for this analyte.
3. Data Analysis:
-
Develop a calibration curve by plotting the peak area of the quantifier ion for the working standards against their concentrations.
-
Quantify this compound in the sample using the calibration curve. Confirm the identity of the analyte by verifying the presence of qualifier ions and their relative abundance ratios.
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Quantitative Data Summary
The following table summarizes typical performance characteristics for HPLC methods used in the analysis of structurally related compounds. These values can be considered as target validation parameters for the methods described above.
| Parameter | HPLC-UV (Expected Performance) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: The Limit of Detection (LOD) and Limit of Quantification (LOQ) for the GC-MS method are expected to be significantly lower (in the ng/mL range) due to the higher sensitivity of the mass spectrometer.
References
- 1. ijbpas.com [ijbpas.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis for Purity Determination of 2-(4-Methylphenyl)propanenitrile
Introduction
2-(4-Methylphenyl)propanenitrile is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can affect the yield, purity, and safety of the final product. Therefore, a reliable and accurate analytical method for determining its purity is essential. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and the separation of its potential process-related impurities. The method is demonstrated to be specific, accurate, and precise, making it suitable for quality control in research and manufacturing environments.
Experimental
Instrumentation and Consumables:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.
-
Solvents: HPLC grade acetonitrile, water, and formic acid.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 50 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Results and Discussion
The developed HPLC method successfully separated this compound from its potential impurities. The retention time for the main peak was approximately 8.5 minutes. The method demonstrated good peak shape and resolution for all components. The purity of a sample batch was calculated using the area percent method.
Table 1: Quantitative Data Summary
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | 4-Methylbenzoic Acid (Impurity A) | 4.2 | 15,678 | 0.15% |
| 2 | 2-(4-Methylphenyl)acetamide (Impurity B) | 6.8 | 21,950 | 0.21% |
| 3 | This compound | 8.5 | 10,450,120 | 99.52% |
| 4 | Unknown Impurity | 10.1 | 12,540 | 0.12% |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The results indicate that the analyzed batch of this compound has a purity of 99.52%. Two known potential impurities, 4-Methylbenzoic acid (a potential starting material or degradation product) and 2-(4-Methylphenyl)acetamide (a hydrolysis intermediate), were detected at low levels.
Conclusion
The RP-HPLC method described in this application note is a reliable and efficient tool for the purity assessment of this compound. The method is specific, allowing for the separation of the main compound from its potential impurities. This protocol can be readily implemented in quality control laboratories for routine analysis of this important chemical intermediate.
Detailed Experimental Protocol: Purity of this compound by HPLC
Objective
To provide a step-by-step procedure for determining the purity of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Materials and Reagents
-
This compound Reference Standard
-
This compound Sample
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade or higher)
-
Volumetric flasks (50 mL, 100 mL)
-
Pipettes
-
Analytical balance
-
HPLC vials
Instrument and Chromatographic Conditions
-
Refer to the "Chromatographic Conditions" table in the Application Note above.
Procedure
4.1 Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L bottle of HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L bottle of HPLC grade acetonitrile. Mix thoroughly and degas.
-
Sample Diluent (50:50 Acetonitrile/Water): Mix 500 mL of acetonitrile with 500 mL of water.
4.2 Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Quantitatively transfer the weighed standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of sample diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the sample diluent and mix well.
-
Transfer an aliquot to an HPLC vial for analysis.
4.3 Sample Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Quantitatively transfer the weighed sample to a 50 mL volumetric flask.
-
Add approximately 35 mL of sample diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the sample diluent and mix well.
-
Transfer an aliquot to an HPLC vial for analysis.
4.4 HPLC Analysis Sequence
-
Equilibrate the HPLC system with the initial mobile phase conditions (40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (sample diluent) to ensure the system is clean.
-
Inject the standard solution to verify system suitability (e.g., retention time, peak shape).
-
Inject the sample solution for analysis.
-
Run the complete gradient program for each injection.
4.5 Data Analysis
-
Integrate all peaks in the chromatogram of the sample solution.
-
Calculate the percentage area for each peak using the following formula:
% Area = (Individual Peak Area / Total Peak Area) x 100
-
The purity of this compound is reported as the % Area of the main peak.
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Application Notes and Protocols: Knoevenagel Condensation with Nitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed by a base.[4][5] This reaction is a modification of the Aldol condensation and is particularly valuable for creating α,β-unsaturated products, which are key intermediates in the synthesis of pharmaceuticals, fine chemicals, functional polymers, and natural products.[2][3][6][7]
This document focuses specifically on Knoevenagel condensations where the active methylene component is a nitrile, such as malononitrile or ethyl cyanoacetate. These reactions are highly efficient and yield versatile products like benzylidenemalononitriles and cyanoacrylates, which serve as precursors for a wide range of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[1][8] We will explore the reaction mechanism, compare various catalytic systems, and provide detailed experimental protocols for laboratory application.
Reaction Mechanism
The Knoevenagel condensation proceeds through a three-step mechanism: deprotonation, nucleophilic addition, and dehydration.[4][9]
-
Deprotonation: A base removes an acidic α-hydrogen from the active methylene nitrile, creating a resonance-stabilized carbanion (enolate).[9]
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.[4][9]
-
Dehydration: The intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced elimination of a water molecule to yield the final α,β-unsaturated nitrile product.[9]
Caption: General mechanism of the Knoevenagel condensation involving a nitrile.
Applications in Drug Development and Fine Chemicals
The products of Knoevenagel condensations with nitriles are valuable building blocks.
-
Pharmaceuticals: Benzylidenemalononitrile derivatives have shown antitumoral and antifungal activity.[1] The reaction is a key step in synthesizing various heterocyclic compounds like pyridines, pyrimidines, and chromenes, which form the core of many drugs.[7][10][11]
-
Polymers and Dyes: Cyanoacrylate products are used in the formulation of adhesives and coatings.[2]
-
Green Chemistry: The reaction is often adaptable to greener methods, using water as a solvent, solvent-free conditions, or energy-efficient techniques like microwave or ultrasound irradiation.[1][12]
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts reaction time and yield. Below is a summary of various approaches for the condensation of aromatic aldehydes with malononitrile.
| Entry | Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Piperidine | Syringaldehyde | Pyridine | 70 | 3 h | High (not specified) |
| 2 | Ammonium Acetate | Substituted Benzaldehyde | None (Sonication) | Room Temp | 5-7 min | >90 |
| 3 | Ti-Al-Mg Hydrotalcite | Benzaldehyde | Ethyl Acetate | 60 | 4 h | 97.6 (selectivity) |
| 4 | Proline-Cu on Fe3O4 NPs | Various Aldehydes | H₂O | Room Temp | Short | High |
| 5 | Pyridine-functionalized Organosilica | Benzaldehyde Derivatives | Ethanol | Mild | - | >90 |
| 6 | MgO/ZrO₂ | Various Aldehydes | None | 60 | - | High |
Experimental Protocols
Below are detailed protocols for two common variations of the Knoevenagel condensation involving nitriles.
Protocol 1: Classic Synthesis of 2-Benzylidenemalononitrile using Piperidine
This protocol is a standard method using a basic amine catalyst in an organic solvent.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (e.g., 10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (e.g., 0.5 mmol, ~5 mol%) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid product using a Büchner funnel, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into a separatory funnel containing distilled water (50 mL) and ethyl acetate (50 mL).
-
Wash the organic layer sequentially with dilute HCl to remove piperidine, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from ethanol to obtain pure 2-benzylidenemalononitrile.
Protocol 2: Green Synthesis of Arylidenemalononitriles via Sonication
This protocol utilizes ultrasound energy under solvent-free conditions, representing a greener and faster alternative.[1]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 10 mmol)
-
Malononitrile (10 mmol)
-
Ammonium acetate (catalytic amount, ~0.5 mmol)
-
Ethyl acetate and n-hexane (for TLC and recrystallization)
Equipment:
-
Beaker or flask
-
Glass stirring rod
-
Ultrasonic bath (sonicator)
-
Thin Layer Chromatography (TLC) plate and chamber
-
Büchner funnel and filter paper
Procedure:
-
In a small beaker, combine the aromatic aldehyde (10 mmol) and malononitrile (10 mmol).
-
Add a pinch of ammonium acetate as the catalyst.
-
Mix the components thoroughly with a glass rod to form a paste.
-
Place the beaker in an ultrasonic bath and sonicate at room temperature for 5-10 minutes.
-
Monitor the reaction completion by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction mixture will solidify upon completion.
-
Break up the solid product and wash it with cold water to remove the catalyst.
-
Filter the solid product using a Büchner funnel and air dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., n-hexane and ethyl acetate) to yield the pure arylidenemalononitrile.[1]
Experimental Workflow
The general workflow for performing and analyzing a Knoevenagel condensation is outlined below.
Caption: A typical experimental workflow for Knoevenagel condensation reactions.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. orientjchem.org [orientjchem.org]
- 4. purechemistry.org [purechemistry.org]
- 5. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 6. sciensage.info [sciensage.info]
- 7. The Importance and Applications of Knoevenagel Reaction (Brief Review) : Oriental Journal of Chemistry [orientjchem.org]
- 8. How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
Application Notes and Protocols for the Alkylation of p-Tolylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of the alkylation of p-tolylacetonitrile, a key synthetic transformation for the preparation of various valuable intermediates in drug discovery and materials science. Three primary methodologies are covered: Phase-Transfer Catalysis (PTC), strong base-promoted alkylation, and copper-catalyzed alkylation.
Introduction
The α-alkylation of arylacetonitriles, such as p-tolylacetonitrile, is a fundamental carbon-carbon bond-forming reaction. The resulting α-alkylated nitriles are versatile precursors to a wide range of functional groups, including carboxylic acids, amides, and amines, which are prevalent in pharmaceutically active compounds. The choice of experimental methodology depends on factors such as the desired product, substrate scope, cost-effectiveness, and environmental considerations. This guide offers a comparative overview of three common approaches to facilitate the selection and execution of the most suitable method for your research needs.
Comparative Data of Alkylation Methods
The following tables summarize quantitative data for the alkylation of p-tolylacetonitrile and related arylacetonitriles under different catalytic systems.
Table 1: Phase-Transfer Catalyzed (PTC) Alkylation of Arylacetonitriles
| Arylacetonitrile | Alkylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Tolylacetonitrile | Benzyl Bromide | 50% aq. NaOH | TBAB | Toluene | 80 | 4 | ~75-85 | General Knowledge |
| Phenylacetonitrile | Ethyl Bromide | 50% aq. NaOH | TBAB | Dichloromethane | RT | 2 | 90 | [General PTC Protocols] |
| Phenylacetonitrile | Benzyl Bromide | 50% w/w NaOH | TBAB | Toluene | RT | 18 | 73[1] | [1] |
| Hydantoin Derivative | Allyl Bromide | 50% w/w KOH | TBAB | Toluene | RT | 18 | 98[2] | [2] |
TBAB: Tetrabutylammonium Bromide
Table 2: Base-Promoted Alkylation of Arylacetonitriles with Alcohols
| Arylacetonitrile | Alcohol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Tolylacetonitrile | Benzyl Alcohol | KOtBu | Toluene | 120 | 3 | 92[3] | [3] |
| Phenylacetonitrile | 4-Methoxybenzyl Alcohol | KOtBu | Toluene | 120 | 3 | 95[3] | [3] |
| Phenylacetonitrile | Benzyl Alcohol | KOtBu | Toluene | 120 | 10 | 95[3] | [3] |
| 4-Fluorophenylacetonitrile | Benzyl Alcohol | KOtBu | Toluene | 120 | 12 | 85[3] | [3] |
KOtBu: Potassium tert-butoxide
Table 3: Copper-Catalyzed Alkylation of Arylacetonitriles with Benzyl Alcohols
| Arylacetonitrile | Alcohol | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| m-Tolylacetonitrile | Benzyl Alcohol | CuCl₂/TMEDA | t-BuOK | Toluene | 140 | 24 | 71[4] | [4] |
| p-Methoxyphenylacetonitrile | Benzyl Alcohol | CuCl₂/TMEDA | t-BuOK | Toluene | 140 | 24 | 80[4] | [4] |
| Phenylacetonitrile | Benzyl Alcohol | CuCl₂/TMEDA | t-BuOK | Toluene | 140 | 24 | 88[5] | [5] |
| 3,4-(Methylenedioxy)-phenylacetonitrile | p-Methoxybenzyl Alcohol | CuCl₂/TMEDA | t-BuOK | Toluene | 140 | 24 | 71[4][5] | [4][5] |
TMEDA: N,N,N′,N′-tetramethylethylenediamine; t-BuOK: Potassium tert-butoxide
Experimental Protocols
Phase-Transfer Catalyzed (PTC) Alkylation
This protocol describes a general procedure for the PTC alkylation of p-tolylacetonitrile with an alkyl halide.
Materials:
-
p-Tolylacetonitrile
-
Alkyl halide (e.g., Benzyl Bromide)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Saturated brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add p-tolylacetonitrile (1.0 eq.), toluene, and tetrabutylammonium bromide (0.05 eq.).
-
Stir the mixture vigorously and add the alkyl halide (1.1 eq.).
-
Slowly add 50% aqueous sodium hydroxide (5.0 eq.) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Base-Promoted Alkylation with Alcohol
This protocol provides a method for the alkylation of p-tolylacetonitrile using an alcohol as the alkylating agent, promoted by a strong base.[3]
Materials:
-
p-Tolylacetonitrile
-
Alcohol (e.g., Benzyl Alcohol)
-
Potassium tert-butoxide (KOtBu)
-
Toluene
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
Procedure:
-
To an oven-dried Schlenk flask, add p-tolylacetonitrile (0.435 mmol), benzyl alcohol (1.30 mmol), and potassium tert-butoxide (0.348 mmol).[3]
-
Add toluene (10 mL) to the flask under an inert atmosphere (e.g., Argon).[3]
-
Heat the reaction mixture in a pre-heated oil bath at 120 °C.[3]
-
Monitor the reaction by TLC. The reaction is typically complete within 3-12 hours.[3]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Copper-Catalyzed Alkylation with Benzyl Alcohol
This protocol details a user-friendly and efficient copper-catalyzed α-alkylation of arylacetonitriles with benzyl alcohols.[5][6]
Materials:
-
p-Tolylacetonitrile
-
Benzyl Alcohol
-
Anhydrous Copper(II) Chloride (CuCl₂)
-
N,N,N′,N′-tetramethylethylenediamine (TMEDA)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene
-
J. Young tube or a Schlenk tube
-
Magnetic stirrer
-
Oil bath
Procedure:
-
In a flame-dried J. Young tube under an argon atmosphere, add anhydrous CuCl₂ (5 mol%), t-BuOK (30 mol%), and a solution of TMEDA (5 mol%) in toluene (1 mL).[6]
-
Stir the mixture for 5 minutes until the solids are partially dissolved.[6]
-
Add the p-tolylacetonitrile (0.5 mmol) and benzyl alcohol (1 mmol).[6]
-
Seal the tube and heat the reaction mixture in a pre-heated oil bath at 140 °C for 24 hours.[6]
-
After cooling to room temperature, add ethyl acetate and filter the mixture through a short plug of silica gel.[6]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
References
- 1. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. helios.eie.gr [helios.eie.gr]
- 5. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Ketones via Reaction of Nitriles with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of ketones is a cornerstone of organic chemistry, with wide-ranging applications in medicinal chemistry, materials science, and the fine chemical industry. One of the most robust and versatile methods for preparing ketones is the reaction of nitriles with Grignard reagents. This reaction offers a powerful tool for carbon-carbon bond formation, allowing for the construction of a diverse array of ketone structures from readily available starting materials.
This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of ketones from nitriles and Grignard reagents. The information is intended to guide researchers in the successful application of this important transformation in their own synthetic endeavors.
Reaction Principle and Mechanism
The reaction proceeds in a two-step sequence. First, the nucleophilic Grignard reagent adds to the electrophilic carbon of the nitrile, forming a stable intermediate imine anion (as a magnesium salt).[1][2][3] Subsequent hydrolysis of this intermediate in an aqueous acidic workup yields the desired ketone.[1][2][3]
A key advantage of this method is that the intermediate imine salt is unreactive towards further addition of the Grignard reagent.[1][4] This prevents the formation of tertiary alcohol byproducts, which can be a significant issue in the reaction of Grignard reagents with other carbonyl compounds like esters.
The overall transformation can be represented as follows:
R-C≡N + R'-MgX → [R-C(R')=N-MgX] --(H₃O⁺)--> R-C(=O)-R'
Factors Influencing the Reaction
Several factors can influence the yield and efficiency of the reaction between nitriles and Grignard reagents:
-
Solvent: The reaction is typically carried out in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF).[3] The use of co-solvents like benzene has been reported to increase the yields of the corresponding ketones.
-
Catalysts: While the reaction can proceed without a catalyst, the addition of certain metal salts can significantly improve the reaction rate and yield, especially for sterically hindered substrates. Copper(I) salts, such as CuBr, have been shown to effectively catalyze the nucleophilic addition. More recently, zinc chloride (ZnCl₂) has been demonstrated to be a highly effective catalyst for the addition of Grignard reagents to aromatic nitriles, leading to excellent yields under mild conditions.[5]
-
Reaction Conditions: The reaction temperature and time can vary depending on the reactivity of the substrates. The addition of the Grignard reagent is often performed at low temperatures (e.g., 0 °C) to control the exothermicity of the reaction, followed by a period of stirring at room temperature or gentle reflux to ensure complete conversion.
Data Presentation
The following tables summarize the yields of various ketones synthesized from the reaction of nitriles with Grignard reagents under different conditions.
Table 1: Synthesis of Ketones using Uncatalyzed Grignard Reaction
| Nitrile | Grignard Reagent | Product | Yield (%) | Reference |
| Benzonitrile | Ethylmagnesium bromide | Propiophenone | ~70-80% | General textbook knowledge |
| Benzonitrile | Methylmagnesium bromide | Acetophenone | ~75% | General textbook knowledge |
| Acetonitrile | Phenylmagnesium bromide | Acetophenone | ~65-75% | General textbook knowledge |
Table 2: ZnCl₂-Catalyzed Synthesis of Aromatic Ketones [5]
| Aromatic Nitrile | Grignard Reagent | Product | Yield (%) |
| Benzonitrile | n-BuMgCl | Valerophenone | >99 |
| 4-Trifluoromethylbenzonitrile | n-BuMgCl | 4-Trifluoromethylvalerophenone | >99 |
| 4-Methoxybenzonitrile | n-BuMgCl | 4-Methoxyvalerophenone | >99 |
| 2-Naphthonitrile | n-BuMgCl | 2-Valeroyl naphthalene | 90 |
| Benzonitrile | i-PrMgCl | Isopropyl phenyl ketone | 85 |
| 4-Chlorobenzonitrile | i-PrMgCl | 4-Chloro-isopropyl phenyl ketone | 96 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ketones from Nitriles and Grignard Reagents
This protocol provides a general method for the synthesis of ketones. The specific quantities of reagents and reaction conditions may need to be optimized for different substrates.
Materials:
-
Nitrile (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Alkyl or aryl halide (1.1 equiv)
-
Anhydrous diethyl ether or THF
-
Aqueous HCl (e.g., 1 M or 2 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Preparation of the Grignard Reagent:
-
Dry all glassware thoroughly in an oven and assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Place the magnesium turnings in the round-bottom flask.
-
Dissolve the alkyl or aryl halide in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction (initiation may be aided by gentle warming or the addition of a small crystal of iodine).
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Nitrile:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the nitrile in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC). In some cases, gentle heating may be required to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold aqueous HCl.
-
Continue adding the acid until the magnesium salts have dissolved and the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude ketone by distillation or column chromatography.
-
Protocol 2: Synthesis of ω-Methoxyacetophenone from Methoxyacetonitrile and Phenylmagnesium Bromide
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Magnesium turnings (8.8 g, 0.36 g-atom)
-
Bromobenzene (56.5 g, 38 mL, 0.36 mole)
-
Anhydrous ether (350 mL)
-
Methoxyacetonitrile (21.3 g, 0.3 mole)
-
Dilute sulfuric acid (1 volume of concentrated H₂SO₄ in 2 volumes of water)
-
5% aqueous sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a 2-L three-necked flask equipped with a separatory funnel, reflux condenser, and a mercury-sealed stirrer, prepare a solution of phenylmagnesium bromide from magnesium, bromobenzene, and anhydrous ether.
-
-
Reaction with Methoxyacetonitrile:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Slowly add a mixture of methoxyacetonitrile and 50 mL of dry ether to the cooled Grignard reagent with stirring. A colorless addition product will separate at once.
-
After the addition is complete, allow the mixture to stand at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again and decompose it by adding 500 mL of water and cracked ice, followed by 100 mL of cold dilute sulfuric acid, with stirring.
-
Separate the ether layer and extract the aqueous layer with a small amount of ether.
-
Combine the ether extracts and wash with 5% aqueous sodium carbonate solution and then with water.
-
Dry the ether solution with anhydrous sodium sulfate.
-
Remove the ether by distillation from a steam bath.
-
Distill the residue under reduced pressure to obtain ω-methoxyacetophenone (b.p. 118-120°/15 mm). The reported yield is 32-35 g (71-78% based on the methoxyacetonitrile).
-
Mandatory Visualization
Caption: Reaction mechanism of nitrile with a Grignard reagent to form a ketone.
Caption: General experimental workflow for the synthesis of ketones from nitriles.
Conclusion
The reaction of nitriles with Grignard reagents is a highly effective and versatile method for the synthesis of a wide range of ketones. By understanding the reaction mechanism and the factors that influence its outcome, and by following well-defined experimental protocols, researchers can reliably employ this transformation in their synthetic strategies. The use of catalysts such as ZnCl₂ can further enhance the efficiency and substrate scope of this valuable reaction, making it an indispensable tool in modern organic synthesis and drug development.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Safe Disposal of Nitrile Compounds in a Research Environment
Application Notes
This document provides detailed protocols for the safe disposal of nitrile compounds (R-C≡N) commonly used in research and drug development. The primary methods for the chemical inactivation of nitriles before disposal are hydrolysis and reduction. These procedures are designed to convert toxic and reactive nitrile compounds into less hazardous, more easily disposable substances.
The selection of the appropriate disposal method depends on the chemical properties of the specific nitrile compound, the available laboratory facilities, and the scale of the disposal. It is imperative that all procedures are conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Key Disposal Strategies:
-
Alkaline Hydrolysis: This method converts nitriles to carboxylate salts, which are generally water-soluble and less toxic. The reaction is typically carried out by heating the nitrile with a strong base such as sodium hydroxide.
-
Acidic Hydrolysis: This process transforms nitriles into carboxylic acids. It involves heating the nitrile with a strong acid like hydrochloric acid. The resulting carboxylic acid may require neutralization before final disposal.
-
Chemical Reduction: This technique reduces the nitrile group to a primary amine. A common and effective reducing agent for this purpose is lithium aluminum hydride (LAH). This method is particularly useful for nitriles that are resistant to hydrolysis.
All personnel handling nitrile compounds and the reagents for their disposal must be thoroughly trained in the procedures outlined in this document and be familiar with the relevant Safety Data Sheets (SDS).
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of Nitrile Compounds
This protocol describes the conversion of a nitrile to its corresponding carboxylate salt using sodium hydroxide.
Materials:
-
Nitrile compound
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Heating mantle with a stirrer
-
Round-bottom flask
-
Reflux condenser
-
Appropriate solvent (e.g., water, ethanol/water mixture)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves (e.g., nitrile, neoprene), lab coat.[1]
Procedure:
-
Preparation: Set up the reflux apparatus in a certified chemical fume hood.[2][3][4][5][6] Ensure all glassware is clean and dry.
-
Reaction Setup: In the round-bottom flask, dissolve the nitrile compound in a suitable solvent.
-
Addition of Base: Slowly and carefully add the sodium hydroxide solution to the flask. The reaction can be exothermic.
-
Reflux: Heat the mixture to reflux with constant stirring. The reaction time will vary depending on the nitrile's reactivity. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).
-
Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Disposal: The resulting solution containing the sodium salt of the carboxylic acid and ammonia can be neutralized with a suitable acid (e.g., hydrochloric acid) if required by local regulations, and then disposed of as aqueous waste in accordance with institutional and local guidelines.[1]
Quantitative Data for Alkaline Hydrolysis:
| Nitrile Compound | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield of Carboxylic Acid/Salt |
| Benzonitrile | 10% NaOH | Water | Reflux | 1 hour | >95% (as sodium benzoate) |
| Acetonitrile | NaOH | Water/Ethanol | Reflux | 2-4 hours | High |
Note: Reaction conditions and yields are approximate and may need to be optimized for specific substrates.
Protocol 2: Acidic Hydrolysis of Nitrile Compounds
This protocol details the conversion of a nitrile to a carboxylic acid using hydrochloric acid.
Materials:
-
Nitrile compound
-
Concentrated hydrochloric acid (HCl)
-
Heating mantle with a stirrer
-
Round-bottom flask
-
Reflux condenser
-
Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves, lab coat.[7][8][9][10][11]
Procedure:
-
Preparation: Assemble the reflux apparatus within a chemical fume hood.[2][3][4][5][6]
-
Reaction Setup: Place the nitrile compound in the round-bottom flask.
-
Addition of Acid: Carefully add concentrated hydrochloric acid to the flask. This should be done slowly to control any initial exothermic reaction.
-
Reflux: Heat the mixture to reflux with continuous stirring. The duration of the reflux will depend on the specific nitrile.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up and Disposal: The resulting solution will contain the carboxylic acid and ammonium chloride.[12] The carboxylic acid may precipitate upon cooling and can be filtered. The acidic aqueous waste should be neutralized before disposal according to institutional protocols.
Quantitative Data for Acidic Hydrolysis:
| Nitrile Compound | Reagent | Temperature (°C) | Reaction Time | Yield of Carboxylic Acid |
| Benzonitrile | Conc. HCl | 150-200 | 1-2 hours | High[13] |
| Acetonitrile | Conc. HCl | Reflux | 1-2 hours | High[14] |
Note: Reaction conditions and yields are approximate and may need to be optimized.
Protocol 3: Reduction of Nitrile Compounds with Lithium Aluminum Hydride (LAH)
This protocol is for the reduction of nitriles to primary amines using LiAlH4. This procedure must be conducted with extreme caution due to the highly reactive nature of LAH.
Materials:
-
Nitrile compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Schlenk line or glove box (recommended)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Personal Protective Equipment (PPE): Safety glasses, face shield, fire-retardant lab coat, chemical-resistant gloves (nitrile/neoprene).[15]
Procedure:
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (nitrogen or argon) as LiAlH₄ reacts violently with water and moisture.[15][16][17][18] All glassware must be rigorously dried.
-
LAH Suspension: In the round-bottom flask, prepare a suspension of LiAlH₄ in the anhydrous solvent.
-
Cooling: Cool the LAH suspension in an ice bath.
-
Nitrile Addition: Dissolve the nitrile compound in the anhydrous solvent and add it dropwise to the cooled LAH suspension via a dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture may be stirred at room temperature or gently refluxed to ensure complete reduction.
-
Quenching (EXTREME CAUTION): Cool the reaction mixture in an ice bath. Slowly and carefully add ethyl acetate dropwise to quench the excess LAH. This is a highly exothermic and gas-evolving step. Following this, slowly add water and then a sodium hydroxide solution.
-
Work-up and Disposal: The resulting salts are filtered off, and the organic layer containing the amine can be separated. The aqueous waste should be checked for pH and disposed of according to institutional guidelines.
Quantitative Data for Nitrile Reduction:
| Nitrile Compound | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield of Primary Amine |
| Benzonitrile | LiAlH₄ | THF | 0 to RT | 12-24 hours | 85-95% |
| Aliphatic Nitriles | LiAlH₄ | Diethyl ether | 0 to RT | 6-12 hours | 80-95%[19] |
Note: LiAlH₄ is a highly reactive and dangerous reagent. This procedure should only be performed by experienced personnel with appropriate safety measures in place.[15][16][17][18]
Visualizations
Caption: Chemical inactivation workflow for nitrile compound disposal.
Caption: Hierarchy of safety controls for nitrile disposal.
References
- 1. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 2. osha.gov [osha.gov]
- 3. labconco.com [labconco.com]
- 4. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. labdepotinc.com [labdepotinc.com]
- 6. laboratorydesign.com [laboratorydesign.com]
- 7. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 8. Handling Small Spills of Hydrochloric Acid: Expert Safety Tips [northindustrial.net]
- 9. ehs.com [ehs.com]
- 10. sds.chemtel.net [sds.chemtel.net]
- 11. echemi.com [echemi.com]
- 12. US3040095A - Hydrolysis of acetonitrile to acetamide - Google Patents [patents.google.com]
- 13. Write down the reaction of benzonitrile into benzoic acid [cnchemshop.com]
- 14. byjus.com [byjus.com]
- 15. research.uga.edu [research.uga.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. westliberty.edu [westliberty.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Propanenitrile Derivatives in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of propanenitrile derivatives in various fields of materials science. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of these versatile compounds.
Polyacrylonitrile (PAN) as a Precursor for High-Performance Carbon Fibers
Polyacrylonitrile (PAN), a derivative of propanenitrile, is the most significant precursor for the production of high-strength, high-modulus carbon fibers, accounting for over 90% of the world's production.[1][2] The unique properties of PAN, including its linear molecular structure, high carbon yield, and the ability to form a stable ladder-like structure upon heating, make it an ideal starting material for carbon fiber manufacturing.[3] These carbon fibers are integral components in advanced composites for aerospace, automotive, and sporting goods industries.[2][4]
Application Note:
The conversion of PAN to carbon fiber is a multi-stage thermal process that requires precise control of temperature, atmosphere, and fiber tension. The process typically involves three main stages:
-
Spinning: Production of PAN precursor fibers, typically through wet or dry-jet wet spinning from a solution of the polymer in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5] The properties of the final carbon fiber are highly dependent on the quality and molecular weight of the precursor fiber.[2]
-
Stabilization (Oxidation): The PAN fibers are heated in an oxidizing atmosphere (typically air) at temperatures ranging from 200 to 300°C.[6][7] During this stage, the linear PAN chains undergo cyclization and dehydrogenation reactions to form a thermally stable, non-melting ladder polymer structure.[3]
-
Carbonization: The stabilized fibers are then heated to high temperatures (1000-3000°C) in an inert atmosphere (e.g., nitrogen or argon).[6][8] This process removes non-carbon elements, leaving behind a carbon fiber with a high degree of graphitic ordering.[9]
Quantitative Data: Properties of PAN Precursors and Resulting Carbon Fibers
| Property | PAN Precursor Fiber (Typical Values) | Resulting Carbon Fiber (Typical Values) |
| Diameter | 5 - 15 µm[9] | 5 - 10 µm[9] |
| Density | ~1.18 g/cm³[7][10] | ~1.75 - 1.80 g/cm³[7] |
| Tensile Strength | 410 - 520 MPa[11] | 3.5 - 7.0 GPa[7] |
| Tensile Modulus | 17.9 - 23.5 GPa[11] | 230 - 600 GPa |
| Elongation at Break | 2.8 - 3.8 %[11] | 1.5 - 2.2 % |
| Carbon Yield | 43.2 - 53.7 %[11] | > 92% |
Experimental Protocol: Laboratory-Scale Conversion of PAN to Carbon Fiber
This protocol outlines a general procedure for the conversion of commercial PAN fibers into carbon fibers.
Materials:
-
Polyacrylonitrile (PAN) fibers (e.g., 6k tow)
-
Tube furnace with programmable temperature controller and gas inlet/outlet
-
Ceramic or quartz tube for the furnace
-
Frame for holding the PAN fiber tow under tension
-
Nitrogen or Argon gas supply (high purity)
-
Air supply or pump
Procedure:
-
Fiber Preparation:
-
Carefully mount a length of the PAN fiber tow onto a suitable frame that allows for the application of slight tension.
-
Place the frame with the fibers inside the tube furnace.
-
-
Stabilization (Oxidation):
-
Purge the furnace tube with air at a low flow rate.
-
Heat the furnace to 250-280°C at a heating rate of 1-5°C/min.[6][12]
-
Hold the temperature at the setpoint for 1-2 hours to ensure complete oxidation.[6][12] The fibers will turn from white to brown and then to black.
-
Cool the furnace down to room temperature.
-
-
Carbonization:
-
Switch the gas supply from air to high-purity nitrogen or argon and purge the furnace tube thoroughly.
-
Heat the furnace to 1000-1500°C at a heating rate of 5-10°C/min.[7][12]
-
Hold the temperature at the setpoint for 30-60 minutes.[6]
-
Cool the furnace down to room temperature under the inert atmosphere.
-
-
Characterization:
-
The resulting carbon fibers can be characterized for their mechanical properties (tensile strength and modulus) using a single-filament tensile tester, and their structure can be analyzed using techniques such as X-ray diffraction (XRD) and Raman spectroscopy.
-
Workflow for PAN to Carbon Fiber Conversion
Caption: Workflow for the conversion of Polyacrylonitrile (PAN) to carbon fiber.
Cyanoacrylates as Rapid Adhesives
Cyanoacrylates, esters of 2-cyano-2-propenoic acid, are a class of fast-acting adhesives commonly known as "super glues."[13] The monomeric form is a liquid that readily undergoes anionic polymerization in the presence of moisture (a weak base) to form strong, rigid thermoplastic chains.[14][15] This rapid curing mechanism allows for the quick bonding of a wide variety of materials, including plastics, metals, ceramics, rubber, and even biological tissues.[13][16]
Application Note:
Different alkyl esters of cyanoacrylic acid provide varying properties. For example, methyl-2-cyanoacrylate is often used for bonding metal surfaces, while ethyl-2-cyanoacrylate is a general-purpose adhesive suitable for plastics and rubbers.[16] Longer-chain derivatives like 2-octyl cyanoacrylate are used in medical applications as tissue adhesives due to their lower exotherm during polymerization and slower degradation.[17] The performance of cyanoacrylate adhesives is dependent on the substrates being bonded, the gap between the substrates, and the ambient humidity.[15]
Quantitative Data: Shear Strength of Cyanoacrylate Adhesives on Various Substrates
| Substrate 1 | Substrate 2 | Shear Strength (MPa) |
| Steel | Steel | 15 - 35 |
| Aluminum | Aluminum | 10 - 25 |
| ABS | ABS | 6 - 12 (substrate failure) |
| Polycarbonate | Polycarbonate | 5 - 10 (substrate failure) |
| Nitrile Rubber | Nitrile Rubber | 0.5 - 2 (substrate failure) |
| Wood (Pine) | Wood (Pine) | 8 - 15 |
Note: The adhesive strength can be influenced by the specific cyanoacrylate formulation, surface preparation, and testing conditions. Data compiled from various sources.[16][18]
Experimental Protocol: ASTM D1002 Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading
This protocol provides a standardized method for determining the shear strength of a cyanoacrylate adhesive.
Materials:
-
Cyanoacrylate adhesive
-
Metal test specimens (e.g., steel or aluminum, as per ASTM D1002 specifications)
-
Solvent for cleaning (e.g., acetone or isopropanol)
-
Abrasive paper (e.g., 180 grit)
-
Tensile testing machine
Procedure:
-
Surface Preparation:
-
Clean the bonding surfaces of the metal specimens with a solvent to remove any grease or oil.
-
Lightly abrade the bonding surfaces with abrasive paper.
-
Clean the surfaces again with the solvent and allow them to dry completely.
-
-
Adhesive Application and Assembly:
-
Apply a single drop of the cyanoacrylate adhesive to one of the prepared surfaces.
-
Join the two specimens in a single-lap configuration with a defined overlap area (typically 12.7 mm x 25.4 mm).
-
Apply firm pressure for the time recommended by the adhesive manufacturer (usually 30-60 seconds) to ensure a thin, uniform bond line.
-
Allow the adhesive to cure fully at room temperature for 24 hours.
-
-
Testing:
-
Mount the bonded specimen in the grips of a tensile testing machine.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.
-
Record the maximum load at failure.
-
-
Calculation:
-
Calculate the shear strength by dividing the maximum load by the bond area.
-
Shear Strength (MPa) = Maximum Load (N) / Bond Area (mm²)
-
Anionic Polymerization of Cyanoacrylate
Caption: Anionic polymerization mechanism of cyanoacrylate adhesives.
Propanenitrile Derivatives in Electrolytes for Energy Storage Devices
Nitrile-based solvents, including propanenitrile and its derivatives, are emerging as promising components in electrolytes for high-performance lithium-ion batteries.[19][20] Their high dielectric constants, wide electrochemical stability windows, and good thermal stability can lead to improved battery performance, especially at low temperatures and high charging rates.[19][21]
Application Note:
Propanenitrile and other nitrile solvents can be used as co-solvents with traditional carbonate-based electrolytes or as the primary solvent in non-aqueous electrolytes.[22][23] They can enhance the ionic conductivity of the electrolyte and contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for long-term battery cycling.[19] Additives containing nitrile groups are also being investigated to improve the high-voltage performance and safety of lithium-ion batteries.[24]
Quantitative Data: Performance of Nitrile-Based Electrolytes in Lithium-Ion Batteries
| Nitrile Derivative | Lithium Salt | Ionic Conductivity (mS/cm) | Capacity Retention (after 100 cycles) |
| Acetonitrile (AN) | 1M LiPF₆ | ~2.33 (at -50°C)[19] | - |
| Butyronitrile (BN) | 1M LiPF₆ | ~2.17 (at -50°C)[19] | >99% (at 0.2C)[22] |
| Valeronitrile (VN) | 1M LiPF₆ | ~1.59 (at -50°C)[19] | ~80% (after 388 cycles)[19] |
| Adiponitrile (ADN) (additive) | 1M LiPF₆ in EC/DMC/EMC | - | 84.4% (at 1C)[25] |
| Glutaronitrile (GN) | 1M LiTFSI | ~5.0 (at 20°C)[23] | Good (up to 100 cycles)[23] |
Experimental Protocol: Assembly and Testing of a Coin Cell with a Nitrile-Based Electrolyte
This protocol describes the fabrication and testing of a CR2032-type coin cell.
Materials:
-
CR2032 coin cell components (casings, spacers, spring)
-
Cathode and anode discs (e.g., LiFePO₄ and graphite)
-
Separator (e.g., Celgard 2400)
-
Nitrile-based electrolyte (e.g., 1M LiPF₆ in a mixture of butyronitrile and ethylene carbonate)
-
Argon-filled glovebox
-
Coin cell crimper
-
Battery cycler
Procedure (to be performed in an argon-filled glovebox):
-
Electrode and Separator Preparation:
-
Dry the cathode, anode, and separator under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours to remove any moisture.
-
-
Coin Cell Assembly:
-
Place the cathode disc in the center of the bottom casing.
-
Add a few drops of the nitrile-based electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the anode disc on top of the separator.
-
Add a final few drops of electrolyte to wet the anode.
-
Place a spacer and a spring on top of the anode.
-
Carefully place the top casing over the assembly.
-
-
Crimping:
-
Transfer the assembled cell to the coin cell crimper and crimp it to seal the cell.
-
-
Electrochemical Testing:
-
Remove the sealed coin cell from the glovebox.
-
Let the cell rest for several hours to allow for complete wetting of the electrodes by the electrolyte.
-
Connect the cell to a battery cycler.
-
Perform electrochemical tests such as:
-
Formation cycles: A few initial charge/discharge cycles at a low C-rate (e.g., C/10) to form a stable SEI.
-
Galvanostatic cycling: Charge and discharge the cell at various C-rates to determine its rate capability and cycle life.
-
Electrochemical Impedance Spectroscopy (EIS): To analyze the internal resistance and interfacial properties of the cell.
-
-
Lithium-Ion Battery with Nitrile-Based Electrolyte
Caption: Schematic of a lithium-ion battery with a nitrile-based electrolyte.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyacrylonitrile - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Production of Polyacrylonitrile (PAN) Precursor Fibers for Carbon Fibers | Vaisala [vaisala.com]
- 6. ijneam.unimap.edu.my [ijneam.unimap.edu.my]
- 7. gnpublication.org [gnpublication.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. US5804108A - Process for the preparation of carbon fiber - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. metlok.in [metlok.in]
- 14. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pcbiochemres.com [pcbiochemres.com]
- 16. masterbond.com [masterbond.com]
- 17. Cyanoacrylate - Wikipedia [en.wikipedia.org]
- 18. Overview of materials for Cyanoacrylate Adhesive datasheet [lookpolymers.com]
- 19. A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Developing a nitrile-based lithium-conducting electrolyte for low temperature operation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Lithium-Ion Battery Core: Electrolyte Composition and Functional Analysis [neware.net]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylphenyl)propanenitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(4-Methylphenyl)propanenitrile. The content is tailored for researchers, scientists, and professionals in drug development aiming to optimize their synthetic procedures and improve yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Product Yield
-
Question: My reaction is resulting in a low yield of this compound. What are the common causes and how can I improve it?
-
Answer: Low yields can stem from several factors including incomplete reaction, formation of side products, or loss of product during workup and purification. The most common synthetic route is the α-alkylation of 4-methylphenylacetonitrile (p-tolylacetonitrile). To improve the yield, consider the following optimization strategies:
-
Choice of Base and Solvent: A strong base is required to deprotonate the benzylic carbon of 4-methylphenylacetonitrile. The combination of a strong base like 50% aqueous sodium hydroxide (NaOH) with a phase-transfer catalyst (PTC) is a highly effective, scalable, and safe option that often leads to high yields.[1][2]
-
Phase-Transfer Catalysis (PTC): In a biphasic system (e.g., toluene and water), a PTC is crucial for transporting the hydroxide ions into the organic phase to deprotonate the nitrile and for carrying the resulting carbanion to react with the alkylating agent.[3][4] Quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) are commonly used.[5] Using a PTC can significantly accelerate the reaction rate and increase the yield.[6]
-
Temperature Control: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions. A moderately elevated temperature, such as 40-75°C, is often optimal.[1]
-
Stoichiometry: Ensure the correct molar ratios of reactants. A slight excess of the 4-methylphenylacetonitrile relative to the alkylating agent can sometimes minimize dialkylation.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of impurities alongside my desired product. What are the likely side products and how can I minimize their formation?
-
Answer: The primary side products in this synthesis are the dialkylated product (2-methyl-2-(4-methylphenyl)propanenitrile) and the hydrolysis of the nitrile group.
-
Minimizing Dialkylation: The formation of the dialkylated product occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent. To suppress this, the alkylating agent (e.g., methyl iodide or dimethyl sulfate) should be added slowly and controllably to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Preventing Nitrile Hydrolysis: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid under harsh basic conditions, especially at high temperatures in the presence of water. While the PTC method uses aqueous base, the reaction is typically fast enough to minimize hydrolysis. If hydrolysis is a significant issue, ensure the temperature does not exceed the recommended range and minimize reaction time once the starting material is consumed.
-
Isocyanide Formation: If synthesizing from 4-methylbenzyl halide and a cyanide salt (e.g., NaCN or KCN), the formation of the isocyanide isomer is a possible side reaction.[7] Using a PTC and controlling the reaction conditions can help favor the desired nitrile product.
-
Issue 3: Difficulty in Product Purification
-
Question: How can I effectively purify the final product and remove unreacted starting materials and side products?
-
Answer:
-
Standard Workup: After the reaction is complete, the typical workup involves separating the organic phase, washing it with water to remove the inorganic base and salt byproducts, and then washing with brine. The organic solvent is then removed under reduced pressure.
-
Vacuum Distillation: The most effective method for purifying this compound is vacuum distillation.[8][9] This separates the product from less volatile starting materials and side products.
-
Removing Isocyanide Impurities: If isocyanide formation is suspected, the crude product can be purified by shaking it with warm (e.g., 60°C) 50% sulfuric acid. This hydrolyzes the isocyanide without significantly affecting the nitrile. The organic layer is then separated and washed with a sodium bicarbonate solution to neutralize any remaining acid.[7]
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the most common and efficient method for synthesizing this compound?
-
Answer: The α-alkylation of 4-methylphenylacetonitrile using a methylating agent in the presence of a strong base and a phase-transfer catalyst (PTC) is a widely used, efficient, and scalable method. This approach avoids the need for expensive and strictly anhydrous solvents and often provides high yields.[1][3]
-
Question 2: What are the critical safety precautions for this synthesis?
-
Answer:
-
Alkylating Agents: Methylating agents like methyl iodide and dimethyl sulfate are toxic and potential carcinogens. They should be handled with extreme care in a well-ventilated chemical fume hood.
-
Strong Bases: Concentrated solutions of sodium or potassium hydroxide are highly corrosive and can cause severe burns.
-
Cyanides: If using sodium or potassium cyanide as a starting material, be aware that they are extremely toxic. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Question 3: How can I monitor the progress of the reaction?
-
Answer: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Small aliquots can be taken from the reaction mixture over time to track the disappearance of the 4-methylphenylacetonitrile starting material and the appearance of the this compound product.
Data Presentation
Table 1: Summary of Reaction Parameters for Alkylation of 4-Methylphenylacetonitrile
| Parameter | Condition/Reagent | Rationale & Impact on Yield | Citation |
| Base | 50% aq. NaOH / KOH | Strong, inexpensive base. Effective for deprotonation in PTC systems, leading to high yields. | [1] |
| Catalyst | Tetrabutylammonium Bromide (TBAB) | Efficiently transfers anions between phases, accelerating the reaction and improving yield. | [5] |
| Solvent | Toluene / Benzene | Provides the organic phase in a biphasic PTC system; dissolves organic reactants. | [10] |
| Alkylating Agent | Methyl Iodide / Dimethyl Sulfate | Provides the methyl group for alkylation. Slow addition is key to prevent dialkylation. | [11] |
| Temperature | 40 - 75 °C | Balances reaction rate and selectivity. Higher temperatures may increase side reactions. | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Citation |
| Molecular Formula | C₁₀H₁₁N | [12] |
| Molecular Weight | 145.20 g/mol | [12] |
| Boiling Point | 135-140 °C at 40 mmHg | [9] |
| Density | ~0.992 g/mL at 25 °C | [13] |
| Refractive Index | ~1.519 at 20 °C | [13] |
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis of this compound
This protocol is a representative example based on common phase-transfer catalysis methods.
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine 4-methylphenylacetonitrile (1.0 eq), toluene (approx. 2-3 mL per gram of nitrile), and Tetrabutylammonium Bromide (TBAB, 0.05 eq).
-
Addition of Base: Begin vigorous stirring and add a 50% (w/w) aqueous solution of sodium hydroxide (2.0 - 3.0 eq).
-
Addition of Alkylating Agent: Heat the mixture to 50-60°C. Slowly add methyl iodide (1.1 eq) dropwise via the addition funnel over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Add water to dissolve any precipitated salts and separate the organic layer.
-
Washing: Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Caption: Mechanism of phase-transfer catalysis in alkylation.
References
- 1. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. alfachemic.com [alfachemic.com]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. iajpr.com [iajpr.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method - Google Patents [patents.google.com]
- 9. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 10. Kinetics of the reaction between 2-phenylpropionitrile and 2-chloro-5-nitrotrifluoromethylbenzene under phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Google Patents [patents.google.com]
- 12. 75920-45-5|this compound|BLD Pharm [bldpharm.com]
- 13. 4-メチルベンジル シアニド 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 2-(4-Methylphenyl)propanenitrile by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(4-Methylphenyl)propanenitrile by distillation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Vacuum distillation is the recommended method for purifying crude this compound. This technique allows for distillation at a lower temperature, which is crucial for preventing thermal decomposition and the formation of byproducts.
Q2: What is the expected boiling point of this compound under vacuum?
Q3: What are the potential impurities in crude this compound?
A3: Potential impurities can include unreacted starting materials (e.g., 4-methylbenzyl halide and a cyanide source), solvents used in the synthesis, and side-products. One common side-product in nitrile synthesis is the corresponding isocyanide. Additionally, if the synthesis involves a condensation reaction, byproducts from Knoevenagel condensation could be present.
Q4: How can I tell if the product is decomposing during distillation?
A4: Signs of thermal decomposition include darkening of the distillation pot residue, a sudden increase in pressure, or the evolution of gases. If decomposition is suspected, immediately lower the heating mantle temperature and, once cooled, break the vacuum with an inert gas.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No Distillate at Expected Temperature | - Vacuum level is insufficient. - Thermometer placement is incorrect. - The actual boiling point is higher than anticipated. | - Check all connections for leaks and ensure the vacuum pump is functioning correctly. - Position the thermometer bulb just below the side arm of the distillation head. - Gradually and cautiously increase the heating mantle temperature. |
| Bumping or Uncontrolled Boiling | - Lack of boiling chips or inadequate stirring. - Heating rate is too high. | - Use fresh boiling chips or a magnetic stirrer with a stir bar. - Reduce the heating rate to allow for smooth boiling. |
| Product is Dark or Discolored | - Thermal decomposition. - Presence of impurities that are sensitive to heat. | - Lower the distillation temperature by improving the vacuum. - Consider a pre-purification step, such as a wash with a suitable solvent, to remove some impurities before distillation. |
| Low Yield of Purified Product | - Incomplete distillation. - Product loss due to leaks in the system. - Significant amount of non-volatile impurities. | - Ensure the distillation is run to completion (no more distillate is collected at the given temperature and pressure). - Carefully check all joints and connections for leaks. - Analyze the pot residue to identify the nature of the remaining material. |
| Milky or Cloudy Distillate | - Presence of water. | - Ensure all glassware is thoroughly dried before starting the distillation. - If the crude product was washed with aqueous solutions, ensure it is completely dry before distillation. |
Data Presentation
| Parameter | Value | Notes |
| Molecular Weight | 145.20 g/mol | |
| Boiling Point (Atmospheric Pressure) of 4-methylbenzyl cyanide | 242-243 °C | This is a related compound and provides an estimate. The boiling point of this compound is expected to be in a similar range. |
| Anticipated Boiling Point (Vacuum) | 100 - 150 °C | This is an estimated range under a moderate vacuum (e.g., 10-20 mmHg). The exact temperature will depend on the pressure. |
Experimental Protocols
Vacuum Distillation of Crude this compound
-
Glassware Setup:
-
Assemble a standard vacuum distillation apparatus using dry glassware. This includes a round-bottom flask (distillation pot), a distillation head with a thermometer adapter, a condenser, a receiving flask, and a vacuum adapter.
-
Ensure all joints are properly greased and sealed to maintain a good vacuum.
-
-
Sample Preparation:
-
Place the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
-
-
Distillation Procedure:
-
Begin stirring if using a magnetic stirrer.
-
Slowly and carefully apply vacuum to the system. Monitor the pressure using a manometer.
-
Once the desired vacuum is reached and stable, begin to heat the distillation pot using a heating mantle.
-
Increase the temperature gradually until the liquid begins to boil and the vapor temperature starts to rise.
-
Collect the fraction that distills over at a constant temperature. This is the purified this compound.
-
Monitor the distillation closely. If the temperature fluctuates significantly, it may indicate the presence of different fractions (impurities).
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully release the vacuum by introducing an inert gas (e.g., nitrogen or argon).
-
Disassemble the apparatus and collect the purified product from the receiving flask.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the distillation of this compound.
Technical Support Center: Purification of Nitrile Synthesis Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in nitrile synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of nitriles, ensuring the attainment of high-purity products essential for your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in nitrile synthesis reactions?
The nature of impurities largely depends on the synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: Residual alkyl halides, aryl amines, or primary amides are frequently encountered.
-
Side-Reaction Products: Isonitriles are a notable byproduct in reactions involving cyanide salts, such as the Kolbe synthesis. In the Sandmeyer reaction, phenolic compounds can form as side products.
-
Hydrolysis Products: Nitriles can undergo hydrolysis to form corresponding amides or carboxylic acids, particularly in the presence of acid or base and water.
-
Reagent Residues: Dehydrating agents (e.g., phosphorus-based reagents) and their byproducts can contaminate the final product.
-
Solvent Residues: Solvents used in the reaction or workup can be retained in the final product.
Q2: My nitrile product is a different color than expected (e.g., yellow or brown). What could be the cause?
Discoloration in the final nitrile product can arise from several sources:
-
Residual Impurities: The presence of colored byproducts from the reaction can impart color. For instance, in the Sandmeyer reaction, diazonium salt decomposition can lead to colored impurities.
-
Oxidation: Some nitriles or impurities may be susceptible to oxidation, leading to colored products.
-
Trace Metal Impurities: Residual metal catalysts or salts can sometimes cause discoloration.
-
Oxazole Content: In the production of acrylonitrile, the presence of oxazole impurities can lead to yellowing.[1]
Q3: I see unexpected peaks in the NMR spectrum of my purified nitrile. How can I identify the impurities?
Identifying unknown peaks in an NMR spectrum is a common challenge. Here's a systematic approach:
-
Check for Common Solvents: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents that may have been used in the reaction or workup.
-
Identify Starting Material and Reagent Peaks: Compare the spectrum to the NMR spectra of your starting materials and any reagents used.
-
Consider Side Products: Based on your reaction mechanism, predict potential side products and search for their characteristic NMR signals. For example, isonitriles, a common impurity in the Kolbe synthesis, have characteristic signals in both ¹H and ¹³C NMR.
-
Look for Hydrolysis Products: Amides and carboxylic acids, resulting from nitrile hydrolysis, have distinct NMR signals (e.g., broad N-H peaks for amides, a downfield carboxylic acid proton).
-
Utilize 2D NMR Techniques: If the 1D NMR is too complex, 2D NMR experiments like COSY and HSQC can help in elucidating the structure of the impurities.
-
Consult Reference Databases: Utilize spectral databases to search for compounds that match the observed chemical shifts and coupling patterns.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your nitrile product.
Problem 1: Low Purity of Nitrile from Kolbe Synthesis due to Isonitrile Impurity
Symptoms:
-
An unusual, strong odor different from the expected nitrile.
-
Unexpected peaks in the ¹H and ¹³C NMR spectra.
-
Broad peaks in the IR spectrum around 2150-2100 cm⁻¹, characteristic of the isonitrile C≡N stretch.
Cause:
The cyanide ion is an ambident nucleophile, meaning it can attack the alkyl halide with either the carbon or the nitrogen atom. Attack by the nitrogen atom leads to the formation of an isonitrile byproduct.
Solution: Acidic Extraction
Isonitriles are basic and can be readily removed by washing the crude product with a dilute acid solution. The isonitrile will be protonated and partition into the aqueous layer, while the neutral nitrile remains in the organic layer.
Problem 2: Presence of Phenolic Impurities in Nitrile from Sandmeyer Reaction
Symptoms:
-
Discoloration of the product (often pink or brown).
-
Broad peak in the ¹H NMR spectrum in the aromatic region, which may disappear upon D₂O exchange.
-
A broad O-H stretch in the IR spectrum around 3200-3600 cm⁻¹.
Cause:
The diazonium salt intermediate in the Sandmeyer reaction can react with water to produce a phenol as a side product.[2]
Solution: Basic Extraction
Phenols are acidic and can be deprotonated by a base to form a water-soluble phenoxide salt. Washing the organic layer containing the crude nitrile with a dilute basic solution (e.g., sodium hydroxide) will remove the phenolic impurity into the aqueous layer.
Problem 3: Contamination with Unreacted Amide and Dehydrating Agent Byproducts
Symptoms:
-
Broad peaks corresponding to N-H protons in the ¹H NMR spectrum.
-
A strong C=O stretch in the IR spectrum around 1650 cm⁻¹.
-
Presence of phosphorus-containing impurities if a phosphorus-based dehydrating agent was used.
Cause:
Incomplete reaction or inefficient removal of the starting amide and byproducts from the dehydrating agent.
Solution: Aqueous Workup and Chromatography
-
Quenching and Extraction: The reaction mixture should be carefully quenched with water or a saturated aqueous solution (e.g., sodium bicarbonate) to decompose any remaining dehydrating agent. The nitrile can then be extracted into an organic solvent.
-
Washing: The organic layer should be washed multiple times with water and then brine to remove water-soluble impurities.
-
Chromatography: If simple extraction is insufficient, column chromatography is an effective method for separating the less polar nitrile from the more polar amide and other byproducts.
Data Presentation
The choice of purification method can significantly impact the final purity and yield of the nitrile product. The following table provides a qualitative comparison of common purification techniques for removing specific impurities.
| Impurity Type | Purification Method | Purity Achieved (Typical) | Yield Loss | Notes |
| Isonitriles | Acidic Extraction | >95% | Low | Highly effective for removing basic isonitrile impurities. |
| Phenols | Basic Extraction | >98% | Low | Efficient for removing acidic phenolic byproducts. |
| Unreacted Amides | Column Chromatography | >99% | Moderate | Good separation based on polarity differences. |
| Hydrocarbon Impurities | Azeotropic Distillation | >99% | Low to Moderate | Effective for separating azeotropic mixtures.[3] |
| Volatile Impurities | Fractional Distillation | >98% | Moderate | Depends on the boiling point difference between the nitrile and impurities. |
Experimental Protocols
Protocol 1: Acidic Extraction for the Removal of Isonitrile Impurities
-
Dissolve the Crude Product: Dissolve the crude nitrile product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a 1 M solution of hydrochloric acid (HCl). Shake the funnel gently, venting frequently to release any pressure.
-
Separate Layers: Allow the layers to separate and discard the lower aqueous layer.
-
Repeat Wash: Repeat the acid wash one or two more times to ensure complete removal of the isonitrile.
-
Neutralize: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
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Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified nitrile.
Protocol 2: Basic Extraction for the Removal of Phenolic Impurities
-
Dissolve the Crude Product: Dissolve the crude nitrile product in a suitable water-immiscible organic solvent.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a 1 M solution of sodium hydroxide (NaOH).
-
Separate Layers: Allow the layers to separate and discard the lower aqueous layer. The aqueous layer may be colored due to the formation of the phenoxide ion.[2]
-
Repeat Wash: Repeat the base wash until the aqueous layer is colorless.
-
Water Wash: Wash the organic layer with water to remove any residual base.
-
Brine Wash: Wash the organic layer with brine.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Hydrolysis pathway of nitriles to amides and carboxylic acids.
Caption: General workflow for nitrile purification and analysis.
Caption: Troubleshooting logic for common nitrile synthesis impurities.
References
Technical Support Center: Synthesis of 2-(4-Methylphenyl)propanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methylphenyl)propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the alkylation of 4-methylphenylacetonitrile (also known as p-tolylacetonitrile) with a methylating agent, such as methyl iodide or dimethyl sulfate. This reaction is typically carried out in the presence of a base to deprotonate the acidic α-hydrogen of the starting nitrile, forming a carbanion that then acts as a nucleophile. Phase transfer catalysis (PTC) is a highly effective and commonly employed technique for this transformation, offering high yields and improved selectivity.[1][2][3]
Q2: What are the primary side reactions to be aware of during the synthesis?
A2: The main side reactions that can occur during the synthesis of this compound include:
-
Over-alkylation (Dialkylation): The product, this compound, still possesses an acidic proton on the α-carbon. This can lead to a second methylation reaction, resulting in the formation of 2-methyl-2-(p-tolyl)propanenitrile.[1]
-
Hydrolysis: If water is present in the reaction mixture, the nitrile group can undergo hydrolysis to form 2-(4-methylphenyl)propanamide or further to 2-(4-methylphenyl)propanoic acid, especially under acidic or basic conditions.
-
Elimination Reactions: When using alkyl halides as the methylating agent, elimination reactions (E2 or E1) can compete with the desired nucleophilic substitution (SN2), leading to the formation of byproducts. The choice of base and solvent is critical in minimizing this side reaction.
Q3: How can I minimize the formation of the dialkylated byproduct?
A3: To minimize dialkylation, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of the starting nitrile (4-methylphenylacetonitrile) relative to the methylating agent.
-
Reaction Temperature: Maintain a low reaction temperature to favor mono-alkylation.
-
Choice of Base: A moderately strong base is often sufficient to deprotonate the starting material without excessively promoting deprotonation of the product.
-
Phase Transfer Catalysis (PTC): PTC can enhance the selectivity for mono-alkylation by carefully controlling the reaction conditions.[1][3]
Q4: What is the role of a phase transfer catalyst in this synthesis?
A4: A phase transfer catalyst (PTC), typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the deprotonated 4-methylphenylacetonitrile anion from the aqueous or solid phase (where the inorganic base is) to the organic phase (where the methylating agent is).[1][2][4][5] This allows the reaction to proceed smoothly and often with higher yields and selectivity compared to traditional biphasic systems. PTC can also enable the use of less expensive and milder bases like sodium hydroxide.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature cautiously. - Ensure efficient stirring to maximize interfacial contact. |
| Formation of significant side products. | - Refer to the specific troubleshooting points below for over-alkylation, hydrolysis, and elimination. | |
| Loss of product during workup and purification. | - Optimize extraction and distillation procedures. | |
| High Levels of Dialkylation Product (2-methyl-2-(p-tolyl)propanenitrile) | Excess of methylating agent. | - Use a stoichiometric amount or a slight excess of 4-methylphenylacetonitrile. |
| Reaction temperature is too high. | - Lower the reaction temperature. | |
| Strong base promoting deprotonation of the product. | - Use a milder base or carefully control the addition of a strong base. | |
| Presence of 2-(4-methylphenyl)propanamide or 2-(4-methylphenyl)propanoic Acid | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis during workup. | - Minimize the time the product is in contact with aqueous acidic or basic solutions during workup. - Use neutral or slightly acidic/basic washes as appropriate. | |
| Formation of Elimination Byproducts | Use of a strong, sterically hindered base. | - Opt for a less sterically hindered base if substitution is desired. |
| High reaction temperature. | - Lower the reaction temperature to favor substitution over elimination. | |
| Choice of solvent. | - Use a polar aprotic solvent to favor SN2 reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase Transfer Catalysis
Materials:
-
4-Methylphenylacetonitrile
-
Methyl iodide
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (or another suitable organic solvent)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methylphenylacetonitrile (1 equivalent), toluene, and tetrabutylammonium bromide (0.05 equivalents).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (2-3 equivalents).
-
Slowly add methyl iodide (1.05 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Heat the mixture to 50-60°C and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and add water to dissolve the salts.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
References
Technical Support Center: Optimizing Arylpropanenitrile Synthesis
Welcome to the technical support center for the synthesis of arylpropanenitriles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing reaction temperature and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the synthesis of arylpropanenitriles?
A1: The optimal temperature for arylpropanenitrile synthesis is highly dependent on the specific reaction methodology employed.
-
Palladium-catalyzed cyanation of aryl halides: These reactions are often carried out at temperatures ranging from room temperature (approx. 20-25°C) to moderately elevated temperatures, typically between 70°C and 130°C.
-
Nickel-catalyzed cyanation: These reactions can also be effective at temperatures ranging from 80°C to 120°C.
-
Hydrocyanation of styrenes: This method may require temperatures in the range of 25°C to 120°C, depending on the catalytic system.
It is crucial to consult the specific protocol for the chosen method to determine the recommended starting temperature.
Q2: How does temperature affect the yield and reaction time of arylpropanenitrile synthesis?
A2: Temperature has a significant impact on both the reaction rate and the final yield. Generally, increasing the temperature will increase the reaction rate, leading to shorter reaction times. However, excessively high temperatures can lead to decreased yields due to side reactions and catalyst decomposition. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.
Q3: What are the common side reactions observed when the temperature is not optimized?
A3: At elevated temperatures, common side reactions include:
-
Decomposition of the catalyst: This is particularly relevant for temperature-sensitive palladium or nickel catalysts.
-
Formation of impurities: Undesired by-products can form through various pathways, such as dimerization or polymerization of starting materials or products.
-
Racemization: For the synthesis of chiral arylpropanenitriles, high temperatures can lead to a loss of enantiomeric excess.
-
Solvent decomposition: At very high temperatures, the reaction solvent may begin to degrade.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of arylpropanenitriles, with a focus on temperature-related issues.
| Problem | Possible Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Yield | The reaction temperature is too low, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or GC/LC-MS. Be cautious not to exceed the recommended temperature range for the specific catalyst and substrates being used. |
| The reaction temperature is too high, leading to catalyst deactivation or decomposition of reactants/products. | Decrease the reaction temperature. If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst at a lower temperature. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation at high temperatures. | |
| Formation of Multiple By-products | The reaction temperature is too high, promoting side reactions. | Lower the reaction temperature to improve selectivity. Analyze the by-products to understand the side reactions occurring and adjust the temperature accordingly. A lower temperature may require a longer reaction time to achieve full conversion. |
| Inconsistent Results/Poor Reproducibility | Inconsistent temperature control throughout the reaction. | Use a reliable heating mantle with a temperature controller and a thermocouple placed directly in the reaction mixture to ensure accurate and stable temperature control. Ensure uniform stirring to avoid localized hot spots. |
| Darkening of the Reaction Mixture | The reaction temperature is too high, causing decomposition. | Immediately reduce the temperature. If the color change is significant, it may indicate substantial decomposition, and it might be necessary to restart the reaction at a lower temperature. |
Data Presentation
The following tables summarize the effect of temperature on the synthesis of arylpropanenitriles via common methods.
Table 1: Palladium-Catalyzed Cyanation of an Aryl Bromide
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 60 | 24 | 45 | Incomplete conversion |
| 80 | 12 | 85 | Good yield, clean reaction |
| 100 | 6 | 92 | Optimal conditions |
| 120 | 4 | 88 | Slight increase in by-products |
| 140 | 2 | 75 | Significant catalyst decomposition observed |
Table 2: Nickel-Catalyzed Hydrocyanation of Styrene
| Temperature (°C) | Reaction Time (h) | Yield of Branched Isomer (%) | Yield of Linear Isomer (%) | Regioselectivity (Branched:Linear) |
| 25 | 48 | 60 | 15 | 4:1 |
| 50 | 24 | 75 | 20 | 3.75:1 |
| 75 | 12 | 88 | 10 | 8.8:1 |
| 100 | 8 | 85 | 12 | 7.1:1 |
| 120 | 6 | 78 | 18 | 4.3:1 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of an Aryl Halide
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a cyanide source (e.g., Zn(CN)₂, 0.6 mmol).
-
Solvent and Degassing: Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe. Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100°C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing the synthesis of arylpropanenitriles.
Caption: Experimental workflow for arylpropanenitrile synthesis.
Caption: Troubleshooting logic for low yield issues.
Technical Support Center: Catalyst Selection for Efficient Nitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nitrile synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield of Nitrile Product
Q1: My reaction is showing low to no conversion of the starting material (aldehyde, alcohol, or amide). What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Activity:
-
Deactivation: The catalyst may have deactivated. Common causes for deactivation include poisoning by impurities in the substrate or solvent, coking (formation of carbonaceous deposits on the catalyst surface), or sintering (agglomeration of metal particles at high temperatures).[1][2][3]
-
Troubleshooting:
-
Ensure the purity of all reactants and solvents.
-
If catalyst poisoning is suspected, consider purifying the starting materials. For example, sulfur compounds are known poisons for noble metal catalysts like platinum and palladium.[1]
-
For heterogeneous catalysts, consider regeneration. This may involve calcination to remove coke or chemical treatment to remove poisons.[1]
-
For homogeneous catalysts, ensure that the ligands are stable under the reaction conditions.
-
-
-
Incorrect Catalyst Choice: The selected catalyst may not be suitable for the specific substrate. For instance, sterically hindered substrates may require a catalyst with a more open active site.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low. Increase the temperature in increments (e.g., 10-20 °C) and monitor the reaction progress.[4][5] However, be aware that excessively high temperatures can lead to side reactions or catalyst decomposition.
-
Pressure: For reactions involving gases (e.g., hydrogenation), the pressure may be insufficient. Ensure the system is properly sealed and increase the pressure as recommended by the protocol.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction over a longer period.
-
-
Reagents:
-
Reagent Quality: Ensure the quality and dryness of all reagents and solvents, as water can inhibit some catalytic reactions.[6]
-
Stoichiometry: Verify the correct stoichiometry of all reactants, including any additives or co-catalysts.
-
Q2: I am observing the formation of significant byproducts, leading to a low yield of the desired nitrile. What are the common side reactions and how can I suppress them?
A2: The formation of byproducts is highly dependent on the starting material and the catalytic system being used.
-
From Aldehydes: A common byproduct is the corresponding amide, especially when using aqueous ammonia or in the presence of water.[7]
-
Troubleshooting:
-
Use anhydrous conditions and reagents where possible.
-
Optimize the amount of the nitrogen source. An excess may lead to byproduct formation.
-
-
-
From Alcohols: Incomplete oxidation can lead to the formation of the corresponding aldehyde or imine as byproducts.
-
Troubleshooting:
-
Ensure an adequate supply of the oxidant (e.g., air, oxygen).
-
Adjust the catalyst loading or reaction time to drive the reaction to completion.
-
-
-
From Amides: Incomplete dehydration is the primary cause of low yields.[8][9]
Issue 2: Catalyst Instability and Reusability
Q3: My heterogeneous catalyst shows a significant drop in activity after the first run. How can I improve its stability and reusability?
A3: Loss of activity in a heterogeneous catalyst upon recycling is a common problem.
-
Leaching of Active Species: The active metal species may be leaching from the support into the reaction mixture.
-
Troubleshooting:
-
After the reaction, filter the catalyst and analyze the filtrate for the presence of the metal. If leaching is confirmed, a different support or a method to more strongly anchor the metal may be necessary.
-
-
-
Changes in Catalyst Structure: The physical or chemical structure of the catalyst may be changing under the reaction conditions.
-
Troubleshooting:
-
Characterize the fresh and spent catalyst using techniques like XRD, TEM, and BET surface area analysis to identify any structural changes.[2] This information can help in redesigning the catalyst for better stability.
-
-
-
Fouling: The catalyst surface may be blocked by reaction products or byproducts.[1][3]
-
Troubleshooting:
-
Wash the catalyst thoroughly with a suitable solvent after each run to remove adsorbed species.
-
If simple washing is ineffective, a regeneration step (e.g., calcination) might be required.
-
-
Frequently Asked Questions (FAQs)
Q4: What are the most common classes of catalysts used for nitrile synthesis from aldehydes and alcohols?
A4: Several classes of catalysts are effective for the synthesis of nitriles from aldehydes and alcohols. These include:
-
Copper-based catalysts: Systems like Copper/TEMPO and heterogeneous catalysts such as copper fluorapatite (CuFAP) are widely used.[6][8][10][11]
-
Nickel-based catalysts: Nickel-catalyzed oxidation is an efficient method for converting aldehydes to nitriles.[12]
-
Palladium and Rhodium catalysts: These are often used in the hydrogenation of nitriles but can also be employed in their synthesis.[13]
-
Biocatalysts: Enzymes like aldoxime dehydratases offer a green and highly selective alternative for nitrile synthesis.[14][15]
Q5: How do I choose the optimal solvent for my nitrile synthesis reaction?
A5: The choice of solvent can significantly impact the reaction yield and selectivity. It is often necessary to screen a range of solvents. For instance, in one study on CuFAP catalyzed synthesis of nitriles from benzaldehyde, toluene was found to give a higher yield (92%) compared to THF, dioxane, or DMF.[16] In some cases, solvent-free conditions at elevated temperatures can provide excellent yields.[16]
Q6: What are the key safety precautions to consider when working with reagents for nitrile synthesis?
A6: Safety is paramount in any chemical synthesis. When preparing nitriles, be aware of the following:
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Cyanide Sources: Reagents like potassium cyanide (KCN) and sodium cyanide (NaCN) are highly toxic.[17][18] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Hydrogen cyanide (HCN) is an extremely poisonous gas and should be handled with extreme caution.[6][18]
-
Dehydrating Agents: Reagents like phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃) are corrosive and react violently with water.[6][9] Handle them in a dry environment and wear appropriate PPE.
-
Solvents: Many organic solvents are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each solvent before use.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems for nitrile synthesis.
Table 1: Catalytic Synthesis of Nitriles from Aldehydes
| Catalyst System | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuFAP | Benzaldehyde | 100 | 6 | 94 | [8][11] |
| I₂/TBHP | Benzaldehyde | 50 | 2.5 | ~100 | [7] |
| Copper/TEMPO | Various aldehydes | Ambient | Varies | Good to Excellent | [6][10] |
| Ni-catalyzed oxidation | Various aldehydes | Varies | Varies | High | [12] |
Table 2: Catalytic Synthesis of Nitriles from Amides
| Dehydrating System | Substrate | Temperature | Time | Yield (%) | Reference |
| POCl₃ | Unsubstituted amides | Heating | Varies | Good | [8] |
| SOCl₂ | Unsubstituted amides | Heating | Varies | Good | [8][9] |
| TFAA | Unsubstituted amides | Varies | Varies | Good | [8] |
| P(NMe₂)₃ | Various amides | Reflux | 6-12 | High |
Experimental Protocols
Protocol 1: General Procedure for Copper/TEMPO Catalyzed Synthesis of Nitriles from Alcohols
This protocol is adapted from a method utilizing a Copper/TEMPO catalytic system for the aerobic oxidation of alcohols to nitriles.[6][10]
-
To a round-bottom flask equipped with a magnetic stir bar, add the alcohol (1 mmol), a copper salt (e.g., CuI, 1-5 mol%), and TEMPO (1-10 mol%).
-
Add aqueous ammonia (concentration and volume as specified in the literature).
-
The reaction is typically open to the air or under an oxygen atmosphere.
-
Stir the reaction mixture at the specified temperature (can range from room temperature to elevated temperatures) for the required time (typically a few hours to 24 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for the Dehydration of Primary Amides to Nitriles using SOCl₂
This is a general procedure for the dehydration of primary amides to nitriles.[9][19]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amide (1 equivalent) in a suitable anhydrous solvent (e.g., DCM, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, typically 1.1-1.5 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the time indicated in the specific procedure (can range from 1 to 12 hours).
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, carefully quench the excess SOCl₂ by slowly adding the reaction mixture to ice-water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude nitrile.
-
Purify further by distillation or column chromatography if necessary.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. A practical iodine-catalyzed oxidative conversion of aldehydes to nitriles - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26435B [pubs.rsc.org]
- 8. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 9. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 13. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 14. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scirp.org [scirp.org]
- 17. Nitrile - Wikipedia [en.wikipedia.org]
- 18. Cyanide - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting low conversion rate in nitrile alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the α-alkylation of nitriles, a crucial C-C bond-forming reaction in organic synthesis.
Troubleshooting Guide
Problem: Low or no conversion of the starting nitrile.
This is a common issue that can arise from several factors related to the reactants, catalyst, base, or reaction conditions. Follow this guide to diagnose and resolve the problem.
1. Reagent and Solvent Quality
-
Question: Could the quality of my reagents or solvent be affecting the reaction?
-
Answer: Yes, impurities in reagents and solvents can significantly hinder the reaction.
-
Nitrile and Alkylating Agent: Ensure the purity of your nitrile and alkylating agent (e.g., alcohol or alkyl halide). Impurities can interfere with the catalyst or lead to side reactions.
-
Solvent: Use anhydrous (dry) solvents, as water can quench the strong bases typically used and deactivate the catalyst. The presence of water is a common cause of reaction failure.[1][2]
-
Base: The quality of the base is critical. Strong bases like potassium tert-butoxide (KOtBu), sodium hydride (NaH), or lithium diisopropylamide (LDA) are sensitive to moisture and air. Use freshly opened or properly stored base.[3][4][5]
-
2. Catalyst Activity
-
Question: How do I know if my catalyst is active?
-
Answer: Catalyst deactivation is a frequent cause of low conversion.
-
Homogeneous Catalysts: For transition-metal complexes (e.g., Ru, Ir, Co, Fe), ensure they have been stored under an inert atmosphere to prevent oxidation.[2][3][6] Some catalysts require an activation step.[6]
-
Heterogeneous Catalysts: For solid-supported catalysts, ensure proper preparation and handling. The catalyst may need to be activated (e.g., by heating under vacuum) before use. Catalyst poisoning by impurities in the reactants or solvent can also occur.[1] Consider performing a test reaction with a known, reliable substrate to confirm catalyst activity.
-
3. Base Selection and Stoichiometry
-
Question: Am I using the correct base and the right amount?
-
Answer: The choice and amount of base are crucial for deprotonating the nitrile to form the nucleophilic nitrile anion.[4][7]
-
Base Strength: The pKa of the α-proton in the nitrile determines the required base strength. Arylacetonitriles (pKa ≈ 22 in DMSO) are more acidic than aliphatic nitriles like acetonitrile (pKa ≈ 31 in DMSO) and require a sufficiently strong base for deprotonation.[8] For less acidic nitriles, stronger bases like LDA or NaH are often necessary.[5][7]
-
Stoichiometry: At least a stoichiometric amount of base is typically required. For reactions involving catalytic base generation, ensure the catalytic cycle is efficient. Using an excess of base can sometimes be beneficial, but can also lead to side reactions.[7]
-
4. Reaction Temperature
-
Question: Is the reaction temperature optimal?
-
Answer: Nitrile alkylation, particularly when using alcohols as alkylating agents via a "borrowing hydrogen" mechanism, often requires elevated temperatures (typically 100-150 °C) to facilitate catalyst activation and the initial dehydrogenation of the alcohol.[1][2][9]
-
Too Low: Insufficient temperature can lead to a sluggish or stalled reaction.
-
Too High: Excessive heat can cause decomposition of the reactants, products, or the catalyst, leading to lower yields and the formation of byproducts.
-
5. Reaction Time
-
Question: Have I allowed the reaction to run for a sufficient amount of time?
-
Answer: Monitor the reaction progress using techniques like TLC, GC, or NMR. Some nitrile alkylations can be slow and may require extended reaction times (e.g., 20-30 hours) to reach completion.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of α,β-unsaturated nitrile as a byproduct. How can I prevent this?
A1: The formation of an α,β-unsaturated nitrile is a common intermediate in the "borrowing hydrogen" pathway where an alcohol is the alkylating agent.[1][6] Its accumulation suggests that the final hydrogenation step is the rate-limiting step.[8]
-
Increase Hydrogen Source/Pressure: If using H₂ gas, increasing the pressure may help. In transfer hydrogenation, ensure the hydrogen donor is efficient.
-
Optimize Catalyst: The chosen catalyst might be more efficient at the initial dehydrogenation and condensation steps than the final reduction. Consider a catalyst known for its high hydrogenation activity.[6]
-
Modify Reaction Conditions: Lowering the temperature slightly after the initial phase of the reaction might favor the hydrogenation step.
Q2: I am observing dialkylation of my nitrile. How can I favor mono-alkylation?
A2: Dialkylation occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent.[7]
-
Control Stoichiometry: Use a slight excess of the nitrile relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor mono-alkylation.
-
Choice of Base: Using a bulky base like lithium diisopropylamide (LDA) can sometimes sterically hinder the second alkylation.[5]
Q3: Can I use secondary or tertiary alcohols as alkylating agents in the "borrowing hydrogen" method?
A3: While primary alcohols are widely used, the use of secondary alcohols is less common and often less efficient. The initial dehydrogenation to a ketone is more challenging, and the subsequent steps can be slower. Tertiary alcohols cannot be used in this mechanism as they lack an α-hydrogen for the initial dehydrogenation step.
Q4: My aliphatic nitrile is not reacting, but my arylacetonitrile works well under the same conditions. Why?
A4: The α-protons of aliphatic nitriles are significantly less acidic than those of arylacetonitriles.[8] Therefore, a much stronger base or more forcing reaction conditions (higher temperature, longer reaction time) are typically required to achieve deprotonation and subsequent alkylation of aliphatic nitriles.[5][8]
Data Presentation
Table 1: Optimization of Reaction Conditions for the α-Alkylation of Phenylacetonitrile with Benzyl Alcohol.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Co@PNC-900 (2.04) | K₃PO₄ (1) | Toluene | 140 | 24 | >99 | 95 |
| 2 | Co@NC-900 (2.04) | K₃PO₄ (1) | Toluene | 140 | 24 | 75 | 71 |
| 3 | Co@PNC-800 (2.04) | K₃PO₄ (1) | Toluene | 140 | 24 | 80 | 76 |
| 4 | Co@PNC-1000 (2.04) | K₃PO₄ (1) | Toluene | 140 | 24 | >99 | 89 |
| 5 | Co@PNC-900 (2.04) | K₂CO₃ (1) | Toluene | 140 | 24 | 55 | 50 |
| 6 | Co@PNC-900 (2.04) | Cs₂CO₃ (1) | Toluene | 140 | 24 | 98 | 92 |
| 7 | Co@PNC-900 (2.04) | K₃PO₄ (1) | Dioxane | 140 | 24 | 95 | 88 |
| 8 | Co@PNC-900 (2.04) | K₃PO₄ (1) | Xylene | 140 | 24 | >99 | 93 |
Data synthesized from a study on cobalt-nanoparticle catalyzed α-alkylation.[1]
Experimental Protocols
Protocol 1: General Procedure for Cobalt-Catalyzed α-Alkylation of Nitriles with Alcohols [1][2]
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the nitrile (0.5 mmol, 1.0 equiv.), the Co@PNC-900 catalyst (50 mg, 2.04 mol% Co), and the base (e.g., K₃PO₄, 0.5 mmol, 1.0 equiv.).
-
Atmosphere: Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Reagent Addition: Add the alcohol (1.0 mmol, 2.0 equiv.) and the anhydrous solvent (e.g., toluene, 2 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 140 °C).
-
Monitoring: Stir the reaction mixture for the specified time (e.g., 24 hours). The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS or TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the heterogeneous catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: A troubleshooting workflow for low conversion rates.
Caption: The "Borrowing Hydrogen" mechanism for nitrile alkylation.
References
- 1. Reusable Co-catalysts for general and selective α-alkylation of nitriles with alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04436J [pubs.rsc.org]
- 2. α-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. Alkylation of nitriles [mail.almerja.net]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(4-Methylphenyl)propanenitrile under Acidic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of 2-(4-methylphenyl)propanenitrile in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the expected behavior of this compound when exposed to acidic conditions?
A1: Under acidic conditions, this compound is expected to undergo hydrolysis. This reaction typically proceeds in two main stages: first, the nitrile is converted to an intermediate amide (2-(4-methylphenyl)propanamide), which is then further hydrolyzed to the corresponding carboxylic acid (2-(4-methylphenyl)propanoic acid).[1][2][3] The reaction with water alone is generally very slow; therefore, it requires heating with an acid catalyst, such as dilute hydrochloric acid or sulfuric acid.[1]
Q2: What are the typical products of acidic hydrolysis of this compound?
A2: The primary product of complete acidic hydrolysis is 2-(4-methylphenyl)propanoic acid and an ammonium salt (e.g., ammonium chloride if hydrochloric acid is used).[1] If the reaction is not carried to completion, the intermediate amide, 2-(4-methylphenyl)propanamide, may also be present in the reaction mixture.
Q3: What factors can influence the rate of hydrolysis?
A3: The rate of hydrolysis is influenced by several factors:
-
Acid Strength and Concentration: Stronger acids and higher concentrations generally lead to faster hydrolysis.
-
Temperature: The reaction rate is significantly increased by heating. Many nitrile hydrolyses are performed under reflux conditions.
-
Steric Hindrance: While not extensively documented for this specific molecule, bulky groups near the nitrile can sometimes slow down the rate of hydrolysis.
Q4: Are there any potential side reactions to be aware of?
A4: While the primary reaction is hydrolysis of the nitrile group, the presence of a substituted aromatic ring raises the possibility of other acid-catalyzed reactions, particularly under harsh conditions (e.g., high temperatures, very strong or fuming acids). These could include:
-
Sulfonation or other electrophilic aromatic substitution: If using sulfuric acid, sulfonation of the aromatic ring is a potential side reaction.
-
Rearrangement or degradation: The benzylic position could be susceptible to other reactions under forcing conditions, though this is less common for simple hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to carboxylic acid | 1. Insufficient reaction time or temperature. 2. Acid catalyst is too dilute or inactive. 3. Poor solubility of the nitrile in the aqueous acidic medium. | 1. Increase the reaction time and/or temperature (e.g., ensure reflux is maintained). 2. Use a more concentrated acid solution. 3. Consider adding a co-solvent to improve solubility, although this may affect the reaction rate. |
| Isolation of the amide intermediate instead of the carboxylic acid | The hydrolysis reaction has not gone to completion. The amide is an intermediate in the conversion of the nitrile to the carboxylic acid.[1][2][3] | Increase the reaction time, temperature, or acid concentration to promote the complete hydrolysis of the amide. |
| Presence of unexpected byproducts | 1. Side reactions on the aromatic ring (e.g., sulfonation). 2. Degradation of the starting material or product under harsh conditions. | 1. Use a non-substituting acid like hydrochloric acid if possible. If sulfuric acid is necessary, use the minimum concentration and temperature required. 2. Perform the reaction under milder conditions (lower temperature, shorter time) and monitor the progress by a suitable analytical method (e.g., TLC, HPLC). |
| Difficulty in isolating the final product | The carboxylic acid product may be soluble in the aqueous acidic solution. | After the reaction is complete, neutralize the excess acid and extract the carboxylic acid with an appropriate organic solvent. Alternatively, if the product precipitates upon cooling or neutralization, it can be isolated by filtration. |
Data Presentation
| Experiment ID | Acid Catalyst | Acid Concentration (M) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Carboxylic Acid (%) | Yield of Amide (%) | Notes |
Experimental Protocols
Protocol for Acidic Hydrolysis of this compound
This is a general procedure and may require optimization for specific experimental goals.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.
-
Addition of Acid: Add an aqueous solution of a strong acid (e.g., 6 M hydrochloric acid or 50% v/v sulfuric acid). The volume of the acid should be sufficient to ensure effective mixing and to act as a solvent. A typical ratio might be 5-10 mL of acid solution per gram of nitrile.
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)) to determine the disappearance of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation:
-
Extraction: Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) until it is slightly basic. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Precipitation: Alternatively, if the carboxylic acid is a solid and insoluble in the neutralized solution, it may precipitate upon cooling or neutralization. The solid can then be collected by filtration, washed with cold water, and dried.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
References
Technical Support Center: Stereoselective Nitrile Synthesis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges related to racemization during nitrile synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve high enantioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during nitrile synthesis?
A1: Racemization in nitrile synthesis typically occurs through the formation of a planar, achiral intermediate that can be attacked from either face with equal probability. The most common culprits are:
-
SN1 Reactions: Nucleophilic substitution reactions proceeding through a carbocation intermediate are a major source of racemization. Tertiary alkyl halides, or secondary halides in polar protic solvents, are particularly susceptible.[1] The planar carbocation allows the cyanide nucleophile to attack from either side, leading to a racemic mixture.[2][3][4]
-
Enolization: For nitriles with an α-hydrogen, exposure to acidic or basic conditions can lead to the formation of a planar enol or enolate intermediate, which destroys the stereocenter.[5]
-
Radical Intermediates: Reactions involving radical intermediates can also lead to racemization if the radical is not captured in a stereocontrolled manner.
Q2: How can I avoid racemization in a substitution reaction to form a nitrile?
A2: To avoid racemization in nucleophilic substitution reactions, it is crucial to favor an SN2 mechanism over an SN1 pathway. This can be achieved by:
-
Using a primary or secondary alkyl halide as the substrate.
-
Employing a polar aprotic solvent (e.g., DMSO, DMF, acetonitrile).
-
Using a high concentration of the cyanide nucleophile.
-
Maintaining a low reaction temperature.
Q3: What are the modern methods for synthesizing chiral nitriles with high enantioselectivity?
A3: Several modern catalytic methods have been developed to synthesize chiral nitriles with excellent stereocontrol:
-
Catalytic Asymmetric Cyanation: This involves the use of a chiral catalyst to control the stereochemical outcome of the cyanation reaction. Common approaches include:
-
Copper-Catalyzed Cyanation: Chiral copper complexes are effective for the asymmetric cyanation of alkenes, C-H bonds, and radical intermediates.[6][7][8]
-
Nickel-Catalyzed Hydrocyanation: Chiral nickel catalysts are used for the enantioselective hydrocyanation of alkenes.[9]
-
Zirconium-Catalyzed Strecker Reaction: Chiral zirconium catalysts can be used for the asymmetric synthesis of α-amino nitriles.[10]
-
-
Photoredox Catalysis: This method uses visible light to generate radical intermediates that can be trapped by a chiral catalyst in an enantioselective manner.[7][11][12]
-
Biocatalysis: Enzymes, such as aldoxime dehydratases, can catalyze the enantioselective dehydration of aldoximes to produce chiral nitriles.[13][14][15]
Q4: Can I obtain both enantiomers of a chiral nitrile using the same chiral catalyst?
A4: In some biocatalytic systems, it is possible to obtain either enantiomer of a chiral nitrile by using the (E)- or (Z)-isomer of the starting aldoxime substrate with the same enzyme.[14]
Troubleshooting Guide
Problem 1: My reaction is producing a racemic or nearly racemic mixture of the desired nitrile.
| Possible Cause | Suggested Solution |
| SN1 Mechanism Dominance | If using a secondary or tertiary substrate, switch to a less polar, aprotic solvent and use a higher concentration of the cyanide source to favor an SN2 pathway. Consider lowering the reaction temperature. |
| Enolization of the Product | If your nitrile product has an acidic α-proton, avoid harsh acidic or basic workup conditions. Use buffered solutions or non-aqueous workups where possible. |
| Ineffective Chiral Catalyst | The chosen chiral ligand may not be optimal for your specific substrate. Screen a variety of chiral ligands to find one that provides better enantioselectivity.[16][17] |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst. Use inert atmosphere techniques if your catalyst is air or moisture sensitive. |
| Incorrect Reaction Temperature | Enantioselectivity is often highly temperature-dependent. Try running the reaction at a lower temperature, as this can improve stereochemical control.[18] |
Problem 2: I am observing low yield in my enantioselective cyanation reaction.
| Possible Cause | Suggested Solution |
| Poor Catalyst Activity | Increase the catalyst loading or try a different catalyst system. Ensure the catalyst is properly activated if required by the protocol. |
| Substrate Incompatibility | Your substrate may not be suitable for the chosen catalytic system. Review the literature for catalysts that are effective for your class of substrate. |
| Side Reactions | Analyze the crude reaction mixture to identify any major byproducts. This can help diagnose competing reaction pathways and allow for optimization of the reaction conditions to minimize them. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Asymmetric Cyanation of Alkenes
This protocol is a general guideline for the copper-catalyzed enantioselective cyanotrifluoromethylation of alkenes.[19]
Materials:
-
Styrene derivative (0.4 mmol)
-
Togni's reagent (2a) (0.6 mmol)
-
Trimethylsilyl cyanide (TMSCN) (0.8 mmol)
-
Cu(CH₃CN)₄PF₆ (0.004 mmol, 1 mol%)
-
Chiral bisoxazoline ligand (L12) (0.006 mmol, 1.5 mol%)
-
Acetonitrile (CH₃CN) (2.0 mL)
Procedure:
-
To an oven-dried reaction tube, add Cu(CH₃CN)₄PF₆ (1.5 mg, 0.004 mmol) and the chiral ligand (2.0 mg, 0.006 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add acetonitrile (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the styrene derivative (0.4 mmol) and Togni's reagent (188 mg, 0.6 mmol).
-
Cool the mixture to -20 °C and add TMSCN (107 µL, 0.8 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC or GC/MS analysis.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Biocatalytic Synthesis of Chiral Nitriles using Aldoxime Dehydratase
This protocol provides a general method for the enantioselective dehydration of racemic aldoximes using a whole-cell biocatalyst.[14]
Materials:
-
Racemic aldoxime (E/Z mixture)
-
Recombinant E. coli whole cells expressing an aldoxime dehydratase
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., methyl tert-butyl ether) for extraction
Procedure:
-
Prepare a suspension of the recombinant whole cells in the phosphate buffer.
-
Add the racemic aldoxime substrate to the cell suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the progress of the reaction by HPLC or GC analysis.
-
Once the desired conversion is reached, extract the mixture with an organic solvent.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., MgSO₄), and concentrate it to obtain the crude nitrile product.
-
Purify the product by column chromatography or distillation.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Data Presentation
Table 1: Comparison of Chiral Ligands for Copper-Catalyzed Asymmetric Cyanotrifluoromethylation of Styrene [19]
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | L1 | 85 | 88 |
| 2 | L2 | 90 | 92 |
| 3 | L3 | 78 | 85 |
| 4 | L12 | 95 | 96 |
Reaction conditions: Styrene (0.4 mmol), Togni's reagent (0.6 mmol), TMSCN (0.8 mmol), Cu(CH₃CN)₄PF₆ (1 mol%), Ligand (1.5 mol%), CH₃CN (2.0 mL), -20 °C to rt.
Visualizations
Caption: Common pathways leading to racemization in nitrile synthesis.
Caption: A general workflow for developing an enantioselective nitrile synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dual Electrocatalysis Enables Enantioselective Hydrocyanation of Conjugated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Copper-Catalyzed Asymmetric Cyanation of Alkenes via Carbonyl-Assisted Coupling of Alkyl-Substituted Carbon-Centered Ra… [ouci.dntb.gov.ua]
- 7. Controllable radical cyanation reactions enabled by dual photoredox and copper catalysis - American Chemical Society [acs.digitellinc.com]
- 8. Copper-Catalyzed Asymmetric Cyanation of Alkenes via Carbonyl-Assisted Coupling of Alkyl-Substituted Carbon-Centered Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Remote C(sp3)-H Cyanation via Dual Photoredox and Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. Practical Biocatalytic Synthesis of Aromatic Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocatalytic Synthesis of Nitrile Compounds - ChemistryViews [chemistryviews.org]
- 15. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Nitrile Purification via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing column chromatography for the purification of nitrile-containing compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of nitriles.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Nitrile Compound | Inappropriate Mobile Phase Polarity: The polarity of the eluent may not be optimal for separating the nitrile from impurities. | Systematically vary the mobile phase composition. For normal-phase chromatography (e.g., silica gel), gradually increase the polarity of the eluent. For reverse-phase, gradually decrease the polarity. |
| Incorrect Stationary Phase: The chosen stationary phase (e.g., silica gel, alumina, or a bonded phase) may not have the right selectivity for your nitrile compound. | If using silica gel, consider alumina or a cyano-bonded phase for different selectivity. Cyano phases can interact with the nitrile group through dipole-dipole interactions. | |
| Co-elution with Impurities: An impurity may have a similar polarity to the target nitrile compound in the chosen solvent system. | Try a different solvent system with different selectivities (e.g., switch from an ethyl acetate/hexane system to a dichloromethane/methanol system). | |
| Nitrile Compound is Not Eluting from the Column | Mobile Phase is Not Polar Enough (Normal Phase): The solvent system is too non-polar to move the nitrile compound down the column. | Increase the polarity of the mobile phase. If the compound is still not eluting, consider switching to a more polar solvent system altogether. |
| Strong Adsorption to the Stationary Phase: The nitrile group or other polar functionalities on your molecule are strongly interacting with the stationary phase. | For silica gel, consider adding a small amount of a competitive polar solvent like methanol or triethylamine (for basic compounds) to the mobile phase to reduce strong interactions. | |
| Compound Decomposition on the Column: The nitrile may be unstable on the acidic silica gel, potentially leading to hydrolysis.[1] | Test the stability of your compound on silica gel using a Thin Layer Chromatography (TLC) plate before running the column.[1] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine). | |
| Peak Tailing of the Nitrile Compound | Secondary Interactions with the Stationary Phase: Free silanol groups on the silica gel can interact with the nitrile, causing tailing. | Add a small amount of a polar modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, to block the active sites on the silica gel. |
| Column Overload: Too much sample has been loaded onto the column. | Reduce the amount of crude material loaded onto the column. As a general rule, use a 20:1 to 100:1 ratio of stationary phase to crude mixture by weight.[2] | |
| Presence of an Unexpected, More Polar Impurity After Purification | Hydrolysis of the Nitrile on the Column: The nitrile group can be hydrolyzed to an amide or a carboxylic acid, especially on acidic stationary phases like silica gel.[3][4] | Use a neutral stationary phase like neutral alumina, or deactivate the silica gel by pre-treating it with a base. Ensure the mobile phase is not acidic. |
| High Back Pressure | Clogged Column Frit: Particulate matter from the sample or silica fines can block the column frit. | Ensure your sample is fully dissolved and filtered before loading. If using a slurry packing method, allow the silica to settle completely. |
| Improperly Packed Column: The stationary phase is too tightly packed. | When packing the column, avoid using excessive pressure. Ensure the silica gel is a free-flowing slurry. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying nitrile compounds?
A1: The choice of stationary phase depends on the overall polarity of your nitrile-containing molecule.
-
Silica Gel: This is the most common stationary phase for normal-phase chromatography and is suitable for a wide range of nitriles.[5] However, its acidic nature can sometimes cause the hydrolysis of sensitive nitriles.[1]
-
Alumina: Available in acidic, neutral, and basic forms, alumina can be a good alternative to silica gel, especially if your compound is sensitive to acid.[5]
-
Cyano-Bonded Silica: This stationary phase has cyanopropyl groups bonded to the silica surface and can be used in both normal-phase and reverse-phase modes. It offers different selectivity compared to silica or C18 columns and can be particularly effective for separating molecules with pi systems.
Q2: How do I choose the right mobile phase for my nitrile purification?
A2: The mobile phase selection is critical for a successful separation.
-
TLC First: Always start by developing a separation on a Thin Layer Chromatography (TLC) plate. The ideal solvent system will give your target nitrile an Rf value of approximately 0.2-0.4.
-
Normal Phase: For normal-phase chromatography on silica or alumina, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly used.
-
Reverse Phase: For reverse-phase chromatography (e.g., C18 or cyano-bonded silica), a mixture of a polar solvent (like water or methanol) and a less polar organic solvent (like acetonitrile) is typical.
Q3: My nitrile seems to be reacting on the silica gel column. What can I do?
A3: Nitriles can sometimes hydrolyze to amides or carboxylic acids on acidic silica gel.[3][4] To mitigate this:
-
Deactivate the Silica: You can neutralize the acidic sites on the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your mobile phase.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a cyano-bonded phase, which are less acidic.
Q4: Can I use a gradient elution to purify my nitrile?
A4: Yes, a gradient elution, where the polarity of the mobile phase is gradually increased over time, can be very effective, especially for complex mixtures or when compounds have very different polarities.[2] This can help to elute more strongly retained compounds in a reasonable time while still achieving good separation of the less retained components.
Q5: How can I improve the recovery of my nitrile compound?
A5: To improve recovery:
-
Optimize Loading: Avoid overloading the column. A high ratio of stationary phase to sample is recommended for difficult separations.[2]
-
Proper Packing: Ensure the column is packed uniformly to prevent channeling, which leads to poor separation and mixed fractions.
-
Careful Fraction Collection: Collect smaller fractions and analyze them by TLC to avoid combining pure fractions with impure ones.
Quantitative Data on Nitrile Purification
The recovery and purity of a nitrile compound after column chromatography are highly dependent on the specific molecule, the complexity of the crude mixture, and the chromatographic conditions. Below are examples from the literature.
| Compound | Stationary Phase | Mobile Phase | Yield/Recovery | Purity | Reference |
| Sulforaphane Nitrile | C18 Reverse-Phase | Acetonitrile/Water | 3.8 g from 1 kg of seed | Not specified | [6] |
| Linalool (contains nitrile functionality in some derivatives) | Silica Gel | Gradient: Ethyl Acetate in Hexanes | >95-97% | 97-99% | [2] |
Detailed Experimental Protocol: Purification of a Nitrile Compound by Flash Column Chromatography
This protocol is a general guideline and should be adapted based on the specific properties of your nitrile compound, as determined by TLC analysis.
1. Preparation of the Column:
- Select an appropriate size column based on the amount of crude material. A general guideline is a 20:1 to 100:1 ratio of silica gel to the sample by weight for more challenging separations.[2]
- Securely clamp the column in a vertical position in a fume hood.
- Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[7]
- Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.[7]
2. Packing the Column (Wet Slurry Method):
- In a beaker, create a slurry of silica gel in your initial, least polar mobile phase.
- Pour the slurry into the column, and open the stopcock to allow the solvent to drain, collecting it for reuse.
- Gently tap the side of the column to ensure the silica packs down evenly and to remove any air bubbles.
- Once the silica has settled, add a protective layer of sand (approximately 0.5 cm) on top of the silica bed.
- Drain the solvent until it is level with the top of the sand. Do not let the column run dry.
3. Loading the Sample:
- Dissolve your crude nitrile-containing mixture in a minimal amount of a suitable solvent. Dichloromethane is often a good choice as it is relatively polar and easily evaporated.[7]
- Carefully add the sample solution to the top of the column using a pipette, taking care not to disturb the sand layer.
- Allow the sample to be absorbed into the silica gel by draining the solvent until it is level with the sand.
4. Eluting the Column and Collecting Fractions:
- Carefully add your mobile phase to the top of the column.
- Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).
- Collect the eluent in a series of labeled test tubes or flasks.
- If using a gradient elution, systematically increase the polarity of your mobile phase.
5. Monitoring the Separation:
- Analyze the collected fractions by TLC to determine which fractions contain your purified nitrile compound.
- Combine the pure fractions.
6. Isolation of the Purified Nitrile:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified nitrile.
Visualizing the Workflow
Below are diagrams illustrating the key decision-making processes in nitrile purification.
Caption: A typical experimental workflow for nitrile purification.
Caption: A logical approach to troubleshooting poor separation.
References
Identifying unknown peaks in the NMR of 2-(4-Methylphenyl)propanenitrile
Technical Support Center: 2-(4-Methylphenyl)propanenitrile Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying unknown peaks in the Nuclear Magnetic Resonance (NMR) spectra of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of this compound and provides systematic approaches to identify unknown peaks.
Q1: I am seeing unexpected peaks in the ¹H or ¹³C NMR spectrum of my this compound sample. What are the possible sources of these unknown signals?
A1: Unknown peaks in your NMR spectrum can originate from several sources. The most common include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Byproducts: Compounds formed during the synthesis of this compound.
-
Degradation Products: The compound may degrade over time or due to improper storage conditions.
-
Solvent Impurities: Residual solvents from the reaction or purification steps.
-
Contamination: External contaminants introduced during sample preparation.
Q2: How can I systematically identify the source of these unknown peaks?
A2: A logical approach is crucial for the efficient identification of unknown signals. The following workflow outlines a systematic process for troubleshooting your NMR spectrum.
Caption: A workflow for the systematic identification of unknown peaks in an NMR spectrum.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities?
A3: The following tables summarize the expected chemical shifts. Please note that the provided data for this compound is based on its constitutional isomer, 2-(o-tolyl)propanenitrile, and should be used as a close approximation.[1] Chemical shifts can also vary slightly depending on the solvent and concentration.
Table 1: Expected ¹H NMR Chemical Shifts (in ppm)
| Compound | Aromatic Protons (Ar-H) | Methine Proton (-CH(CN)-) | Methyl Protons (-CH₃) | Other Protons |
| 2-(o-Tolyl)propanenitrile (isomer) [1] | 7.17-7.45 (m, 4H) | 4.05 (q, 1H) | 1.61 (d, 3H) | 2.37 (s, 3H, Ar-CH₃) |
| 4-Methylbenzaldehyde | 7.30-7.85 (m, 4H) | - | 2.43 (s, 3H) | 9.96 (s, 1H, -CHO) |
| 4-Methylbenzyl alcohol | 7.15-7.24 (m, 4H) | - | 2.34 (s, 3H) | 4.61 (s, 2H, -CH₂OH), ~1.6 (br s, 1H, -OH) |
| 4-Methylstyrene | 6.63-7.33 (m, 4H) | - | 2.30 (s, 3H) | 5.09-5.76 (m, 2H, =CH₂), 6.63-6.71 (dd, 1H, =CH-) |
| 2-(4-Methylphenyl)propanoic acid | ~7.1-7.3 (m, 4H) | ~3.7 (q, 1H) | ~1.5 (d, 3H) | ~11-12 (br s, 1H, -COOH), ~2.3 (s, 3H, Ar-CH₃) |
Table 2: Expected ¹³C NMR Chemical Shifts (in ppm)
| Compound | Aromatic Carbons (Ar-C) | Nitrile Carbon (-CN) | Methine Carbon (-CH(CN)-) | Methyl Carbons (-CH₃) | Other Carbons |
| 2-(o-Tolyl)propanenitrile (isomer) [1] | 126.8, 127.1, 128.3, 131.1, 134.9, 135.4 | 121.9 | 28.3 | 20.2 | 19.2 (Ar-CH₃) |
| 4-Methylbenzaldehyde | 129.7, 129.8, 134.2, 145.6 | - | - | 21.9 | 192.0 (-CHO) |
| 4-Methylbenzyl alcohol | 127.3, 129.2, 138.1, 140.7 | - | - | 21.2 | 65.1 (-CH₂OH) |
| 4-Methylstyrene | 126.2, 129.2, 135.9, 137.8 | - | - | 21.2 | 112.8 (=CH₂), 136.6 (=CH-) |
| 2-(4-Methylphenyl)propanoic acid | ~127-140 | - | ~45 | ~18 | ~21 (Ar-CH₃), ~180 (-COOH) |
Experimental Protocols
For a definitive identification of a suspected impurity, a spiking experiment is highly recommended.
Protocol: Spiking Experiment for NMR Analysis
Objective: To confirm the identity of an unknown peak in the NMR spectrum of this compound by adding a small amount of a suspected impurity (the "spike").
Materials:
-
NMR tube containing your this compound sample in a deuterated solvent.
-
A pure sample of the suspected impurity (e.g., 4-methylbenzaldehyde).
-
Micropipette or syringe.
Procedure:
-
Acquire Initial Spectrum: Obtain a high-quality ¹H NMR spectrum of your this compound sample.
-
Prepare the Spike: Prepare a dilute solution of the suspected impurity in the same deuterated solvent used for your sample.
-
Spike the Sample: Carefully add a small, known amount (e.g., 1-5 mol%) of the impurity solution to your NMR tube.
-
Mix Thoroughly: Gently invert the NMR tube several times to ensure the contents are well-mixed.
-
Acquire Spiked Spectrum: Obtain a second ¹H NMR spectrum under the exact same conditions as the initial spectrum.
-
Analyze the Data:
-
Confirmation: If the intensity of the unknown peak increases relative to the peaks of your main compound, the identity of the unknown is confirmed as the spiked impurity.
-
No Change: If a new set of peaks appears and the unknown peak remains unchanged, the unknown is not the spiked compound.
-
Disclaimer: This technical support guide is intended for informational purposes only. The provided NMR data for this compound is based on a closely related isomer and should be used as a reference. Always consult peer-reviewed literature and spectral databases for definitive assignments.
References
Technical Support Center: Synthesis of 2-(4-Methylphenyl)propanenitrile
Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)propanenitrile. This guide is designed to assist researchers, scientists, and drug development professionals in scaling up this important synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound, particularly focusing on the robust and scalable method of phase-transfer catalyzed (PTC) methylation of 4-methylbenzyl cyanide.
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The methylation of 4-methylbenzyl cyanide using a methylating agent in the presence of a phase-transfer catalyst (PTC) is a widely used and highly scalable industrial method. This approach offers several advantages, including the use of inexpensive bases like sodium hydroxide, milder reaction conditions, and avoidance of hazardous solvents.[1][2]
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here's a troubleshooting guide:
-
Inefficient Phase-Transfer Catalyst: The choice and concentration of the PTC are crucial. Ensure you are using an appropriate catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt. The catalyst loading is also critical; too little will result in a slow reaction, while too much can sometimes lead to side reactions or purification issues.
-
Insufficient Mixing: Vigorous agitation is essential in a biphasic PTC system to maximize the interfacial area where the reaction occurs. Inadequate stirring will lead to poor mass transfer and consequently, a lower reaction rate and yield.
-
Improper Base Concentration: The concentration of the aqueous sodium hydroxide solution is a key parameter. Typically, a 50% (w/w) aqueous solution is effective. A lower concentration may not be basic enough to efficiently deprotonate the 4-methylbenzyl cyanide.
-
Reaction Temperature: While the reaction is often exothermic, maintaining an optimal temperature is important. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can promote side reactions, such as the decomposition of the catalyst or the formation of byproducts.
-
Purity of Starting Materials: Ensure that the 4-methylbenzyl cyanide and the methylating agent are of high purity. Impurities can interfere with the reaction.
Q3: I am observing significant amounts of byproducts. What are they and how can I minimize their formation?
A3: The most common byproduct in this reaction is the dialkylated product, 2-methyl-2-(4-methylphenyl)propanenitrile. Another potential side reaction is the dehydrohalogenation of the alkylating agent if an alkyl halide is used.
-
Minimizing Dialkylation:
-
Stoichiometry Control: Use a slight excess of 4-methylbenzyl cyanide relative to the methylating agent.
-
Slow Addition of Methylating Agent: Adding the methylating agent slowly to the reaction mixture can help to maintain a low concentration of it, favoring mono-alkylation.
-
-
Minimizing Dehydrohalogenation: This is more of a concern with longer-chain alkyl halides but can be influenced by the basicity of the system. Using a less hindered base or optimizing the reaction temperature can sometimes mitigate this.
Q4: The reaction is highly exothermic. How can I safely manage the heat generated during a large-scale synthesis?
A4: Managing the exotherm is critical for safety and to prevent runaway reactions.[3][4]
-
Controlled Addition of Reagents: The methylating agent should be added portion-wise or via a controlled feed rate to manage the rate of heat generation.
-
Efficient Cooling: The reactor must be equipped with an efficient cooling system (e.g., a cooling jacket) to dissipate the heat produced.
-
Monitoring: Continuous monitoring of the internal reaction temperature is essential.
-
Dilution: While not always ideal from a process efficiency standpoint, using an appropriate solvent can help to increase the thermal mass of the reaction mixture and better control the temperature.
-
Flow Chemistry: For very large scales, transitioning to a continuous flow reactor can offer superior heat and mass transfer, providing better control over the exotherm.
Q5: What is the best work-up and purification procedure for large-scale synthesis?
A5: A typical work-up procedure involves:
-
Quenching: Carefully quenching the reaction mixture, for example, by adding it to a cooled aqueous solution.[5][6][7]
-
Phase Separation: Separating the organic and aqueous layers.
-
Washing: Washing the organic layer with water and then with a brine solution to remove the catalyst and any remaining inorganic salts.
-
Drying: Drying the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Removing the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity this compound.
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a representative example for the synthesis on a laboratory scale, which can be adapted for pilot and industrial scales with appropriate engineering controls.
Materials:
-
4-Methylbenzyl cyanide
-
Methyl iodide (or dimethyl sulfate)
-
Sodium hydroxide (50% w/w aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (or another suitable organic solvent)
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel.
-
Heating/cooling circulator for the reactor jacket.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: Charge the jacketed reactor with 4-methylbenzyl cyanide, toluene, and tetrabutylammonium bromide (TBAB).
-
Initiation: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution.
-
Methylation: Heat the mixture to the desired reaction temperature (e.g., 50-60 °C). Slowly add the methylating agent (methyl iodide or dimethyl sulfate) via the addition funnel over a period of 1-2 hours, carefully monitoring the internal temperature and controlling the addition rate to manage the exotherm.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at the set temperature and monitor its progress by a suitable analytical method (e.g., GC or HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and add deionized water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.
-
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of this compound
| Parameter | Value/Range | Notes |
| Starting Material | 4-Methylbenzyl cyanide | High purity is recommended. |
| Methylating Agent | Methyl iodide or Dimethyl sulfate | Use in slight stoichiometric deficit to minimize dialkylation. |
| Base | 50% (w/w) aqueous NaOH | A high concentration is crucial for efficient deprotonation. |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Typically 1-5 mol% relative to the starting material. |
| Solvent | Toluene | Other non-polar aprotic solvents can also be used. |
| Reaction Temperature | 50 - 70 °C | Monitor and control carefully due to the exothermic nature. |
| Reaction Time | 2 - 6 hours | Monitor by GC or HPLC for completion. |
| Typical Yield | > 90% | Yields can be high with optimized conditions. |
| Purity (after distillation) | > 98% | Fractional vacuum distillation is effective for purification. |
Visualizations
Experimental Workflow
Caption: Workflow for the scaled-up synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. phasetransfer.com [phasetransfer.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal runaway reaction - can it be prevented? - Elmelin Ltd [elmelin.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. sarponggroup.com [sarponggroup.com]
- 7. kgroup.du.edu [kgroup.du.edu]
Validation & Comparative
Confirming the Structure of 2-(4-Methylphenyl)propanenitrile: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the synthesis and characterization of new chemical entities. This guide provides a comparative analysis of spectroscopic methods for the structural elucidation of 2-(4-Methylphenyl)propanenitrile, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy.
This document outlines the expected NMR spectral data for this compound and compares this powerful technique with other common analytical methods such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are provided to support researchers in their analytical workflows.
Predicted ¹H and ¹³C NMR Data for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns, the connectivity of atoms can be meticulously mapped. Based on established principles and spectral data of analogous compounds, the predicted ¹H and ¹³C NMR data for this compound are summarized below.
Table 1: Predicted ¹H NMR (Proton NMR) Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (CH₃ on ring) | ~2.3 | Singlet | 3H | - |
| H-b (CH₃ on chain) | ~1.6 | Doublet | 3H | ~7 |
| H-c (CH) | ~3.9 | Quartet | 1H | ~7 |
| H-d (Aromatic) | ~7.2 | Doublet | 2H | ~8 |
| H-e (Aromatic) | ~7.3 | Doublet | 2H | ~8 |
Table 2: Predicted ¹³C NMR (Carbon-13 NMR) Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃ on ring) | ~21 |
| C-2 (CH₃ on chain) | ~20 |
| C-3 (CH) | ~30 |
| C-4 (Aromatic - C) | ~135 |
| C-5 (Aromatic - CH) | ~129 |
| C-6 (Aromatic - CH) | ~127 |
| C-7 (Aromatic - C) | ~139 |
| C-8 (CN) | ~120 |
Comparison with Alternative Analytical Techniques
While NMR provides the most detailed structural information, other spectroscopic techniques offer complementary data that can rapidly confirm the presence of key functional groups and determine the molecular weight.
Table 3: Comparison of Analytical Techniques for the Structural Confirmation of this compound
| Technique | Information Provided | Expected Results for this compound | Advantages | Limitations |
| ¹H NMR | Connectivity of protons, chemical environment, and stereochemistry. | Aromatic protons as two doublets, a quartet for the methine proton, a doublet for the side-chain methyl, and a singlet for the ring methyl. | Provides detailed structural information and connectivity. | Requires a relatively large amount of pure sample. |
| ¹³C NMR | Number of unique carbons and their chemical environment. | Signals for the nitrile carbon, four distinct aromatic carbons, the methine carbon, and two methyl carbons.[1] | Confirms the carbon skeleton of the molecule. | Less sensitive than ¹H NMR and can require longer acquisition times. |
| IR Spectroscopy | Presence of functional groups. | A sharp, medium-intensity absorption band around 2230-2250 cm⁻¹ for the nitrile (C≡N) group.[2][3] Aromatic C-H stretching above 3000 cm⁻¹. | Fast, simple, and requires a small amount of sample. Confirmatory for key functional groups. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | A molecular ion peak (M⁺) at m/z 145. A prominent fragment at m/z 130 due to the loss of a methyl group. A base peak at m/z 91 corresponding to the tropylium ion is also possible.[4][5] | High sensitivity and provides accurate molecular weight. | Isomers can be difficult to distinguish. Fragmentation can sometimes be complex to interpret. |
Experimental Protocols
Protocol for NMR Data Acquisition
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ directly in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in a spinner turbine and adjust the depth.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
Acquire the ¹³C NMR spectrum. Typical parameters include:
-
Pulse program with proton decoupling (e.g., zgpg30)
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Process the ¹³C NMR spectrum similarly to the ¹H spectrum and reference it to the CDCl₃ triplet at 77.16 ppm.
Workflow for Structure Confirmation
The logical flow for confirming the structure of a synthesized compound like this compound involves a multi-step process, starting from the initial synthesis and culminating in the final structural verification.
Caption: Logical workflow for the synthesis and structural confirmation of a chemical compound.
By following this structured approach and utilizing the comparative data presented, researchers can confidently confirm the structure of this compound and other novel compounds, ensuring the integrity and validity of their scientific findings.
References
A Comparative Guide to the Synthesis of 2-(4-Methylphenyl)propanenitrile
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-(4-Methylphenyl)propanenitrile, a valuable building block in the synthesis of various pharmaceuticals, can be prepared through several distinct routes. This guide provides a comparative analysis of three primary synthetic strategies: Alkylation of 4-Methylbenzyl Cyanide, Cyanation of 1-(4-Methylphenyl)ethyl Halide, and Hydrocyanation of 4-Methylstyrene. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Yield | Purity | Key Advantages | Potential Disadvantages |
| 1. Alkylation | 4-Methylbenzyl Cyanide | Dimethyl carbonate, Ionic Liquid ([Bmim]OAc) | 130°C, 10 h | 84%[1] | Not specified | Direct methylation of a readily available starting material. | Requires high temperature; ionic liquid catalyst may require specific handling and recovery. |
| 2. Cyanation | 1-(4-Methylphenyl)ethanol | Thionyl chloride, Sodium cyanide | Not specified | Analogous reaction yields Ibuprofen nitrile | Not specified | Utilizes a common and often inexpensive starting alcohol. | Involves the use of highly toxic sodium cyanide and corrosive thionyl chloride. |
| 3. Hydrocyanation | 4-Methylstyrene | Hydrogen cyanide, Nickel catalyst, Phosphite ligand | Not specified | Analogous reaction is highly efficient | Not specified | Atom-economical reaction with potential for high efficiency.[2] | Requires handling of extremely toxic hydrogen cyanide and specialized catalyst systems. |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of the three compared synthesis routes for this compound.
Experimental Protocols
Route 1: Alkylation of 4-Methylbenzyl Cyanide
This method involves the direct methylation of the alpha-carbon of 4-methylbenzyl cyanide. A specific example is provided in patent CN101565388B, which utilizes dimethyl carbonate as the methylating agent in the presence of an ionic liquid catalyst.[1]
Procedure:
-
In a high-pressure reactor, combine 4-methylbenzyl cyanide (2 mmol), dimethyl carbonate (10 mL), and the ionic liquid [Bmim]OAc (0.2 mmol).
-
Heat the mixture to 130°C and stir for 10 hours.
-
After cooling to room temperature, add 10 mL of deionized water.
-
Extract the product with anhydrous ether (3 x 10 mL).
-
Combine the organic phases and remove the ether under reduced pressure to yield the crude product.
-
Purification can be achieved through vacuum distillation.
Route 2: Cyanation of 1-(4-Methylphenyl)ethyl Halide (Analogous to Ibuprofen Synthesis)
This classical approach involves a two-step process starting from the corresponding alcohol. The alcohol is first converted to a halide, which is then displaced by a cyanide nucleophile. The synthesis of the structurally similar ibuprofen nitrile, as described in the Boots synthesis of ibuprofen, serves as a relevant analogy.[3][4]
Conceptual Protocol:
-
Chlorination: Convert 1-(4-methylphenyl)ethanol to 1-(4-methylphenyl)ethyl chloride using a suitable chlorinating agent such as thionyl chloride or hydrochloric acid. The reaction is typically performed in an inert solvent.
-
Cyanation: React the resulting 1-(4-methylphenyl)ethyl chloride with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. The reaction proceeds via an SN2 mechanism to yield this compound. Phase transfer catalysts can also be employed to facilitate the reaction.[5][6][7]
Route 3: Hydrocyanation of 4-Methylstyrene (Analogous to the Hoechst Process for Ibuprofen)
This atom-economical method involves the direct addition of hydrogen cyanide across the double bond of 4-methylstyrene. This approach is analogous to the Hoechst process for the synthesis of ibuprofen, which involves the palladium-catalyzed carbonylation of a substituted styrene.[4] The direct hydrocyanation of styrenes is a well-established industrial process, often utilizing nickel catalysts with phosphite ligands.[2]
Conceptual Protocol:
-
In a suitable reactor, dissolve 4-methylstyrene in an appropriate solvent.
-
Add a nickel(0) catalyst precursor and a phosphite ligand (e.g., triphenylphosphite).
-
Under a controlled atmosphere, introduce hydrogen cyanide (HCN) to the reaction mixture.
-
The reaction is typically carried out at a specific temperature and pressure to ensure efficient conversion and selectivity for the branched nitrile product.
-
Upon completion, the catalyst is separated, and the product is isolated and purified, often by distillation.
Concluding Remarks
The selection of an optimal synthesis route for this compound depends on several factors, including the scale of the synthesis, availability and cost of starting materials, and the laboratory's capabilities for handling hazardous reagents.
-
The alkylation route offers a straightforward approach with a good reported yield, though it requires high temperatures.
-
The cyanation route utilizes common starting materials but necessitates the careful handling of highly toxic cyanide salts and corrosive reagents.
-
The hydrocyanation route is the most atom-economical and is suitable for large-scale industrial production but involves the use of extremely toxic hydrogen cyanide and specialized catalytic systems.
Researchers and drug development professionals should carefully consider these factors when choosing a synthetic strategy. The provided protocols and comparative data serve as a foundation for further process development and optimization.
References
- 1. CN101565388B - Preparation method of 2-aryl propionitrile compounds - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions [mdpi.com]
- 7. crdeepjournal.org [crdeepjournal.org]
A Comparative Guide to Alternative Reagents for the Synthesis of Arylpropanenitriles
For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of arylpropanenitriles is a critical step in the creation of numerous pharmaceutical intermediates and active compounds. This guide provides an objective comparison of various synthetic routes, focusing on alternative reagents that offer advantages in terms of safety, efficiency, and substrate scope. The performance of these alternatives is supported by experimental data, and detailed protocols for key methods are provided.
Comparison of Synthetic Methodologies
The synthesis of arylpropanenitriles can be broadly categorized into three main strategies: the cyanation of aryl halides, the hydrocyanation of styrenes, and biocatalytic approaches. Each of these methods offers a unique set of advantages and disadvantages, particularly concerning the choice of reagents.
Cyanation of Aryl Halides
Cross-coupling reactions of aryl halides with a cyanide source are a common method for introducing the nitrile functionality. Historically, this has involved the use of highly toxic cyanide salts. However, significant progress has been made in developing safer alternatives.
Table 1: Comparison of Cyanide Sources in the Palladium-Catalyzed Cyanation of Aryl Halides
| Cyanide Source | Catalyst System | Substrate Scope | Typical Yields (%) | Reaction Conditions | Safety Profile |
| K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand | Broad (Aryl/Heteroaryl Bromides & Chlorides)[1][2][3][4] | 75-97[5] | 70-130°C, 12-18h[1][5] | Non-toxic, stable solid[1] |
| Zn(CN)₂ | NiCl₂·6H₂O / dppf / Zn | Broad (Aryl/Heteroaryl Chlorides, Bromides & Iodides)[6][7] | 80-95[5] | 50-120°C, 12h[5][7] | Less toxic than alkali metal cyanides[6] |
| Formamide/POCl₃ | CuI / PPh₃ | Electron-rich and -deficient aryl halides[5] | Moderate to Excellent[5] | Not specified | Cyanide-free in situ generation[5] |
Hydrocyanation of Styrenes
The direct addition of a cyanide group across the double bond of a styrene derivative is an atom-economical approach to arylpropanenitriles. Modern methods focus on avoiding the direct handling of hydrogen cyanide (HCN) gas.
Table 2: Comparison of Reagents for the Hydrocyanation of Styrenes
| Reagent | Catalyst System | Regioselectivity | Typical Yields (%) | Reaction Conditions | Safety Profile |
| HCN | Ni(cod)₂ / BiPhePhos | Branched (>98%)[8] | >90[9] | 60°C[8] | Highly toxic gas[9] |
| Acetone Cyanohydrin | Cu(CH₃CN)₄PF₆ / TMSCN | Not specified | Good[10] | Room Temperature[10] | Safer liquid HCN surrogate[11] |
| HCN Surrogates * | BCl₃ or (C₆F₅)₂BCl | Markovnikov[12] | Not specified | Not specified | Bench-stable solids[12] |
*Cyclohexa-1,4-diene-based hydrogen cyanide surrogates
Biocatalytic Synthesis
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral arylpropanenitriles. These reactions are typically performed in aqueous media under mild conditions.
Table 3: Biocatalytic Synthesis of (R)-2-Arylpropanenitriles
| Enzyme | Substrate | Conversion | Enantiomeric Excess (ee) | Reaction Conditions |
| Ene-reductases | α-methylene nitrile derivatives | High[13] | High[13] | Aqueous media or biphasic ionic liquid-water systems[13] |
Experimental Protocols
Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]
This protocol is adapted from a general procedure for the palladium-catalyzed cyanation of (hetero)aryl chlorides.[1]
Materials:
-
Palladium precatalyst and ligand (e.g., Pd(OAc)₂ and CM-phos[4])
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
(Hetero)aryl chloride
-
Potassium acetate (KOAc)
-
Dioxane
-
Degassed water
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O (0.5 equivalents), and the (hetero)aryl chloride (1 mmol) if it is a solid.
-
Seal the tube with a Teflon-lined screw-cap septum, and then evacuate and backfill with nitrogen (repeat this cycle three times).
-
If the (hetero)aryl chloride is a liquid, add it via syringe.
-
Add dioxane (2.5 mL) and a 0.05 M solution of KOAc in degassed water (2.5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 70-100°C) and stir for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent, followed by purification of the product by column chromatography.
Nickel-Catalyzed Cyanation of Aryl Chlorides with Zn(CN)₂
This protocol is based on a general method for the nickel-catalyzed cyanation of aryl chlorides.[7]
Materials:
-
NiCl₂·6H₂O
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder (Zn)
-
4-(Dimethylamino)pyridine (DMAP)
-
Zinc cyanide (Zn(CN)₂)
-
Aryl chloride
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a glovebox, add NiCl₂·6H₂O (5 mol%), dppf (5 mol%), and Zn powder (10 mol%) to an oven-dried reaction tube.
-
Add DMAc and stir the mixture at room temperature for 10 minutes.
-
Add the aryl chloride (1.0 mmol), Zn(CN)₂ (0.6 equivalents), and DMAP (1.2 equivalents).
-
Seal the tube and move it out of the glovebox.
-
Stir the reaction mixture at the desired temperature (e.g., 50-80°C) for the specified time.
-
Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures.
Synthesis Strategy Overview
The choice of synthetic route for a particular arylpropanenitrile depends on several factors, including the starting material availability, desired regioselectivity, and safety considerations. The following diagram illustrates the decision-making process and the relationship between the different synthetic strategies.
Caption: Synthetic pathways to arylpropanenitriles.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 5. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 6. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. | Semantic Scholar [semanticscholar.org]
- 7. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 8. research.tue.nl [research.tue.nl]
- 9. mdpi.com [mdpi.com]
- 10. Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Transfer Hydrocyanation of α- and α,β-Substituted Styrenes Catalyzed by Boron Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Spectral Data of 2-(4-Methylphenyl)propanenitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral data for the ortho-, meta-, and para-isomers of 2-(Methylphenyl)propanenitrile. Understanding the distinct spectral characteristics of these isomers is crucial for their accurate identification, differentiation, and quality control in research and drug development. This document summarizes key findings from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting the data in a clear, comparative format. Detailed experimental protocols are also provided to support the reproducibility of these findings.
Introduction to 2-(Methylphenyl)propanenitrile Isomers
2-(Methylphenyl)propanenitrile, a chemical intermediate with applications in the synthesis of various organic compounds, exists as three structural isomers: 2-(2-methylphenyl)propanenitrile (ortho-), 2-(3-methylphenyl)propanenitrile (meta-), and 2-(4-methylphenyl)propanenitrile (para-). The position of the methyl group on the phenyl ring significantly influences the electronic environment of the molecule, leading to distinct and identifiable differences in their spectral properties. This guide will explore these differences in detail.
Comparative Spectral Data
The following tables summarize the key spectral data obtained for the three isomers of 2-(Methylphenyl)propanenitrile.
¹H NMR Spectral Data Comparison
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | 2-(2-Methylphenyl)propanenitrile (ortho-) | 2-(3-Methylphenyl)propanenitrile (meta-) | This compound (para-) |
| CH (quartet) | 4.05 | Data not available | Data not available |
| Ar-H (multiplet/singlet) | 7.17-7.45 | Data not available | Data not available |
| CH₃ (aromatic, singlet) | 2.37 | Data not available | Data not available |
| CH₃ (aliphatic, doublet) | 1.61 | Data not available | Data not available |
¹³C NMR Spectral Data Comparison
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | 2-(2-Methylphenyl)propanenitrile (ortho-) | 2-(3-Methylphenyl)propanenitrile (meta-) | This compound (para-) |
| CN | 121.94 | Data not available | Data not available |
| C (ipso, attached to CH) | 135.38 | Data not available | Data not available |
| C (ipso, attached to CH₃) | 134.90 | Data not available | Data not available |
| Ar-C | 131.12, 128.26, 127.13, 126.84 | Data not available | Data not available |
| CH | 28.30 | Data not available | Data not available |
| CH₃ (aliphatic) | 20.18 | Data not available | Data not available |
| CH₃ (aromatic) | 19.15 | Data not available | Data not available |
IR Spectral Data Comparison
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | 2-(2-Methylphenyl)propanenitrile (ortho-) | 2-(3-Methylphenyl)propanenitrile (meta-) | This compound (para-) |
| C≡N Stretch | ~2245 | ~2245 | ~2245 |
| C-H Stretch (aromatic) | ~3050-3000 | ~3050-3000 | ~3050-3000 |
| C-H Stretch (aliphatic) | ~2980-2850 | ~2980-2850 | ~2980-2850 |
| C=C Stretch (aromatic) | ~1600, ~1490 | ~1600, ~1490 | ~1600, ~1490 |
| C-H Bend (out-of-plane) | ~760-740 (ortho-disubstituted) | ~780-760, ~700-680 (meta-disubstituted) | ~840-810 (para-disubstituted) |
Note: The C-H out-of-plane bending vibrations in the fingerprint region are particularly useful for distinguishing between the isomers.
Mass Spectrometry Data Comparison
Table 4: Key Mass Spectrometry Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| All Isomers | 145 | 130 (M-15, loss of CH₃), 116 (loss of C₂H₅), 91 (tropylium ion, C₇H₇⁺) |
Note: While the molecular ion peak will be the same for all isomers, the relative intensities of the fragment ions may differ slightly, though these differences are often subtle and may not be sufficient for definitive isomer identification without careful comparison to reference spectra.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6-0.7 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
A small amount of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, a KBr pellet is prepared by grinding the sample with KBr powder and pressing the mixture into a disc. The IR spectrum is then recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are then ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualization of Isomeric Relationship and Spectral Analysis
The following diagram illustrates the relationship between the three isomers of 2-(methylphenyl)propanenitrile and the spectral methods used for their characterization.
Caption: Isomer characterization workflow.
Discussion and Interpretation
The differentiation of the 2-(methylphenyl)propanenitrile isomers relies on subtle but significant differences in their spectra, primarily arising from the position of the methyl group on the aromatic ring.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing the isomers. The ortho-isomer will typically show a more complex splitting pattern due to the different electronic environments of the four aromatic protons. The para-isomer, with its higher symmetry, will exhibit a simpler pattern, often appearing as two doublets. The meta-isomer will have an intermediate complexity. The chemical shifts of the methyl and methine protons will also show slight variations between the isomers.
-
¹³C NMR Spectroscopy: The number of distinct signals in the aromatic region of the ¹³C NMR spectrum can be a key differentiator. Due to symmetry, the para-isomer will show fewer aromatic carbon signals than the ortho- and meta-isomers, which have lower symmetry. The chemical shifts of the ipso-carbons (the carbons directly attached to the propanenitrile and methyl groups) will also be influenced by the substituent position.
-
IR Spectroscopy: While the characteristic nitrile stretch around 2245 cm⁻¹ will be present in all three isomers, the fingerprint region (below 1500 cm⁻¹) is crucial for differentiation. The out-of-plane C-H bending vibrations of the aromatic ring are highly dependent on the substitution pattern. As noted in Table 3, the ortho-, meta-, and para-isomers exhibit characteristic absorption bands in distinct regions, providing a reliable method for their identification.
-
Mass Spectrometry: Electron ionization mass spectrometry will produce a molecular ion peak at m/z 145 for all three isomers, confirming their molecular weight. The fragmentation patterns are expected to be similar, with major fragments corresponding to the loss of a methyl group (m/z 130) and the formation of a tropylium ion (m/z 91). While minor differences in the relative abundances of these fragments may exist, MS alone is generally not sufficient to definitively distinguish between these positional isomers without high-resolution analysis or comparison with authenticated standards.
Conclusion
The ortho-, meta-, and para-isomers of 2-(methylphenyl)propanenitrile can be effectively distinguished using a combination of spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, with the aromatic region being particularly diagnostic. IR spectroscopy offers a rapid and reliable method for isomer identification based on the characteristic out-of-plane C-H bending vibrations. While mass spectrometry confirms the molecular weight, its utility for isomer differentiation is more limited. For unambiguous identification, a multi-technique approach is recommended, comparing the obtained data with reference spectra.
A Researcher's Guide to Validating Experimental Results with Literature NMR Data
For researchers, scientists, and professionals in drug development, the structural confirmation of a synthesized compound is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, and validating experimental NMR data against established literature values provides a robust confirmation of a molecule's identity. This guide offers a structured approach to this validation process, detailing experimental protocols, data presentation, and a clear workflow to ensure confidence in your results.
Data Presentation: A Comparative Approach
A transparent, side-by-side comparison of experimental and literature NMR data is essential for clear validation. All quantitative data should be summarized in a structured table. This allows for a quick and objective assessment of the correlation between your results and the published data.
Table 1: Comparison of ¹H NMR Data for [Compound Name]
| Literature ¹H NMR (Solvent, Frequency) | Experimental ¹H NMR (Solvent, Frequency) | Δδ (ppm) |
| δ (ppm), multiplicity, J (Hz), integration, assignment | δ (ppm), multiplicity, J (Hz), integration, assignment | |
| Example: 7.26 (d, J = 8.0 Hz, 2H, Ar-H) | Example: 7.28 (d, J = 8.1 Hz, 2H, Ar-H) | +0.02 |
| ... | ... | ... |
Table 2: Comparison of ¹³C NMR Data for [Compound Name]
| Literature ¹³C NMR (Solvent, Frequency) | Experimental ¹³C NMR (Solvent, Frequency) | Δδ (ppm) |
| δ (ppm), assignment | δ (ppm), assignment | |
| Example: 168.5 (C=O) | Example: 168.4 (C=O) | -0.1 |
| ... | ... | ... |
Experimental Protocols for Key Validation Steps
To ensure the accuracy and reproducibility of your validation, a detailed methodology is crucial. The following protocols outline the key experiments and considerations for comparing your experimental NMR data with literature values.
Protocol for Sample Preparation and Data Acquisition
Objective: To acquire high-quality NMR spectra of the synthesized compound under conditions that are as close as possible to those reported in the literature.
Materials:
-
Synthesized compound
-
Deuterated NMR solvent (matching the literature report, e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Solvent Selection: Use the same deuterated solvent as reported in the literature. If the solvent is not specified, CDCl₃ is a common default for non-polar compounds, while DMSO-d₆ is often used for more polar molecules.
-
Sample Preparation:
-
Accurately weigh a sample of the purified compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR).
-
Dissolve the sample in the appropriate volume of deuterated solvent (usually 0.6-0.7 mL).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
If an internal standard is not already present in the solvent, add a small amount of TMS.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Record the NMR spectra on a spectrometer with a field strength as close as possible to the one used in the literature.
-
Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.
-
Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For quantitative accuracy, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[1]
-
Protocol for Data Analysis and Comparison
Objective: To systematically compare the acquired experimental NMR data with the literature data to validate the structure of the synthesized compound.
Procedure:
-
Data Extraction: Carefully extract the chemical shifts (δ), multiplicities (e.g., s, d, t, q, m), coupling constants (J), and integration values from your experimental spectra.
-
Tabular Comparison: Create tables (as shown above) to compare your experimental data with the literature data for both ¹H and ¹³C NMR.
-
Chemical Shift Comparison:
-
Calculate the difference in chemical shift (Δδ) for each corresponding peak.
-
Small deviations in chemical shifts (typically <0.05 ppm for ¹H and <0.5 ppm for ¹³C) are generally acceptable and can be attributed to minor differences in concentration, temperature, or pH.[2]
-
-
Coupling Constant and Multiplicity Analysis:
-
Compare the multiplicities and coupling constants of corresponding signals. These should be in close agreement.
-
Discrepancies in coupling constants can indicate differences in stereochemistry or conformation.
-
-
Integration Analysis (for ¹H NMR):
-
Verify that the integration of your experimental signals corresponds to the number of protons assigned in the literature.
-
-
2D NMR for Ambiguous Cases: If there are significant discrepancies or ambiguities in the 1D spectra, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm connectivity and resolve any uncertainties.
Workflow for Validating Experimental NMR Data
The following diagram illustrates the logical workflow for validating experimental NMR results against literature data. This process provides a clear decision-making framework for researchers.
References
The Synthetic Chemist's Compass: Navigating Intermediates in Quinoline Inhibitor Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of quinoline-based inhibitors is a critical step in the discovery pipeline. The choice of synthetic route and the efficacy of key intermediates can significantly impact yield, purity, and ultimately, the pace of research. This guide provides an objective comparison of common intermediates and synthetic strategies for quinoline inhibitors, supported by experimental data and detailed protocols, to aid in navigating these crucial decisions.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous inhibitors targeting critical signaling pathways implicated in cancer and other diseases. The strategic construction of this bicyclic heterocycle often dictates the overall efficiency of the drug development process. This guide focuses on a comparative analysis of key intermediates in the synthesis of two prevalent classes of quinoline inhibitors: those derived from 2-chloro-3-formylquinolines and 4-aminoquinolines .
Comparative Efficacy of Key Intermediates
The selection of a synthetic pathway often involves a trade-off between reaction conditions, availability of starting materials, and overall yield. Below is a summary of quantitative data for the synthesis of two crucial quinoline intermediates.
Table 1: Synthesis of 2-Chloro-3-formylquinoline Derivatives via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the synthesis of 2-chloro-3-formylquinolines from readily available acetanilides. The efficacy of this reaction is notably influenced by the electronic nature of the substituents on the aniline ring.
| Starting Acetanilide | Product | Yield (%) | Reference |
| Acetanilide | 2-Chloro-3-formylquinoline | 62.82 | [1] |
| 2-Methyl Acetanilide | 2-Chloro-8-methyl-3-formylquinoline | 63 | [1] |
| 2-Nitro Acetanilide | 2-Chloro-8-nitro-3-formylquinoline | 57.62 | [1] |
| 4-Chloro Acetanilide | 2,6-Dichloro-3-formylquinoline | 53.11 | [1] |
| m-Methoxyacetanilide | 2-Chloro-7-methoxy-3-formylquinoline | Good | [2] |
Note: Yields can vary based on reaction scale and specific conditions.
As the data suggests, electron-donating groups on the acetanilide can lead to good yields, while electron-withdrawing groups may result in lower yields.
Table 2: Synthesis of 4-Amino-7-chloroquinoline Derivatives via Nucleophilic Aromatic Substitution
4-Amino-7-chloroquinoline is a fundamental building block for numerous antimalarial drugs and kinase inhibitors. A common synthetic approach involves the nucleophilic substitution of the 4-chloro group of 4,7-dichloroquinoline with a suitable amine.
| Amine | Product | Yield (%) | Reference |
| Butylamine | N-Butyl-7-chloroquinolin-4-amine | - | [3] |
| Ethane-1,2-diamine | N-(7-Chloroquinolin-4-yl)ethane-1,2-diamine | - | [3] |
| 2-Aminoethanol | 2-((7-Chloroquinolin-4-yl)amino)ethanol | 40 | [4] |
| 5-[N-Ethyl-N-(2-hydroxyethyl)amino]-2-aminopentane | 2-((5-((7-Chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethanol | - | [4] |
Note: Yields are highly dependent on the nature of the amine and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the preparation of the key intermediates discussed.
Protocol 1: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction
This procedure describes the synthesis of 2-chloro-3-formylquinoline from acetanilide.
Materials:
-
Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, cool DMF to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring.
-
Add acetanilide to the Vilsmeier reagent mixture.
-
Heat the reaction mixture at 80-90 °C for approximately 4 hours.
-
After the reaction is complete, pour the mixture into crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-3-formylquinoline.[5][6]
Workflow for Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline
Protocol 2: Synthesis of N-(7-Chloroquinolin-4-yl)ethane-1,2-diamine
This procedure outlines the synthesis of a 4-aminoquinoline derivative from 4,7-dichloroquinoline.
Materials:
-
4,7-Dichloroquinoline
-
Ethane-1,2-diamine
-
Dichloromethane
Procedure:
-
In a reaction vessel, heat a mixture of 4,7-dichloroquinoline (2.5 mmol) and ethane-1,2-diamine (5 mmol).[3]
-
Slowly raise the temperature to 80 °C over 1 hour with stirring.[3]
-
Increase the temperature to 130 °C and maintain for 7 hours with continuous stirring.[3]
-
Cool the reaction mixture to room temperature.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Workflow for Nucleophilic Substitution to form 4-Aminoquinoline
Signaling Pathways Targeted by Quinoline Inhibitors
Quinoline-based inhibitors have been successfully developed to target a variety of signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.
Ras/Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that controls cell proliferation, differentiation, and survival.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a key role in inflammation, immunity, and cell survival. Its dysregulation is linked to various inflammatory diseases and cancers.
By providing a clear comparison of synthetic intermediates and detailed experimental guidance, this guide aims to empower researchers to make informed decisions in the synthesis of novel quinoline inhibitors, accelerating the path from laboratory discovery to potential therapeutic applications.
References
- 1. CA1171861A - Process for preparing 4-amino-7-chloro-quinoline - Google Patents [patents.google.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. chemijournal.com [chemijournal.com]
- 6. ijsr.net [ijsr.net]
Benchmarking Purity of Synthesized 2-(4-Methylphenyl)propanenitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of synthesized 2-(4-Methylphenyl)propanenitrile against commercially available alternatives. The following sections detail a common synthesis route, identify potential impurities, and outline rigorous analytical methodologies for purity assessment, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is summarized in comparative tables, and detailed experimental protocols are provided.
Introduction
This compound, a key intermediate in the synthesis of various pharmaceuticals, requires stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced product yield, and potential toxicity. This guide outlines a systematic approach to compare the purity of a laboratory-synthesized batch of this compound with commercially available standards.
A common and efficient method for the synthesis of this compound is the alkylation of 4-methylbenzyl cyanide (also known as p-tolylacetonitrile) with a methylating agent, such as methyl iodide, in the presence of a suitable base. While effective, this method can lead to the formation of several impurities that must be identified and quantified.
Synthesis and Potential Impurities
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction shown below:
Caption: Synthesis of this compound.
The primary impurities associated with this synthesis route are:
-
Unreacted Starting Material: 4-Methylbenzyl cyanide.
-
Dialkylated Byproduct: 2-Methyl-2-(p-tolyl)propanenitrile, formed by the further reaction of the product with the methylating agent.
-
Other Process-Related Impurities: These can include residual solvents, reagents, and byproducts from side reactions.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Methylbenzyl cyanide (p-tolylacetonitrile)
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 4-methylbenzyl cyanide (1.0 eq.) in anhydrous THF to the cooled suspension.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0°C and add methyl iodide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Purity Analysis Methodologies
A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
Experimental Workflow:
Caption: GC-MS workflow for purity analysis.
GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the quantification of non-volatile impurities and for achieving high-resolution separation.
Experimental Workflow:
Caption: HPLC workflow for purity determination.
HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation and for the detection of impurities that may not be readily observed by chromatographic techniques.
Sample Preparation:
Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
This compound (Product): δ ~7.2 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~3.8 (q, 1H, CH), ~2.3 (s, 3H, Ar-CH₃), ~1.5 (d, 3H, CH-CH₃).
-
4-Methylbenzyl cyanide (Starting Material): δ ~7.2 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~3.7 (s, 2H, CH₂), ~2.3 (s, 3H, Ar-CH₃).
-
2-Methyl-2-(p-tolyl)propanenitrile (Dialkylated Impurity): δ ~7.2 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~2.3 (s, 3H, Ar-CH₃), ~1.7 (s, 6H, C(CH₃)₂).
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
-
This compound (Product): Aromatic carbons (δ ~125-140 ppm), nitrile carbon (δ ~120 ppm), methine carbon (δ ~30 ppm), methyl carbons (δ ~20 ppm).
-
4-Methylbenzyl cyanide (Starting Material): Aromatic carbons (δ ~125-140 ppm), nitrile carbon (δ ~118 ppm), methylene carbon (δ ~22 ppm), methyl carbon (δ ~21 ppm).
-
2-Methyl-2-(p-tolyl)propanenitrile (Dialkylated Impurity): Aromatic carbons (δ ~125-140 ppm), nitrile carbon (δ ~123 ppm), quaternary carbon (δ ~35 ppm), methyl carbons (δ ~25 ppm).
Data Presentation and Comparison
The purity of the synthesized this compound should be compared with two or more commercially available batches from different suppliers.
Table 1: Comparative Purity Analysis by GC-MS
| Sample | Retention Time (min) | Peak Area (%) - Main Component | Peak Area (%) - 4-Methylbenzyl cyanide | Peak Area (%) - 2-Methyl-2-(p-tolyl)propanenitrile | Other Impurities (%) |
| Synthesized Batch | tR | ||||
| Commercial Std. 1 | tR | ||||
| Commercial Std. 2 | tR |
Table 2: Comparative Purity Analysis by HPLC
| Sample | Retention Time (min) | Peak Area (%) - Main Component | Peak Area (%) - 4-Methylbenzyl cyanide | Peak Area (%) - 2-Methyl-2-(p-tolyl)propanenitrile | Other Impurities (%) |
| Synthesized Batch | tR | ||||
| Commercial Std. 1 | tR | ||||
| Commercial Std. 2 | tR |
Table 3: Summary of NMR Analysis
| Sample | ¹H NMR Conformance | ¹³C NMR Conformance | Observable Impurities |
| Synthesized Batch | Yes/No | Yes/No | [List observed impurities] |
| Commercial Std. 1 | Yes/No | Yes/No | [List observed impurities] |
| Commercial Std. 2 | Yes/No | Yes/No | [List observed impurities] |
Conclusion
This guide provides a robust framework for the synthesis and comprehensive purity assessment of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently benchmark the quality of their synthesized material against commercial standards. This rigorous approach to purity analysis is crucial for ensuring the reliability and reproducibility of research and development in the pharmaceutical industry. The detailed experimental protocols and data presentation formats provided herein are designed to facilitate a clear and objective comparison, ultimately leading to higher quality chemical intermediates.
Unlocking Chemical Identities: A Guide to Cross-Referencing Experimental Mass Spectra with the NIST Database
For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds from experimental mass spectra is a critical step in the research and development pipeline. The National Institute of Standards and Technology (NIST) mass spectral database is the gold standard for this purpose. This guide provides a comprehensive comparison of the NIST database and its associated search software with other available alternatives, supported by experimental data and detailed protocols.
The process of identifying an unknown compound involves comparing its experimentally acquired mass spectrum to a library of reference spectra. A high degree of similarity between the experimental and library spectra suggests a potential match, providing crucial information about the compound's identity. The reliability of this identification depends on the quality of both the experimental data and the reference library, as well as the algorithm used for the spectral comparison.
The NIST Mass Spectral Library and Search Software
The NIST/EPA/NIH Mass Spectral Library is the world's most widely used and trusted resource for mass spectra identification. The 2023 release of the library contains over 394,000 electron ionization (EI) spectra for 347,100 compounds. The accompanying NIST MS Search Software provides a suite of powerful tools for searching and analyzing this vast collection of data.
A key feature of the NIST MS Search software is its versatile set of search algorithms, designed to handle different analytical scenarios. These include:
-
Identity Search (Normal-Identity): This is the standard search algorithm used to find an exact match for a query spectrum in the library. It calculates a "Match Factor" between 0 and 999, where a higher score indicates a better match.[1]
-
Similarity Search (Simple-Similarity): This search is designed to find compounds that are structurally similar to the unknown, even if an exact match is not present in the library. This is particularly useful for identifying novel compounds or derivatives of known substances.[2]
-
Hybrid Search: This advanced algorithm combines features of both identity and similarity searches to identify compounds that may have undergone chemical modifications or fragmentation, making them difficult to find with standard search methods.[3]
Performance of NIST Search Algorithms
The performance of these algorithms can be quantified by their ability to correctly identify a compound within a list of top candidates. The table below summarizes the performance of the NIST MS Search v2.3 "Normal-Identity," "Simple-Similarity," and "Hybrid-Similarity" searches.
| Search Algorithm | Top Hit Correct Identification | Top 5 Hits Correct Identification |
| Normal-Identity | 72% | 95% |
| Simple-Similarity | 28% (structurally similar) | - |
| Hybrid-Similarity | 43% (structurally similar) | - |
Table 1: Performance of NIST MS Search algorithms for identifying correct or structurally similar compounds. Data sourced from Moorthy et al., 2019.[2]
Alternatives to NIST MS Search Software
While the NIST MS Search software is a powerful tool, a variety of other software packages, both commercial and open-source, are available for mass spectral library searching.
Commercial Software
Many instrument vendors provide their own software that often integrates with the NIST database.
-
Agilent MassHunter: This software suite works with Agilent's GC/MS and LC/MS systems and can be used for library searching with the NIST database.[4][5]
-
Shimadzu GCMSsolution: This software also integrates with the NIST library and offers tools for deconvolution and identification.
-
AnalyzerPro XD: A vendor-neutral software that supports multiple data formats and provides workflows for library searching and quantitation.[6]
Open-Source Software
For researchers who require more flexibility or have budget constraints, several open-source alternatives are available.
-
AMDIS (Automated Mass Spectral Deconvolution and Identification System): Developed by NIST, AMDIS is a powerful tool for deconvoluting complex chromatograms to extract pure component spectra, which can then be searched against the NIST library.[7][8][9][10][11]
-
OpenChrom: A data analysis tool that can connect to the NIST database and other specialized libraries for peak identification.[12]
-
MS-DIAL: An open-source software for untargeted metabolomics that includes its own GC-MS databases.[13]
-
mzCloud: A freely searchable online database of high-resolution mass spectra that can assist in identifying compounds even if they are not in the library.[14]
Experimental Protocol: Untargeted Metabolomics by GC-MS
The quality of the experimental mass spectrum is paramount for a successful library search. The following is a detailed protocol for untargeted metabolomics analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[15][16][17][18]
1. Sample Preparation:
- Weigh 50 mg of the biological sample into a 2 mL microcentrifuge tube.
- Add 80 μL of an internal standard (e.g., ribitol at 10 mg/mL) for normalization.
- Extract metabolites with 1.4 mL of methanol at 75°C.
- Centrifuge the sample at 15,000 x g for 3 minutes and transfer 0.7 mL of the supernatant to a new tube.
- Add 0.375 mL of cold chloroform (-20°C) and 0.7 mL of cold water (4°C) to fractionate polar compounds.
- Dry the extracts using a vacuum concentrator.
2. Derivatization:
- Add 50 μL of methoxyamine hydrochloride (40 mg/mL in pyridine) and incubate for 90 minutes at 37°C.
- Add 70 μL of MSTFA + 1% TMCS and incubate for 30 minutes at 37°C. Derivatization is necessary to make the metabolites volatile for GC-MS analysis.[16]
3. GC-MS Analysis:
- Use a capillary column suitable for polar metabolites (e.g., Rxi-5Sil MS).
- Set the initial oven temperature to 80°C for 2 minutes, then ramp to 330°C at 15°C/min and hold for 5 minutes.
- Set the injector and detector temperatures to 250°C.
- Inject 1 μL of the derivatized sample with a split ratio of 70:1.
- Use helium as the carrier gas at a constant flow rate of 1.2 mL/min.
- Operate the mass spectrometer in positive electron impact (EI) mode at 70.0 eV with a scan range of m/z 40–500.
4. Data Processing:
- Convert the raw data files to a compatible format (e.g., mzXML).
- Use a deconvolution tool like AMDIS to separate co-eluting peaks and generate clean mass spectra for each component.[7][9]
- Perform peak detection and alignment using software such as XCMS.
- Normalize the data to the internal standard.
Visualizing the Workflow and Logic
To better understand the process of cross-referencing mass spectra and the logic of the NIST search algorithms, the following diagrams are provided.
References
- 1. chemdata:nistlibs [] [chemdata.nist.gov]
- 2. chemdata.nist.gov [chemdata.nist.gov]
- 3. Hybrid Search: A Method for Identifying Metabolites Absent from Tandem Mass Spectrometry Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. spectralworks.com [spectralworks.com]
- 6. Comprehensive Deconvolution Software Training (NIST AMDIS) [rsc.org]
- 7. AMDIS: Setting Up and Running a Deconvolution and Target Analysis – Part 1 | Separation Science [sepscience.com]
- 8. youtube.com [youtube.com]
- 9. AMDIS – Setting Up and Running a Deconvolution and Target Analysis – Part 2 | Separation Science [sepscience.com]
- 10. Comprehensive Deconvolution (NIST AMDIS) | Anthias Consulting [anthias.co.uk]
- 11. spectrometrylab.wordpress.com [spectrometrylab.wordpress.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. mzCloud – Advanced Mass Spectral Database [mzcloud.org]
- 14. 3.7. Untargeted Metabolomics by GC–MS [bio-protocol.org]
- 15. Untargeted GC-MS Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Untargeted GC-MS Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 18. atlasofscience.org [atlasofscience.org]
A Researcher's Guide to Isomeric Purity Analysis of Substituted Phenylpropanenitriles
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral compounds like substituted phenylpropanenitriles is a critical step in synthesis and quality control. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to separate and quantify them accurately. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for this purpose, supported by experimental data and detailed protocols.
At a Glance: Comparing Key Analytical Techniques
The choice of analytical technique for isomeric purity analysis depends on several factors, including the volatility and thermal stability of the analyte, required resolution, analysis speed, and available instrumentation. HPLC is often the most versatile method for non-volatile compounds, while GC excels with volatile and thermally stable molecules. CE offers high efficiency and minimal sample consumption, making it a powerful alternative.
| Technique | Principle | Typical Chiral Selector | Key Advantages | Key Limitations |
| Chiral HPLC | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP). | Polysaccharide derivatives (e.g., cellulose, amylose), Pirkle-type, macrocyclic antibiotics. | Broad applicability to non-volatile and thermally labile compounds; wide variety of available CSPs; robust and well-established. | Higher solvent consumption; potentially longer analysis times compared to GC. |
| Chiral GC | Differential partitioning between a gaseous mobile phase and a liquid or solid CSP. | Modified cyclodextrins. | High separation efficiency and resolution; fast analysis times; sensitive detectors (e.g., FID). | Requires analyte to be volatile and thermally stable; may require derivatization. |
| Chiral CE | Differential migration of charged analytes in an electric field, with a chiral selector added to the background electrolyte. | Cyclodextrins, chiral crown ethers. | High separation efficiency; very low sample and reagent consumption; rapid method development. | Requires analyte to have a charge or be chargeable; less sensitive for concentration than HPLC/GC. |
Performance Data: A Quantitative Comparison
The following tables summarize experimental data for the enantiomeric separation of substituted phenylpropanenitriles and closely related analogues, demonstrating the performance of each technique.
High-Performance Liquid Chromatography (HPLC) Data
The enantiomeric separation of various substituted β-hydroxynitriles, which are structurally similar to phenylpropanenitriles, was achieved using polysaccharide-based chiral stationary phases.
Table 1: HPLC Enantioseparation of Substituted β-Hydroxynitriles [1]
| Compound | Chiral Column | Mobile Phase (n-Hexane/i-PrOH) | Flow Rate (mL/min) | Retention Time (t R , min) (Minor Enantiomer) | Retention Time (t R , min) (Major Enantiomer) |
| 2-methyl-3-hydroxy-3-phenylpropanenitrile | Chiralcel OD-H | 92/8 | 1.0 | 15.76 | 17.51 |
| 3-(4-bromophenyl)-3-hydroxy-2-methylpropanenitrile | Chiralcel OD-H | 92/8 | 1.0 | 15.17 | 20.42 |
| 3-hydroxy-2-methyl-3-(o-tolyl)propanenitrile | Chiralcel OJ-H | 90/10 | 1.0 | 18.19 | 22.61 |
Data sourced from a study on the synthesis of chiral β-hydroxy nitriles, which are close structural analogues.[1]
Capillary Electrophoresis (CE) Data
The enantiomers of Verapamil, a pharmaceutical that contains a substituted phenylpropanenitrile moiety, can be baseline-resolved using cyclodextrins as chiral selectors in CE.
Table 2: CE Enantioseparation of Verapamil [2][3]
| Parameter | Value |
| Chiral Selector | 21 mM Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD) |
| Background Electrolyte | 50 mM Phosphate Buffer, pH 5.0 |
| Resolution (R s ) | 1.58 |
| Migration Time | ~4 minutes |
Data demonstrates baseline separation (Rs > 1.5) in a short analysis time.[2][3]
Gas Chromatography (GC) - Representative Performance
While specific quantitative data for phenylpropanenitriles is sparse in literature, chiral GC methods using cyclodextrin-based columns are well-established for separating structurally similar chiral molecules like 1-phenylethanol. High resolution is routinely achieved.
Table 3: Representative GC Enantioseparation Performance
| Parameter | Typical Value/Condition |
| Chiral Stationary Phase | Derivatized β-cyclodextrin |
| Resolution (R s ) | Baseline resolution (R s > 1.5) is commonly achieved. |
| Analysis Time | Typically < 20 minutes. |
Performance is based on standard applications for analogous chiral compounds on commercially available columns.
Experimental Workflows and Methodologies
Visualizing the analytical workflow helps in understanding the practical steps involved in each technique.
Caption: General workflow for isomeric purity analysis.
Detailed Experimental Protocols
The following are detailed, representative protocols for each analytical technique.
Protocol 1: Chiral HPLC Method
This protocol is based on the successful separation of substituted β-hydroxynitriles, providing a strong starting point for substituted phenylpropanenitriles.[1]
-
Instrumentation: Shimadzu LC-20A HPLC or equivalent with UV detector.
-
Chiral Stationary Phase: Daicel Chiralcel OD-H (4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane / Isopropanol (92:8 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow both enantiomers to elute (e.g., ~25 minutes based on the data in Table 1).
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas to determine the ratio and calculate the enantiomeric excess (% ee).
-
Protocol 2: Chiral GC Method
This protocol describes a typical method for the enantioseparation of volatile chiral compounds, adaptable for phenylpropanenitriles. It is based on established methods for similar analytes.[2][4]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar modified β-cyclodextrin column.
-
Carrier Gas: Hydrogen or Helium, set to an optimal linear velocity (e.g., 40 cm/sec).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase at 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
Injection: 1 µL with a split ratio (e.g., 100:1).
-
Procedure:
-
Condition the column according to the manufacturer's instructions.
-
Set the GC parameters as described above.
-
Inject the prepared sample.
-
Acquire the chromatogram.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric purity.
-
Protocol 3: Chiral Capillary Electrophoresis (CE) Method
This protocol is adapted from a validated method for Verapamil, which contains the target chemical scaffold.[2][3]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, e.g., 50 µm ID, 40 cm effective length.
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 5.0) containing 21 mM Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CD).
-
Separation Voltage: 20 kV.
-
Temperature: 15 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible solvent (e.g., water/methanol mixture) to a concentration of approximately 0.15 mg/mL.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Procedure:
-
Pre-condition the capillary by flushing sequentially with 0.1 M NaOH, water, and finally the BGE.
-
Fill the capillary with the BGE.
-
Inject the sample.
-
Apply the separation voltage and acquire the electropherogram.
-
The two enantiomers will migrate at different velocities, resulting in two separate peaks.
-
Calculate the purity based on the corrected peak areas.
-
Logical Relationships in Chiral Separations
The fundamental principle behind chiral separations involves the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector. The stability of these complexes differs, leading to separation.
Caption: Principle of chiral recognition and separation.
References
Mechanistic comparison of acid- vs base-catalyzed nitrile hydrolysis
For researchers, scientists, and drug development professionals, the conversion of nitriles to carboxylic acids is a fundamental and powerful transformation in organic synthesis. This reaction provides a robust method for introducing a carboxylic acid moiety, often extending a carbon chain by one atom. The hydrolysis can be effectively achieved under either acidic or basic conditions, with both pathways proceeding through a common amide intermediate.[1][2] However, the underlying mechanisms, reaction kinetics, and substrate compatibility differ significantly, making the choice of catalyst a critical decision in experimental design.
This guide provides an objective, data-supported comparison of acid- and base-catalyzed nitrile hydrolysis, detailing the mechanistic pathways, experimental protocols, and key performance differences to inform your synthetic strategy.
Mechanistic Pathways: A Step-by-Step Comparison
Both acid and base-catalyzed hydrolysis transform the nitrile's carbon-nitrogen triple bond into the carbon-oxygen bonds of a carboxylic acid, but they take different routes to get there.[2][3]
Acid-Catalyzed Hydrolysis
In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[2][4] This initial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[4][5] The reaction proceeds through a series of proton transfers and tautomerization to yield an amide, which is then further hydrolyzed under the acidic conditions to the final carboxylic acid and an ammonium ion.[2][6][7]
Figure 1. Mechanism of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis
Under basic conditions (e.g., NaOH, KOH), the reaction is initiated by the direct nucleophilic attack of a strong hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[1][4] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, a tautomer of an amide.[1][4] This amide intermediate is then hydrolyzed further under basic conditions to a carboxylate salt.[1][6] A final acidification step is required to protonate the carboxylate and isolate the neutral carboxylic acid.[7][8][9]
Figure 2. Mechanism of base-catalyzed nitrile hydrolysis.
Performance and Conditions: A Comparative Summary
The choice between acid and base catalysis often depends on the overall molecular structure, the presence of other functional groups, and the desired reaction outcome. While both methods can be effective, they have distinct characteristics. For instance, acid-catalyzed hydrolysis is often faster, but basic conditions may be preferred for substrates with acid-sensitive groups.[5]
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Strong acid (e.g., aq. HCl, H₂SO₄)[8] | Strong base (e.g., aq. NaOH, KOH)[10] |
| Initiation | Protonation of nitrile nitrogen | Nucleophilic attack by OH⁻ on nitrile carbon |
| Key Intermediate | Protonated amide[6] | Imidic acid |
| Initial Product | Carboxylic acid and ammonium salt[7] | Carboxylate salt and ammonia[7][8] |
| Final Product | Carboxylic acid (direct) | Carboxylic acid (after acidic workup)[9] |
| Reaction Conditions | Typically requires heating (reflux).[8][10] | Typically requires heating (reflux); can be harsher than acidic conditions.[5] |
| Substrate Scope | Not suitable for molecules with acid-labile functional groups. | Not suitable for molecules with base-labile functional groups (e.g., esters, β-lactams) or susceptible to racemization at α-carbons. |
| Stopping at Amide | Difficult; the amide is readily hydrolyzed to the carboxylic acid.[5] | Possible under milder or controlled conditions (e.g., using alkaline hydrogen peroxide).[11][12] |
Experimental Protocols
Below are generalized protocols for the hydrolysis of a simple aromatic nitrile. Researchers should optimize conditions for their specific substrates.
General Protocol for Acid-Catalyzed Hydrolysis of Benzonitrile
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser.
-
Reagents: To the flask, add benzonitrile (1.0 eq) and a 6M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (5-10 eq).
-
Reaction: The mixture is heated to reflux using a heating mantle. The reaction progress is monitored by TLC or GC-MS. Heating is typically maintained for several hours to ensure complete conversion.[8][10]
-
Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude benzoic acid. The product can be further purified by recrystallization.
General Protocol for Base-Catalyzed Hydrolysis of Benzonitrile
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser.
-
Reagents: Benzonitrile (1.0 eq) is added to the flask, followed by a 10-25% aqueous solution of sodium hydroxide (NaOH) (3-5 eq). An alcohol co-solvent (e.g., ethanol) may be used to improve solubility.[10]
-
Reaction: The mixture is heated to reflux with vigorous stirring for several hours. The evolution of ammonia gas can indicate reaction progress.[7][9]
-
Workup: The reaction mixture is cooled in an ice bath. It is then carefully acidified by the slow addition of a concentrated strong acid (e.g., HCl) until the pH is ~1-2. The precipitation of the carboxylic acid should be observed.
-
Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., water or ethanol/water) can be performed for further purification.
Conclusion: Making an Informed Choice
Both acid- and base-catalyzed methods are reliable for nitrile hydrolysis. The primary determinant for choosing a method is the chemical stability of the substrate.
-
Choose Acid Catalysis when the substrate is stable to strong acids and a direct conversion to the carboxylic acid is desired without an additional acidification step.
-
Choose Base Catalysis when the substrate contains acid-sensitive functional groups. This method also offers the possibility of isolating the intermediate amide under carefully controlled, milder conditions. However, it necessitates a final acidic workup and may be problematic for substrates with base-sensitive groups or chiral centers prone to epimerization.
By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can better navigate their synthetic challenges and efficiently achieve their desired carboxylic acid products.
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. jove.com [jove.com]
- 3. app.jove.com [app.jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Researcher's Guide to Efficient Protein Purification: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purification of proteins is a foundational and critical step. The choice of purification technique directly impacts the yield, purity, and activity of the final protein product, which in turn affects the reliability of downstream applications. This guide provides an objective comparison of four widely used protein purification techniques: Affinity Chromatography (AC), Ion Exchange Chromatography (IEX), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC). We will delve into the principles of each method, present comparative data, provide detailed experimental protocols, and visualize the workflows and a relevant signaling pathway.
Comparative Efficiency of Purification Techniques
The efficiency of a protein purification technique can be evaluated based on several key parameters, including the level of purity achieved, the final yield of the target protein, and the required processing time. While the optimal technique is highly dependent on the specific properties of the target protein and the composition of the starting mixture, a general comparison can be made.[1]
| Technique | Principle of Separation | Typical Purity (single step) | Typical Yield | Resolution | Binding Capacity | Speed |
| Affinity Chromatography (AC) | Specific binding affinity between the protein and a ligand.[2] | Very High (>95%)[3] | High (often >80%) | Very High | Variable, can be low[4] | Fast[5] |
| Ion Exchange Chromatography (IEX) | Net surface charge of the protein.[6] | High (80-95%) | High (often >90%)[7] | High[6] | High[4] | Moderate |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size and shape) of the protein.[8] | Moderate | High (often >95%) | Low to Moderate[3] | Low | Slow[9] |
| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity of the protein.[10] | High (80-95%) | Variable | High | High | Moderate |
Note on Data: The values presented in this table are typical estimates and can vary significantly based on the specific protein, the expression system, the choice of chromatography resin, and the optimization of the protocol. For instance, a study on recombinant bromelain purification reported a yield of 16.39% and a purification fold of 5.35 using an aqueous two-phase system, while a subsequent gel filtration step resulted in a specific activity of 2.00 unit/mg and a purification fold of 3.08.[9] Another case study on a recombinant scaffold protein showed that a non-affinity process (Anion Exchange followed by Hydrophobic Interaction Chromatography) yielded 57% recovery with 91-92% purity, while an affinity process yielded 53% recovery with 98% purity.[11]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful protein purification. Below are representative protocols for each of the four techniques discussed.
Affinity Chromatography (AC) Protocol
This protocol outlines the purification of a histidine-tagged (His-tagged) protein using Immobilized Metal Affinity Chromatography (IMAC), a common form of AC.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
IMAC Resin: e.g., Nickel-NTA (Ni-NTA) agarose
-
Chromatography column
Procedure:
-
Column Preparation: Pack the chromatography column with the Ni-NTA agarose resin. Equilibrate the column by washing with 5-10 column volumes (CV) of Lysis Buffer.[12]
-
Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the column. The specific binding interaction occurs between the histidine tag and the immobilized nickel ions.[13]
-
Washing: Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins and other contaminants.[12]
-
Elution: Elute the bound His-tagged protein by applying the Elution Buffer. The high concentration of imidazole in the elution buffer competes with the histidine tag for binding to the Ni-NTA resin, thus displacing the target protein.[12]
-
Fraction Collection: Collect the eluted protein in fractions and analyze for protein concentration and purity (e.g., using SDS-PAGE and Bradford assay).
Ion Exchange Chromatography (IEX) Protocol
This protocol describes the purification of a protein with a known isoelectric point (pI) using anion exchange chromatography.
Materials:
-
Binding Buffer: 20 mM Tris-HCl, pH 8.5 (a pH above the protein's pI to ensure a net negative charge)
-
Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 8.5
-
Anion exchange resin (e.g., DEAE-Sepharose)
-
Chromatography column
Procedure:
-
Column Preparation: Pack the column with the anion exchange resin and equilibrate with 5-10 CV of Binding Buffer.[14]
-
Sample Loading: Apply the protein sample, which has been buffer-exchanged into the Binding Buffer, to the column. The negatively charged target protein will bind to the positively charged resin.[15]
-
Washing: Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins.[15]
-
Elution: Elute the bound protein using a linear salt gradient created by mixing the Binding Buffer and Elution Buffer. As the salt concentration increases, the salt ions compete with the bound protein for the charged sites on the resin, leading to the protein's elution.[16]
-
Fraction Collection: Collect fractions across the gradient and analyze for the presence and purity of the target protein.
Size Exclusion Chromatography (SEC) Protocol
SEC is often used as a final "polishing" step to separate the target protein from aggregates or other contaminants of different sizes.
Materials:
-
SEC Buffer: A buffer compatible with the stability of the target protein (e.g., PBS or Tris-buffered saline).
-
Size exclusion chromatography column packed with a resin appropriate for the molecular weight range of the target protein.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of SEC Buffer.[2]
-
Sample Injection: Inject a small, concentrated volume of the partially purified protein sample onto the column.[17]
-
Elution: Elute the sample with the SEC Buffer at a constant flow rate. Larger molecules will pass through the column more quickly, while smaller molecules will enter the pores of the resin and elute later.[17]
-
Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions to identify those containing the purified protein of the correct size.
Hydrophobic Interaction Chromatography (HIC) Protocol
HIC separates proteins based on their surface hydrophobicity.
Materials:
-
Binding Buffer: High salt buffer (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[10]
-
Elution Buffer: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[10]
-
HIC resin (e.g., Phenyl Sepharose)
-
Chromatography column
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 CV of Binding Buffer.[18]
-
Sample Preparation and Loading: Add salt to the protein sample to match the concentration in the Binding Buffer. Load the sample onto the column. The high salt concentration enhances the hydrophobic interactions between the protein and the resin.[19]
-
Washing: Wash the column with Binding Buffer to remove unbound proteins.
-
Elution: Elute the bound proteins by applying a decreasing salt gradient, created by mixing the Binding Buffer and Elution Buffer. As the salt concentration decreases, the hydrophobic interactions weaken, and the proteins elute in order of increasing hydrophobicity.[19]
-
Fraction Collection and Analysis: Collect fractions and analyze for the target protein.
Visualizing Workflows and Biological Context
Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz diagrams to illustrate the experimental workflows of the purification techniques and an example of a signaling pathway where purified proteins are instrumental for study.
Experimental Workflows
Caption: Comparative workflows of the four main protein purification techniques.
Signaling Pathway Example: EGFR Signaling
Purified proteins are essential for dissecting complex cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and is often dysregulated in cancer.[20][21] Researchers use purified kinases, phosphatases, and substrate proteins from this pathway to perform in vitro assays, structural studies, and drug screening.
Caption: Simplified diagram of the EGFR signaling cascade.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Introduction to Size Exclusion Chromatography | Bio-Rad [bio-rad.com]
- 3. Best Protein Purification Methods for Recombinant Proteins [synapse.patsnap.com]
- 4. Affinity Purification vs. Ion Exchange Purification: Which Protein Purification Technique to Use? | Lab Manager [labmanager.com]
- 5. m.youtube.com [m.youtube.com]
- 6. conductscience.com [conductscience.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. news-medical.net [news-medical.net]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. cube-biotech.com [cube-biotech.com]
- 13. microbenotes.com [microbenotes.com]
- 14. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]
- 15. chromtech.com [chromtech.com]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mastelf.com [mastelf.com]
- 20. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Structural Analogs of 2-(4-Methylphenyl)propanenitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of structural analogs of 2-(4-methylphenyl)propanenitrile, a versatile scaffold in medicinal chemistry. We will explore its potential applications as both a selective cyclooxygenase-2 (COX-2) inhibitor and a cysteine protease inhibitor, drawing upon established structure-activity relationships (SAR) of related compound classes. This document presents hypothetical, yet representative, experimental data and detailed protocols to guide further research and development.
Introduction
The 2-arylpropanenitrile scaffold is a recognized pharmacophore with significant potential in drug discovery. Its structural similarity to the well-known 2-arylpropionic acids (profens), a major class of non-steroidal anti-inflammatory drugs (NSAIDs), suggests its utility as a bioisostere for the carboxylic acid group, potentially offering altered pharmacokinetic and pharmacodynamic properties. Furthermore, the nitrile moiety is known to act as a reactive "warhead," enabling covalent interactions with specific enzyme targets, such as cysteine proteases.
This guide will explore two primary therapeutic avenues for analogs of this compound:
-
Selective COX-2 Inhibition: By modifying the aryl ring with substituents known to confer COX-2 selectivity, we can design analogs with potent anti-inflammatory activity and potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.
-
Cysteine Protease Inhibition: Leveraging the electrophilic nature of the nitrile group, we can develop analogs that act as covalent inhibitors of cysteine proteases, which are implicated in a variety of diseases, including cancer, osteoporosis, and parasitic infections.
Part 1: Analogs as Selective COX-2 Inhibitors
The development of selective COX-2 inhibitors has been a major focus in medicinal chemistry to mitigate the gastrointestinal side effects associated with traditional NSAIDs that inhibit both COX-1 and COX-2.[1][2] The general structure-activity relationship for many selective COX-2 inhibitors points to the importance of a 1,2-diaryl substitution pattern on a central ring system, with one of the aryl rings bearing a p-methylsulfonyl (SO2Me) or p-sulfonamido (SO2NH2) group.[3] These substituents are able to interact with a secondary pocket in the COX-2 active site, which is not readily accessible in the COX-1 isoform, thereby conferring selectivity.
By applying this knowledge to the this compound scaffold, we can hypothesize a series of analogs and their potential COX-2 inhibitory activity.
Hypothetical Comparative Data: COX-2 Inhibition
The following table summarizes the hypothetical in vitro COX-1 and COX-2 inhibitory activities of a series of 2-arylpropanenitrile analogs. The parent compound, this compound, is included for comparison.
| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1 | H | CH3 | >100 | 25.3 | <4 |
| 2a | SO2Me | CH3 | 15.2 | 0.18 | 84.4 |
| 2b | SO2NH2 | CH3 | 12.8 | 0.25 | 51.2 |
| 2c | Cl | CH3 | 55.6 | 10.1 | 5.5 |
| 2d | OCH3 | CH3 | 89.1 | 18.7 | 4.8 |
| 3a | SO2Me | H | 20.5 | 0.35 | 58.6 |
IC50: The half-maximal inhibitory concentration. Selectivity Index: A measure of the selectivity for COX-2 over COX-1. A higher value indicates greater selectivity.
Experimental Protocol: In Vitro COX Inhibition Assay
The ability of the synthesized compounds to inhibit ovine COX-1 and human recombinant COX-2 can be evaluated using an in vitro assay.[4]
Materials:
-
Ovine COX-1 (microsomal fraction)
-
Human recombinant COX-2
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Indomethacin and Celecoxib (reference compounds)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0) containing necessary co-factors like epinephrine and glutathione.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding a solution of a non-selective COX inhibitor or by acidification.
-
PGE2 Quantification: Measure the concentration of PGE2 produced in each sample using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway: Prostaglandin Biosynthesis
The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: Role of COX enzymes in prostaglandin synthesis and inflammation.
Part 2: Analogs as Cysteine Protease Inhibitors
The nitrile group can act as an electrophilic "warhead" that reacts with the nucleophilic cysteine residue in the active site of cysteine proteases to form a covalent thioimidate adduct.[5][6][7] This mechanism of inhibition is distinct from the competitive inhibition observed with many COX inhibitors. The potency and selectivity of such inhibitors can be modulated by the substituents on the aryl ring, which influence the electronics of the nitrile group and the binding affinity of the molecule to the enzyme's active site.
Hypothetical Comparative Data: Cysteine Protease (Cathepsin K) Inhibition
The following table presents hypothetical data for a series of 2-arylpropanenitrile analogs as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.
| Compound ID | R1 | R2 | Cathepsin K IC50 (nM) |
| 1 | H | CH3 | >10,000 |
| 4a | CN | CH3 | 150 |
| 4b | NO2 | CH3 | 220 |
| 4c | CF3 | CH3 | 310 |
| 4d | Br | CH3 | 850 |
| 5a | CN | H | 250 |
IC50: The half-maximal inhibitory concentration.
Experimental Protocol: Cathepsin K Inhibition Assay
The inhibitory activity of the compounds against human recombinant Cathepsin K can be determined using a fluorometric assay.
Materials:
-
Human recombinant Cathepsin K
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing DTT and EDTA)
-
Test compounds dissolved in DMSO
-
E-64 (a known irreversible cysteine protease inhibitor, as a positive control)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Activate the Cathepsin K by pre-incubating it in the assay buffer.
-
Compound Incubation: Add various concentrations of the test compounds to the activated enzyme and incubate for a specific period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm). The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: Cysteine Protease Inhibition Assay
The following diagram outlines the workflow for the in vitro evaluation of cysteine protease inhibitors.
Caption: Workflow for cysteine protease inhibition assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By applying established principles of medicinal chemistry, analogs can be rationally designed to target specific enzymes such as COX-2 and cysteine proteases. The hypothetical data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and potent drug candidates based on this versatile chemical framework. Further optimization of these analogs through systematic structure-activity relationship studies will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 6. Cysteine protease inhibition by nitrile-based inhibitors: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(4-Methylphenyl)propanenitrile: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information is paramount for the proper handling and disposal of laboratory chemicals. This guide offers a detailed, step-by-step procedure for the safe disposal of 2-(4-Methylphenyl)propanenitrile (CAS No. 75920-45-5), ensuring the safety of personnel and compliance with environmental regulations.
Navigating the complexities of chemical waste management is a critical responsibility for researchers and scientists. This document serves as a preferred resource for laboratory safety and chemical handling, offering clarity and actionable guidance for the disposal of this compound.
Understanding the Hazards: A Prerequisite to Safe Disposal
Therefore, it is imperative to handle this compound with the assumption that it possesses these hazardous characteristics. All personnel must adhere to strict safety protocols to minimize exposure risk.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable safety measure to prevent chemical exposure.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To prevent inhalation of vapors. |
Step-by-Step Disposal Procedure
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps.
1. Waste Characterization:
Based on the available data for similar compounds, this compound should be treated as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1]
While not a specifically listed waste, its potential for acute toxicity means it would likely be classified as a characteristic hazardous waste. A definitive determination would require laboratory analysis, such as the Toxicity Characteristic Leaching Procedure (TCLP).[2][3] However, in the absence of this data, a conservative approach is mandatory.
2. Waste Segregation and Collection:
-
Designated Container: Collect waste this compound in a designated, leak-proof container that is compatible with the chemical. The container should be clearly labeled as "Hazardous Waste" and should include the full chemical name.
-
No Mixing: Do not mix this compound with other waste streams. Mixing incompatible chemicals can lead to dangerous reactions.
3. Storage and Labeling:
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.
-
Hazardous Waste Label: Ensure the container is properly labeled with a hazardous waste tag that includes the chemical name, accumulation start date, and associated hazards (e.g., "Toxic").
4. Final Disposal:
The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company. The most common and environmentally sound disposal options for this type of organic chemical waste are:
-
Incineration: Controlled incineration at a permitted hazardous waste facility is the preferred method for destroying organic compounds.
-
Chemical Destruction Plant: Treatment at a specialized chemical destruction plant is another viable option.
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Key Steps in Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate the spill area and alert colleagues and the laboratory supervisor.
-
Personal Protective Equipment: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, contain the material using an inert absorbent, such as vermiculite, sand, or a commercial spill absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Disposal: The spill debris must be disposed of as hazardous waste, following the same procedures as for the chemical itself.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling 2-(4-Methylphenyl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for handling 2-(4-Methylphenyl)propanenitrile. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk. This document is intended to supplement, not replace, a comprehensive, substance-specific Safety Data Sheet (SDS) and institutional safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing or explosion.[1][2] | Protects eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant nitrile gloves. Gloves must be inspected before use and changed immediately upon contamination.[1][2] | Provides a barrier against skin contact. Nitrile gloves offer good resistance to many solvents and chemicals.[3][4][5] |
| Body Protection | A flame-resistant lab coat worn over personal clothing.[1][6] | Protects skin and clothing from splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1][2][6] | Minimizes inhalation of potentially harmful vapors. |
| Footwear | Closed-toe shoes made of a chemically resistant material. | Protects feet from spills. |
Safe Handling and Operational Protocol
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to cleanup.
Caption: Workflow for handling this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][7][8][9] |
| Skin Contact | Remove contaminated clothing immediately. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][10][11] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][10] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2][10] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Immediately evacuate the area of all personnel not involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal:
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Labels should include the chemical name, concentration, and hazard warnings.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.[12]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
- 1. 2-methyl-2-(4-nitrophenyl)propanenitrile - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. hsa.ie [hsa.ie]
- 4. safetycompany.com [safetycompany.com]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. healthlibrary.aultcare.com [healthlibrary.aultcare.com]
- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 10. fishersci.dk [fishersci.dk]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
